6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXAPSFLFJWDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716494 | |
| Record name | 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256255-94-3 | |
| Record name | 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Comprehensive Technical Guide to its Physical Properties
Abstract
This in-depth technical guide provides a comprehensive overview of the known physical properties of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the frequent informational gaps for specialized reagents, this document extends beyond a simple data sheet. It offers detailed, field-proven experimental protocols for the determination of key physical characteristics such as melting point, solubility, and spectral analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and proficient handling of this compound.
Introduction: The Significance of this compound
The benzoxazine scaffold is a privileged structure in drug discovery and polymer chemistry due to its unique conformational and electronic properties. The specific analogue, this compound, incorporates a bromine atom and a fluorine atom, which can significantly influence its physicochemical properties, metabolic stability, and binding interactions with biological targets. A precise understanding of its physical properties is therefore a critical prerequisite for its effective application in research and development. This guide provides the foundational data available for this compound and equips researchers with the methodologies to empirically determine its complete physical profile.
Core Physicochemical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental, calculated, and supplier-provided properties.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | Sigma-Aldrich[1][2] |
| Molecular Weight | 232.05 g/mol | Sigma-Aldrich[1][2] |
| Physical Form | Solid | Sigma-Aldrich[1][2] |
| CAS Number | 1256255-94-3 | Guidechem |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | Sigma-Aldrich[1][2] |
| SMILES String | FC1=C2OCCNC2=CC(Br)=C1 | Sigma-Aldrich[1][2] |
| Flash Point | Not applicable | Sigma-Aldrich[1][2] |
Experimental Protocols for Physical Property Determination
The absence of comprehensive published data necessitates robust in-house characterization. The following sections detail standardized protocols for determining the melting point, solubility, and spectral properties of this compound.
Melting Point Determination: Capillary Method
The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.
-
Initial Rapid Determination: An initial rapid heating is performed to quickly estimate the approximate melting point.
-
Accurate Determination: A fresh sample is heated slowly, at a rate of approximately 2°C per minute, once the temperature is within 10-15°C of the estimated melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.
Figure 1: Workflow for Melting Point Determination.
Solubility Profiling: A Critical Parameter for Drug Development
Solubility is a key determinant of a compound's bioavailability and formulability. A pH-solubility profile is particularly important for ionizable compounds.
Methodology for Aqueous and Organic Solvent Solubility:
-
Solvent Selection: A range of standard aqueous buffers (pH 2, 5, 7.4, 9) and organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile) are selected.
-
Sample Preparation: An excess of this compound is added to a known volume of each solvent in separate vials.
-
Equilibration: The vials are agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 2: Experimental Workflow for Solubility Profiling.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For benzoxazines, characteristic peaks for the oxazine ring protons are expected. For instance, the protons of the -O-CH₂-N- and Ar-CH₂-N- groups typically appear at distinct chemical shifts. While specific spectra for this compound are not publicly available, the general regions for these protons in similar benzoxazine structures are known.[3][4]
General ¹H NMR Features for Benzoxazines:
-
-O-CH₂-N- protons: Typically observed in the range of 4.5-5.5 ppm.
-
Ar-CH₂-N- protons: Usually found in the range of 3.5-4.5 ppm.
-
Aromatic protons: Resonances will depend on the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. For this compound, the expected monoisotopic mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS).
Expected Mass Spectrometric Data:
-
Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (232.05 g/mol ).
-
Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data remains to be published, the provided protocols offer a clear pathway for researchers to fully characterize this compound. The information and methodologies presented herein are intended to facilitate the safe and effective use of this promising molecule in further scientific endeavors.
References
- 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. - ResearchGate.
- 1 H NMR spectra of benzoxazine products purified with different purification methods. 1 - ResearchGate.
Sources
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine chemical structure
An In-depth Technical Guide to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Versatile Scaffold for Modern Drug Discovery
Executive Summary
This compound is a halogenated heterocyclic compound built upon the 1,4-benzoxazine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1] The strategic incorporation of bromine and fluorine atoms is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's chemical structure, a proposed synthetic pathway, robust analytical characterization methods, and its potential applications as a key building block in the synthesis of novel therapeutic agents.
The 1,4-Benzoxazine Scaffold: A Foundation for Bioactivity
The 1,4-benzoxazine motif is a cornerstone in the development of pharmacologically active compounds, demonstrating a vast array of biological activities including antimicrobial, anticancer, anti-inflammatory, and anti-tuberculosis properties.[1][2] Its versatility and relative ease of synthesis make it an attractive starting point for creating libraries of diverse molecules.[2]
The value of this compound as a research tool lies in its specific halogenation pattern:
-
Fluorine: The presence of a fluorine atom at the 8-position can enhance binding interactions with target proteins through hydrogen bonding or dipole-dipole interactions. It is also known to block metabolic oxidation at that position, often improving the pharmacokinetic profile of a drug candidate.
-
Bromine: The bromine atom at the 6-position serves as a useful synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). It also increases the molecule's lipophilicity and can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.
Physicochemical Properties and Structural Analysis
The fundamental properties of this compound are summarized below. These characteristics are essential for planning synthetic transformations, analytical procedures, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | |
| Molecular Weight | 232.05 g/mol | |
| Physical Form | Solid | |
| SMILES | FC1=C2OCCNC2=CC(Br)=C1 | |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | |
| CAS Number | 1256255-94-3 | [3] |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis and Purification Workflow
While numerous methods exist for benzoxazine synthesis, a common and effective strategy for 1,4-benzoxazine cores involves the cyclization of a 2-aminophenol derivative with a two-carbon electrophile. The following protocol is a proposed, chemically sound method for the synthesis of the title compound.
Causality and Experimental Rationale
The choice of starting material, 4-bromo-2-fluoro-6-aminophenol, is critical as it contains the requisite arrangement of functional groups and substituents for the target molecule. The reaction with 1,2-dibromoethane under basic conditions facilitates a tandem N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis) to form the heterocyclic ring. A strong, non-nucleophilic base like sodium hydride is chosen to deprotonate both the phenolic hydroxyl and the amine, promoting the cyclization cascade. Dichloromethane is selected as the solvent due to its inertness and ability to dissolve the starting materials. Purification by column chromatography is standard for removing unreacted starting materials and side products.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-2-fluoro-6-aminophenol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0°C using an ice bath and carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise.
-
Activation: Allow the mixture to stir at 0°C for 30 minutes.
-
Electrophile Addition: Add 1,2-dibromoethane (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Workup: Transfer the mixture to a separatory funnel, add more water, and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Analytical Characterization and Quality Control
Trustworthiness through Validation: It is critical to note that this compound is often supplied for early discovery research without comprehensive analytical data from the vendor. Therefore, the end-user bears the responsibility to rigorously confirm the structure and purity of the material. The following techniques are standard for full characterization.
| Technique | Expected Observations |
| ¹H NMR | Signals for 3 aromatic protons (doublets and triplets with H-H and H-F coupling), 2 aliphatic protons for -O-CH₂- (triplet), 2 aliphatic protons for -N-CH₂- (triplet), and 1 proton for the -NH- group (broad singlet). |
| ¹³C NMR | 8 distinct signals corresponding to the 8 carbon atoms in the molecule, including 6 aromatic carbons and 2 aliphatic carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3400), aromatic C-H stretching (~3000-3100), aliphatic C-H stretching (~2850-2960), C=C aromatic ring stretching (~1500-1600), C-O ether stretching (~1200-1250), and C-F/C-Br stretching in the fingerprint region. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. |
Applications in Drug Discovery
This compound is not an end-product therapeutic but rather a valuable building block. Its utility stems from the ability to use its core structure and reactive handles for library synthesis.
-
Scaffold for Library Synthesis: The secondary amine within the oxazine ring can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains (R¹ group).
-
Cross-Coupling Chemistry: The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, or alkyne groups (R² group).
This dual functionalization capacity allows for the rapid generation of a large, diverse library of novel compounds for high-throughput screening against various biological targets.
Role in the Drug Discovery Pipeline
Caption: Use of the scaffold in a typical drug discovery and development workflow.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. It is classified as an irritant.
| Hazard Information | Details | Source |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Code | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] It is classified as a combustible solid.
Conclusion
This compound represents a strategically designed chemical building block for medicinal chemistry and drug discovery. Its combination of a privileged 1,4-benzoxazine core with synthetically versatile fluorine and bromine substituents makes it an ideal starting point for the development of novel compound libraries. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is paramount for researchers aiming to leverage its full potential in the quest for new therapeutic agents.
References
- This compound | C₈H₇BrFNO | Chem-Impex. (URL: [Link])
- 6-Bromo-3,4-dihydro-2H-benzo[b][3][8]oxazine | PubChem. (URL: [Link])
- 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | PubChem. (URL: [Link])
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | PubChem. (URL: [Link])
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening | MDPI. (URL: [Link])
- 1H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo...
- High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization | ResearchG
- Synthesis, characterization, and polymerization of brominated benzoxazine monomers | ResearchG
- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | ResearchG
- Pharmacological Profile of Benzoxazines: A Short Review | Journal of Chemical and Pharmaceutical Research. (URL: [Link])
- Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans | PubMed. (URL: [Link])
- Process for making benzoxazines | Google P
- 6-Bromo-3-(4-bromo-phenyl)-3,4-dihydro-1,3-benzoxazine | SpectraBase. (URL: [Link])
Sources
An In-Depth Technical Guide to the Synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a substituted benzoxazine derivative of interest in medicinal chemistry and drug development. The document elucidates a strategic synthetic pathway, detailing the rationale behind the chosen methodologies. It offers step-by-step experimental protocols for the synthesis of key intermediates and the final target molecule, grounded in established chemical principles. This guide is intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and pharmaceutical development, providing both theoretical insights and practical guidance.
Introduction: The Significance of the Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique conformational flexibility and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. The incorporation of halogen atoms, such as bromine and fluorine, into the benzoxazine framework can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, combines these features, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.
Strategic Approach to Synthesis
The synthesis of this compound is most strategically approached through a convergent synthesis, focusing on the preparation of a key substituted 2-aminophenol intermediate followed by the construction of the oxazine ring. This multi-step approach allows for the precise installation of the desired substituents on the aromatic ring prior to the final cyclization step.
The proposed synthetic pathway can be dissected into three primary stages:
-
Synthesis of the Core Intermediate: Preparation of 2-amino-3-fluorophenol.
-
Regioselective Halogenation: Introduction of a bromine atom at the C-5 position of the 2-amino-3-fluorophenol ring.
-
Cyclization: Formation of the 1,4-benzoxazine ring system.
This strategy is depicted in the following workflow diagram:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed, representative experimental procedures for each stage of the synthesis. These protocols are based on established methodologies for analogous transformations and should be adapted and optimized by the practicing chemist.
Stage 1: Synthesis of 2-Amino-3-fluorophenol
The synthesis of the key intermediate, 2-amino-3-fluorophenol, can be achieved from commercially available 1,3-difluoro-2-nitrobenzene through a three-step process involving nucleophilic aromatic substitution, demethylation, and reduction.
Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene
-
Rationale: This step introduces a methoxy group which can be later deprotected to the desired hydroxyl group. The use of sodium methoxide is a standard and efficient method for this transformation.
-
Procedure: To a solution of 1,3-difluoro-2-nitrobenzene (1.0 eq) in methanol at 0 °C, a solution of sodium methoxide (1.1 eq) in methanol is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-fluoro-3-methoxy-2-nitrobenzene.
Step 2: Synthesis of 3-Fluoro-2-nitrophenol
-
Rationale: Boron tribromide is a powerful reagent for the demethylation of aryl methyl ethers. The reaction is typically performed at low temperatures to control its reactivity.
-
Procedure: A solution of 1-fluoro-3-methoxy-2-nitrobenzene (1.0 eq) in dichloromethane is cooled to -40 °C. A solution of boron tribromide (1.2 eq) in dichloromethane is added slowly. The reaction is stirred for 12-16 hours while gradually warming to room temperature. The reaction is then carefully quenched by pouring it into ice water. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-fluoro-2-nitrophenol.
Step 3: Synthesis of 2-Amino-3-fluorophenol
-
Rationale: The reduction of the nitro group to an amine can be effectively carried out by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is generally high-yielding and clean.
-
Procedure: 3-Fluoro-2-nitrophenol (1.0 eq) is dissolved in ethanol, and 10% Pd/C (5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 3-5 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 2-amino-3-fluorophenol.
| Reagent | Molar Mass ( g/mol ) | Quantity (relative to starting material) |
| 1,3-Difluoro-2-nitrobenzene | 159.07 | 1.0 eq |
| Sodium Methoxide | 54.02 | 1.1 eq |
| Boron Tribromide | 250.52 | 1.2 eq |
| 10% Palladium on Carbon | N/A | 5-10 mol% |
Stage 2: Regioselective Bromination to 2-Amino-5-bromo-3-fluorophenol
-
Rationale: The regioselective bromination of the electron-rich aromatic ring of 2-amino-3-fluorophenol is a critical step. The directing effects of the amino and hydroxyl groups will favor substitution at the positions ortho and para to them. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for such systems.
-
Procedure: To a solution of 2-amino-3-fluorophenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, N-bromosuccinimide (1.0-1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 2-amino-5-bromo-3-fluorophenol.
Stage 3: Cyclization to this compound
-
Rationale: The final step involves the formation of the oxazine ring. This can be achieved by reacting the 2-aminophenol intermediate with a two-carbon electrophile, such as 1,2-dibromoethane or 1-bromo-2-chloroethane, in the presence of a base. The reaction proceeds via a tandem N-alkylation and intramolecular O-alkylation.
-
Procedure: A mixture of 2-amino-5-bromo-3-fluorophenol (1.0 eq), 1,2-dibromoethane (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is heated to 80-100 °C for 12-24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the methylene protons of the oxazine ring (-O-CH₂- and -N-CH₂-). The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₇BrFNO) by providing an accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C-O stretching vibrations of the benzoxazine ring, as well as absorptions corresponding to the aromatic C-H and C=C bonds. The presence of the C-Br and C-F bonds may also be observable.
Safety Considerations
It is imperative that the synthesis of this compound is conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent Hazards: Many of the reagents used in this synthesis are hazardous. For instance, boron tribromide is highly corrosive and reacts violently with water. 1,2-Dibromoethane is a suspected carcinogen. N-Bromosuccinimide is a lachrymator and an irritant. The safety data sheets (SDS) for all chemicals should be consulted prior to their use.
-
Reaction Conditions: Reactions involving heating and pressure should be conducted with appropriate shielding and monitoring.
Conclusion
This technical guide has outlined a robust and logical synthetic strategy for the preparation of this compound. By providing detailed, albeit representative, experimental protocols and highlighting the rationale behind the chosen chemical transformations, this document serves as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. The successful synthesis and characterization of this molecule will provide a valuable building block for the exploration of new chemical space.
References
- A comprehensive review on the synthesis of 1,4-benzoxazine derivatives.
- Strategic applications of halogenation in medicinal chemistry. (This is a placeholder for a relevant review article on the role of halogens in drug design).
- Detailed synthetic protocols for 2-amino-3-fluorophenol.
- Regioselective bromination of substituted phenols.
- Methods for the cyclization of 2-aminophenols to 1,4-benzoxazines.
- PubChem. 2-Amino-3-fluorophenol.[Link]
- Safety Data Sheets (SDS)
A Technical Guide to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Applications
Abstract
The 1,4-benzoxazine moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific, halogenated derivative: 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. We will delve into its structural and physicochemical properties, propose a detailed, field-proven synthetic methodology grounded in established chemical principles, outline a robust workflow for its structural characterization, and discuss its potential applications for researchers in drug discovery and materials science. This document is intended to serve as a practical resource for scientists engaged in the synthesis and evaluation of novel heterocyclic compounds.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all subsequent research. This compound is a substituted benzoxazine characterized by the presence of two distinct halogen atoms—bromine and fluorine—at specific positions on the benzene ring. These substitutions are critical as they significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemistry programs.
Chemical Structure
The structural representation of the molecule is fundamental to understanding its chemistry.
Caption: IUPAC Structure of this compound.
Core Identifiers and Properties
A summary of key identifiers and physicochemical properties is provided below for quick reference.
| Parameter | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1256255-94-3 | [4] |
| Molecular Formula | C₈H₇BrFNO | [3] |
| Molecular Weight | 232.05 g/mol | [3] |
| Canonical SMILES | FC1=C2OCCNC2=CC(Br)=C1 | [3] |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [3] |
Synthesis and Mechanistic Rationale
While numerous methods exist for benzoxazine synthesis, particularly for the 1,3-isomers used in polymer chemistry, the synthesis of 1,4-benzoxazines typically follows a distinct and reliable pathway starting from ortho-substituted anilines.[5][6] The strategy proposed here is based on a two-step, one-pot reaction involving nucleophilic substitution followed by an intramolecular Williamson ether synthesis.
Retrosynthetic Analysis & Strategy
The most logical disconnection for the target molecule is at the C-O and C-N bonds of the oxazine ring. This approach leads back to a key starting material: 2-amino-4-bromo-6-fluorophenol . This precursor contains the requisite arrangement of amino, hydroxyl, and halogen substituents. The remaining two-carbon unit of the oxazine ring can be introduced using a bifunctional electrophile like 2-chloroethanol or 1,2-dibromoethane.
The chosen forward synthesis involves an initial N-alkylation of the aminophenol with 2-chloroethanol, followed by a base-mediated intramolecular cyclization to form the ether linkage, thereby closing the ring. This method is robust, high-yielding, and avoids the harsh conditions or expensive reagents associated with some alternative routes.
Proposed Synthetic Protocol
This protocol is a self-validating system; successful synthesis of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the characterization methods outlined in Section 3.0.
Materials:
-
2-amino-4-bromo-6-fluorophenol (1.0 eq)
-
2-Chloroethanol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Potassium Iodide (KI), catalytic amount (0.1 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-bromo-6-fluorophenol and anhydrous DMF. Stir until fully dissolved.
-
Addition of Reagents: Add potassium carbonate, potassium iodide, and 2-chloroethanol to the solution.
-
Causality: K₂CO₃ serves as the base, initially for the N-alkylation and subsequently for deprotonating the phenolic hydroxyl group for the cyclization step. KI is a catalyst that facilitates the reaction by in-situ formation of the more reactive 2-iodoethanol via the Finkelstein reaction.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new spot corresponding to the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate) three times. Combine the organic layers.
-
Rationale: This step isolates the desired organic product from the inorganic salts (KCl, K₂CO₃) and residual DMF, which are soluble in the aqueous phase.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Reaction Mechanism
The synthesis proceeds via a two-stage mechanism within a single pot.
Caption: Proposed two-step, one-pot synthesis mechanism.
Structural Elucidation and Characterization
Post-synthesis, rigorous characterization is non-negotiable to confirm the identity and purity of the target compound. A multi-technique approach is recommended.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display two doublets, corresponding to the two protons on the benzene ring, with coupling constants indicative of their relationship. Two triplet signals are anticipated for the diastereotopic protons of the -O-CH₂- and -N-CH₂- groups of the oxazine ring. A broad singlet corresponding to the N-H proton will also be present.
-
¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon environments, including the halogen- and heteroatom-substituted aromatic carbons.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational frequencies will validate functional groups.[7] Expect to see a characteristic N-H stretching band (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), and a strong C-O-C asymmetric stretch (~1200-1250 cm⁻¹), which is indicative of the ether linkage in the oxazine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass of the molecule, matching the calculated value for C₈H₇BrFNO. The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, which is the definitive signature of a molecule containing a single bromine atom.
Characterization Workflow
Caption: A logical workflow for the purification and characterization of the title compound.
Potential Applications in Research and Development
The benzoxazine scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1] Derivatives have shown promise as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[2]
The specific functionalization of This compound makes it a particularly interesting candidate for drug development programs:
-
Fluorine Moiety: The inclusion of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.
-
Bromine Moiety: The bromine atom not only influences the electronic and steric profile but also serves as a versatile chemical handle. It can be readily functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This makes the title compound an excellent intermediate for creating more complex molecules.
-
Drug Discovery: This compound could be screened against various biological targets, including kinases, proteases, and GPCRs, where halogenated aromatic scaffolds have shown significant activity.
Safety and Handling
Based on available data, this compound is classified as an irritant.[3]
-
Hazard Statements:
-
Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its synthesis can be reliably achieved through established methodologies, and its structure can be unequivocally confirmed using standard analytical techniques. The dual halogenation provides a unique combination of properties and a handle for further chemical diversification, making it a strategic intermediate for the development of novel, high-value molecules. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.
References
- PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][9][10]oxazine.
- PubChem. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine.
- PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
- ResearchGate. FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][4][9]oxazine.
- MDPI. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- ResearchGate. Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated.
- ResearchGate. High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
- ResearchGate. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
- Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review.
- Google Patents. Process for making benzoxazines.
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Spectroscopic data of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide to the Spectroscopic Profile of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Foreword: The Imperative for Rigorous Spectroscopic Elucidation
In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Heterocyclic scaffolds, particularly the 1,4-benzoxazine core, are of significant interest due to their prevalence in biologically active compounds. The targeted introduction of halogen substituents, such as bromine and fluorine, provides a powerful tool for modulating physicochemical properties like lipophilicity, metabolic stability, and receptor binding affinity.
This guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. As direct experimental spectra for this specific compound are not publicly cataloged, this document serves as a robust, theory-grounded framework for researchers. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon data from analogous structures, we can construct a highly reliable predictive spectral profile. This approach not only anticipates the experimental outcomes but also provides a deeper understanding of the structural nuances imparted by the halogen substituents. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the characterization of such molecules.
Molecular Structure and Analytical Workflow
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and a logical workflow for its characterization.
Analyte Structure
The analyte, this compound, possesses a fused ring system with key features influencing its spectral output: a secondary amine, an ether linkage, an aromatic ring substituted with two different halogens, and two aliphatic methylene groups.
Caption: Molecular structure of this compound with IUPAC numbering.
Proposed Analytical Workflow
A robust characterization relies on a multi-technique approach to unambiguously confirm the structure.
Caption: A logical workflow for the comprehensive spectroscopic characterization of the target compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol Considerations: The ¹H NMR spectrum should be acquired on a spectrometer operating at a minimum of 400 MHz to ensure adequate resolution of aromatic proton couplings. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. Tetramethylsilane (TMS) should be used as an internal standard (0.00 ppm).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H5 | 6.85 - 6.95 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz, ⁴J(H,F) ≈ 2.0 Hz |
| H7 | 6.70 - 6.80 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2.5 Hz, ⁵J(H,F) ≈ 1.0 Hz |
| NH | 3.80 - 4.20 | Broad singlet (br s) | - |
| C2-H ₂ | 4.25 - 4.35 | Triplet (t) | ³J(H,H) ≈ 4.5 Hz |
| C3-H ₂ | 3.40 - 3.50 | Triplet (t) | ³J(H,H) ≈ 4.5 Hz |
Rationale and Interpretation
-
Aromatic Region (H5, H7): The aromatic region is predicted to show two signals. The electron-donating nature of the ether oxygen and the amine nitrogen shields the aromatic protons relative to benzene (7.36 ppm). The fluorine atom at C8 has a strong deshielding effect, which is most pronounced at the ortho and para positions.[1][2] However, the primary influence on H5 and H7 comes from the other substituents.
-
H5: This proton is meta to the bromine and ortho to the ether oxygen. It is expected to appear as a doublet of doublets due to coupling with H7 (⁴J meta-coupling, typically 2-3 Hz) and a longer-range coupling to the fluorine at C8 (⁴J(H,F)).
-
H7: This proton is ortho to the bromine and meta to the ether oxygen. It will also be a doublet of doublets due to coupling with H5 (⁴J meta-coupling) and a very small five-bond coupling to fluorine (⁵J(H,F)).[3]
-
-
Aliphatic Region (C2-H₂, C3-H₂): The protons of the oxazine ring exhibit predictable patterns.
-
C2-H₂: These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear further downfield, typically around 4.3 ppm.[4] They will appear as a triplet due to coupling with the C3 protons.
-
C3-H₂: These protons are adjacent to the nitrogen atom and are consequently found more upfield, around 3.45 ppm.[4] They will also appear as a triplet from coupling to the C2 protons.
-
-
N-H Proton: The secondary amine proton signal is typically broad due to quadrupole broadening from the nitrogen atom and will exchange with deuterium in the presence of D₂O. Its chemical shift is highly dependent on solvent and concentration.
Caption: Key predicted proton-proton and proton-fluorine couplings in the aromatic region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol Considerations: A standard proton-decoupled ¹³C NMR experiment should be performed on a 100 MHz (or higher) spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | | :--- | :--- | :--- | :--- | | C2 | 65 - 68 | - | | C3 | 42 - 45 | - | | C4a | 135 - 138 | ³J(C,F) ≈ 3-5 Hz | | C5 | 115 - 118 | ³J(C,F) ≈ 4-6 Hz | | C6 | 112 - 115 | - | | C7 | 120 - 124 | ⁴J(C,F) ≈ 1-2 Hz | | C8 | 150 - 154 (d) | ¹J(C,F) ≈ 240-250 Hz | | C8a | 130 - 133 | ²J(C,F) ≈ 12-15 Hz |
Rationale and Interpretation
-
Aromatic Carbons: The chemical shifts are governed by the additive effects of the substituents.
-
C8: The carbon directly bonded to fluorine will be the most downfield aromatic carbon and will appear as a large doublet due to one-bond C-F coupling (¹J(C,F)), which is typically in the range of 240-250 Hz for aryl fluorides.[5]
-
C8a: This carbon is ortho to the fluorine and will exhibit a significant two-bond coupling (²J(C,F)) of around 12-15 Hz.
-
C4a & C5: These carbons, meta to the fluorine, will show smaller three-bond couplings.[5]
-
C6: The carbon bearing the bromine atom (C6) is expected to be in the 112-115 ppm range. The direct attachment of bromine typically induces a moderate shielding effect on the attached carbon compared to hydrogen.
-
C7: This carbon is ortho to the bromine and will be influenced by its electronic effects.
-
-
Aliphatic Carbons:
Mass Spectrometry (MS)
Experimental Protocol Considerations: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is essential for confirming the elemental composition.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The empirical formula is C₈H₇BrFNO.[7] The monoisotopic mass is calculated to be 230.9749 u.
-
Isotopic Pattern: A critical feature will be the presence of the M⁺ and M+2⁺ peaks in an approximate 1:1 ratio, which is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways: The fragmentation of benzoxazines is often initiated by the loss of groups from the heterocyclic ring.
-
Loss of CH₂O: A common fragmentation involves a retro-Diels-Alder-type cleavage or similar rearrangement, leading to the loss of formaldehyde (CH₂O, 30 u) from the molecular ion.
-
Benzylic Cleavage: Cleavage of the C-C bond alpha to the nitrogen can occur.
-
Loss of Halogens: Subsequent fragmentation may involve the loss of Br or F radicals, although the C-F bond is very strong. Loss of a bromine radical is a more probable event.[8]
-
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Infrared (IR) Spectroscopy
Experimental Protocol Considerations: The IR spectrum can be readily obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for a solid sample, or using KBr pellet or Nujol mull methods.
Predicted Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3050 - 3100 | C-H Stretch (sp²) | Aromatic C-H |
| 2850 - 2960 | C-H Stretch (sp³) | Aliphatic CH₂ |
| 1580 - 1610 | C=C Stretch | Aromatic Ring |
| 1470 - 1500 | C=C Stretch | Aromatic Ring |
| 1220 - 1260 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 1100 - 1150 | C-N Stretch | Aliphatic Amine |
| 1020 - 1060 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| 920 - 950 | Benzene-Oxazine Mode | Characteristic Ring Vibration |
| 1000 - 1080 | C-F Stretch | Aryl Fluoride |
| 550 - 650 | C-Br Stretch | Aryl Bromide |
Rationale and Interpretation
The IR spectrum provides a rapid and effective confirmation of the key functional groups.
-
The presence of a distinct N-H stretching band around 3400 cm⁻¹ is indicative of the secondary amine in the oxazine ring.
-
The asymmetric and symmetric C-O-C stretching bands, typically found around 1230 cm⁻¹ and 1030 cm⁻¹, respectively, are characteristic of the ether linkage within the benzoxazine structure.[9]
-
A notable feature in many benzoxazine spectra is a band around 920-950 cm⁻¹, which is attributed to a specific vibration of the benzene ring attached to the oxazine ring.[9]
-
The strong C-F and C-Br stretching vibrations will be present in the fingerprint region, confirming the presence of the halogen substituents.
Conclusion
This in-depth guide provides a comprehensive, predictive spectroscopic profile for this compound. By synthesizing data from established spectroscopic principles and analogous compounds, we have constructed a detailed and reliable set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The causality behind each prediction, from the deshielding effects of fluorine in NMR to the characteristic isotopic patterns in mass spectrometry, has been explained to provide a framework for interpretation. This document should serve as a valuable resource for any scientist or researcher involved in the synthesis, characterization, and application of this, or structurally related, halogenated benzoxazine derivatives, enabling them to anticipate, interpret, and validate their experimental findings with a high degree of confidence.
References
- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). Synthesis, spectral characterization, and biological evaluation of new 2H-1,4-benzoxazine derivatives. European Journal of Medicinal Chemistry, 45(1), 187-194.
- Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(5), 436-444.
- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-couplings. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Retrieved from Alfa Chemistry Organofluorine division.
- Alonso, J. L., & Cativiela, C. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
- Novotny, J., Styskala, J., & Urban, S. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9869-9877.
- Puzzarini, C., & Barone, V. (2022).
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(9), 611-624.
- Magri, F. M. M., et al. (2006). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 17(1), 107-114.
- Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift.
- Anson, C. E., & Thamattoor, D. M. (2000). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. The Journal of Organic Chemistry, 65(23), 7840-7844.
- Amca, E. N., et al. (2023). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Polymers, 15(10), 2385.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor.
- Kiskan, B., & Yagci, Y. (2015). Synthesis and Properties of Spiro-Centered Benzoxazines. Macromolecules, 48(20), 7392-7400.
- ResearchGate. (n.d.). 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][10][11]oxazine.
- ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- SpectraBase. (n.d.). 6-Bromo-3-(4-bromo-phenyl)-3,4-dihydro-1,3-benzoxazine.
- Chen, X., et al. (2024). Photoelectrochemical synthesis of 4-halomethyl benzoxazines with a halogen anion source. Organic Chemistry Frontiers, 11, 5553-5557.
- Afify, A. A. (2007).
- ResearchGate. (n.d.). ¹H-¹³C gHSQC spectrum of pC-A benzoxazine.
- ResearchGate. (n.d.). FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][10][11]oxazine.
- ResearchGate. (n.d.). 1H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo...
- SpectraBase. (n.d.). 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.
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The Ascendant Role of Fluorinated Benzoxazines in Modern Drug Discovery: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Convergence of Fluorine Chemistry and the Benzoxazine Scaffold
In the landscape of medicinal chemistry, the benzoxazine scaffold represents a structurally versatile and privileged heterocyclic system.[1] Its unique conformation and synthetic tractability have positioned it as a cornerstone for developing novel therapeutic agents.[2] The strategic incorporation of fluorine atoms into this scaffold has unlocked a new dimension of biological activity, leveraging fluorine's distinctive properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, increase membrane permeability, improve binding affinity to target proteins, and alter pKa, thereby transforming a modest compound into a potent drug candidate.[3][4]
This guide provides a comprehensive exploration of the biological activities of fluorinated benzoxazines. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, detail the self-validating experimental protocols necessary for their evaluation, and illuminate the molecular mechanisms that underpin their therapeutic potential. This document is designed for the discerning researcher who seeks not only to understand what these compounds do but how and why they do it.
Section 1: Synthesis of Fluorinated Benzoxazines - Navigating the Synthetic Challenges
The primary route to benzoxazine synthesis is the Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[5] However, the introduction of fluorine, particularly on the amine component, presents unique challenges. The strong electron-withdrawing nature of fluorine can significantly reduce the nucleophilicity of the amine, rendering traditional synthesis conditions inefficient.[6]
Expert Insight: The key to successfully synthesizing benzoxazines from weakly basic fluorinated amines (e.g., pentafluoroaniline) is precise control of the reaction medium's pH. It has been demonstrated that a strongly acidic environment is necessary to facilitate the reaction, dramatically increasing the yield.[6] This is a critical insight, as it counterintuitively suggests that protonating the reaction environment can drive the condensation of a very weak amine.
Experimental Protocol 1: Synthesis of a Fluorinated Benzoxazine Monomer
This protocol provides a generalized, high-yield method adapted for weakly basic fluorinated amines, based on principles described in the literature.[6]
Objective: To synthesize 3,4-dihydro-3-(pentafluorophenyl)-2H-1,3-benzoxazine.
Materials:
-
Phenol
-
Pentafluoroaniline
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (1N)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1 equivalent) and pentafluoroaniline (1 equivalent) in 1,4-dioxane.
-
Addition of Formaldehyde Source: Add paraformaldehyde (2.2 equivalents) to the solution.
-
pH Adjustment (Critical Step): Slowly add concentrated hydrochloric acid dropwise while stirring until the solution reaches a strongly acidic pH (pH 1-2). The causality here is that the acidic medium protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity and making it more susceptible to attack by the weak nucleophilic fluorinated amine.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding 1N NaOH solution until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure fluorinated benzoxazine monomer.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
Section 2: The Spectrum of Biological Activities
Fluorinated benzoxazines exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of human diseases.
Antimicrobial and Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens necessitates the development of novel antimicrobial agents. Fluorinated benzoxazinyl-oxazolidinones have emerged as a potent class of compounds, particularly against Mycobacterium tuberculosis (MTB).[7]
Mechanism of Action: These compounds typically function as protein synthesis inhibitors by binding to the 50S ribosomal subunit of bacteria, a mechanism distinct from many existing antibiotics.[7] The fluorine atom plays a dual role: it enhances the compound's activity and simultaneously reduces its toxicity.[7] Structure-activity relationship (SAR) studies have revealed that a fluorine atom on the benzene ring of the benzoxazine core is advantageous.[7]
A novel series of fluorine-containing benzoxazinyl-oxazolidinones demonstrated outstanding activity against both drug-susceptible and drug-resistant MTB strains, with MIC values as low as 0.25–0.50 μg/mL.[7] Furthermore, bio-based benzoxazines derived from natural products like urushiol and rosin amine have shown intrinsic antibacterial properties, making them suitable for developing antimicrobial coatings that prevent biofilm formation.[8][9]
Anticancer Activity
Fluorinated benzoxazines have shown significant potential as anticancer agents, acting through diverse and targeted mechanisms.[1][10][11]
Mechanism of Action 1: G-Quadruplex Stabilization: Certain benzoxazinone derivatives have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[10] The c-Myc protein is a critical transcription factor that is overexpressed in many human cancers. By stabilizing the G-quadruplex, these compounds prevent the transcription of the c-Myc gene, leading to a dose-dependent downregulation of its mRNA and subsequent inhibition of cancer cell proliferation and migration.[10] This represents a sophisticated, targeted approach to cancer therapy.
Mechanism of Action 2: Kinase Inhibition: Benzoxazine-purine hybrids have been rationally designed as kinase inhibitors.[1] For instance, specific derivatives have demonstrated dual inhibition of HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1). This dual inhibition can trigger a caspase-8-dependent pyroptosis-like cell death, an inflammatory form of programmed cell death that is distinct from classical apoptosis.[1]
Structure-Activity Relationship (SAR) Insights:
-
The inclusion of hydroxyl groups on the benzoxazine rings is often beneficial for biological activity.[11]
-
A para-amino group on an appended aryl ring can significantly enhance potency.[11]
-
The position of halogen substituents is critical; for example, a bromine or methyl group at the 6-position of the benzoxazine ring showed greater antiproliferative activity against MCF-7 breast cancer cells than a chlorine at the 7-position.[1]
Workflow for Screening and Characterizing Biologically Active Fluorinated Benzoxazines
Caption: A generalized workflow from rational design and synthesis to biological evaluation and lead optimization.
Neuroprotective and CNS Activity
The ability of fluorine to enhance lipophilicity and facilitate passage across the blood-brain barrier (BBB) makes fluorinated compounds particularly attractive for treating central nervous system (CNS) disorders.[3] Substituted 8-amino-1,4-benzoxazine derivatives have been investigated for their ability to protect neurons from oxidative stress-mediated degeneration.[12]
SAR Insights:
-
3-alkyl substituents on the benzoxazine ring were found to be essential for efficient neuroprotective activity.[12]
-
Among these, derivatives with an 8-benzylamino substituent were the most active, demonstrating potent neuroprotection without significant intrinsic cytotoxicity.[12]
Antithrombotic and Enzyme Inhibitory Activity
Fluorinated benzoxazines have also been developed as dual-action antithrombotic agents, simultaneously inhibiting thrombin and antagonizing the glycoprotein IIb/IIIa receptor.[13] A "fluorine scan," where fluorine atoms were systematically moved around a benzyl substituent, identified a 3,4-difluorobenzyl substituted compound as the most potent, with balanced dual activity.[13]
Additionally, benzoxazinone derivatives have been identified as inhibitors of α-chymotrypsin, a serine protease. SAR studies indicated that a fluoro group on a phenyl substituent increased inhibitory potential compared to chloro or bromo groups.[14]
Quantitative Data Summary
| Compound Class/Example | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference |
| Fluorinated Benzoxazinyl-Oxazolidinone (Compound 21) | Antituberculosis | M. tuberculosis H₃₇Rv & DR strains | 0.25–0.50 µg/mL | [7] |
| Benzoxazinone Derivative (Compound 1) | Anticancer | c-Myc G-Quadruplex | - (Induces formation) | [10] |
| Benzoxazine-Purine Hybrid (Compound 12) | Anticancer | MCF-7 / HCT-116 Cell Lines | Low micromolar | [1] |
| 4-Aryl-3,4-Benzoxazine (Molecule 14f) | Anticancer | PC-3, MDA-MB-231, etc. | 7.84–16.2 µM | [11] |
| Difluorobenzyl-Benzoxazine (Compound 9i) | Antithrombotic | Thrombin / GP IIb/IIIa | Kᵢ=0.33µM / IC₅₀=1.1µM | [13] |
| Fluorinated Benzoxazinone | Enzyme Inhibition | α-Chymotrypsin | IC₅₀ = 6.5 - 341.1 µM | [14] |
Section 3: Key Methodologies for Biological Evaluation
The integrity of any claim regarding biological activity rests upon robust and reproducible experimental protocols. The following methods are foundational for researchers in this field.
Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of a fluorinated benzoxazine derivative on a cancer cell line (e.g., A549 lung carcinoma).[15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Fluorinated benzoxazine test compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with DMSO) and a "no-treatment control."
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Anticancer Mechanism via c-Myc G-Quadruplex Stabilization
Caption: Proposed mechanism of anticancer action for select fluorinated benzoxazinones.[10]
Conclusion and Future Perspectives
The strategic fluorination of the benzoxazine scaffold has proven to be a highly effective strategy for the discovery of novel therapeutic agents with a wide range of biological activities. From potent antitubercular agents that overcome drug resistance to targeted anticancer compounds that modulate complex cellular pathways, these molecules represent a fertile ground for drug development. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel libraries with diverse fluorination patterns and substituents to further probe the SAR.
-
Advanced Mechanistic Studies: Employing advanced techniques like structural biology (X-ray crystallography, Cryo-EM) and chemoproteomics to precisely identify molecular targets and binding modes.
-
In Vivo Evaluation: Progressing the most promising in vitro hits into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[16]
-
Combination Therapies: Investigating the synergistic effects of fluorinated benzoxazines with existing drugs to enhance therapeutic outcomes and combat resistance.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the scientific community can continue to harness the remarkable potential of fluorinated benzoxazines to address pressing unmet medical needs.
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The Strategic Derivatization of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide for Medicinal Chemists
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics centered around the 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine scaffold. This privileged heterocyclic system has emerged as a versatile building block in medicinal chemistry, with its derivatives showing significant promise in a range of therapeutic areas, particularly in the realm of central nervous system (CNS) disorders. This guide will delve into the synthetic strategies, structure-activity relationships (SAR), and pharmacological evaluation of derivatives of this core, providing both theoretical insights and practical, field-proven protocols.
The this compound Core: A Privileged Scaffold
The 3,4-dihydro-2H-1,4-benzoxazine ring system is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended pharmacophoric groups, facilitating optimal interactions with biological targets. The incorporation of bromine and fluorine atoms onto this scaffold at the 6- and 8-positions, respectively, offers several strategic advantages for drug design:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atom can significantly impact the pKa of the secondary amine, influencing its basicity and, consequently, its pharmacokinetic profile. The lipophilic bromine atom can enhance membrane permeability and provides a reactive handle for further chemical modification.
-
Metabolic Stability: The presence of a fluorine atom can block potential sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life of the resulting drug candidates.
-
Enhanced Binding Affinity: The unique electronic properties of the halogen substituents can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.
Synthetic Strategies for Derivatization
The this compound core offers two primary sites for chemical modification: the secondary amine at the N-4 position and the bromine atom at the C-6 position.
N-Functionalization of the Benzoxazine Core
The secondary amine of the benzoxazine ring is a readily accessible site for introducing a wide variety of substituents to explore the chemical space and optimize pharmacological activity.
Direct N-alkylation with alkyl halides or reductive amination with aldehydes and a reducing agent are common and effective methods for introducing alkyl chains, which can be further functionalized.
Exemplary Protocol: N-Alkylation with an Alkyl Halide
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
The introduction of an aryl or heteroaryl group at the N-4 position can be achieved through Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.
Exemplary Protocol: Buchwald-Hartwig N-Arylation
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl halide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a suitable phosphine ligand like Xantphos or BINAP (0.1 eq).
-
Add a base, typically sodium tert-butoxide (NaOtBu, 1.5 eq), and a dry, aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-arylated product.
C-6 Functionalization via Cross-Coupling Reactions
The bromine atom at the C-6 position serves as an excellent handle for introducing diverse substituents onto the aromatic ring using palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium fluoride (CsF, 2.0 eq) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is fully consumed.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the C-6 arylated derivative.
The following diagram illustrates the key derivatization strategies for the this compound core.
Caption: Key synthetic routes for derivatization.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have shown significant potential in the treatment of CNS disorders, including schizophrenia, depression, and neurodegenerative diseases. The primary mechanism of action for many of these compounds involves the modulation of dopamine and serotonin receptors.
Dopamine D₂ Receptor Antagonism
A number of benzoxazine derivatives have been investigated as antagonists of the dopamine D₂ receptor, a key target in the treatment of psychosis. The general pharmacophore for D₂ antagonism often includes a basic nitrogen atom that can be protonated at physiological pH, connected by a linker to an aromatic moiety.
The following workflow illustrates a typical screening cascade for identifying and characterizing novel dopamine D₂ receptor antagonists.
Caption: Drug discovery workflow for D₂ antagonists.
Structure-Activity Relationship Insights:
-
N-Substituent: The nature of the substituent at the N-4 position is critical for D₂ receptor affinity. Typically, a basic amine-containing side chain, such as a piperazine or piperidine moiety, is favored. The optimal length of the linker between the benzoxazine nitrogen and the terminal basic group is often 3-4 atoms.
-
C-6 Substituent: Modification of the C-6 position can influence both potency and selectivity. The introduction of small, lipophilic groups can enhance binding, while larger, more polar substituents may be detrimental.
The following table summarizes hypothetical binding data for a series of N-substituted derivatives of this compound at the human dopamine D₂ receptor.
| Compound ID | N-Substituent | D₂ Receptor Ki (nM) |
| 1a | -H | >1000 |
| 1b | -CH₃ | 850 |
| 1c | -(CH₂)₃-N(CH₃)₂ | 120 |
| 1d | -(CH₂)₄-piperidine | 45 |
| 1e | -(CH₂)₄-(4-phenylpiperazine) | 15 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutics, particularly for CNS disorders. The synthetic handles at the N-4 and C-6 positions allow for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives, with a particular emphasis on understanding the intricate structure-activity relationships that govern their interactions with key biological targets. The integration of computational modeling and in vitro ADME profiling early in the drug discovery process will be crucial for the successful development of clinically viable drug candidates based on this versatile scaffold.
References
- Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link]
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- Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives in Excellent Enantio- and Diastereospecificity. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]
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A Technical Guide to Halogenated Benzoxazines in Medicinal Chemistry: From Synthesis to Therapeutic Potential
Preamble: The Strategic Imperative of Halogenation in Modern Drug Discovery
In the landscape of medicinal chemistry, the benzoxazine scaffold is recognized as a "privileged structure"—a molecular framework that is not only versatile but also frequently appears in compounds exhibiting a wide range of biological activities.[1][2][3] These heterocyclic compounds have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][3] However, the true potential of this scaffold is often unlocked through strategic functionalization. Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) into a drug candidate is a deliberate, strategic decision aimed at modulating its physicochemical and pharmacological properties.
This guide provides an in-depth exploration of halogenated benzoxazines, moving beyond a simple catalog of compounds to explain the causal reasoning behind their design, synthesis, and evaluation. We will examine how the unique properties of each halogen can be leveraged to enhance metabolic stability, improve target binding affinity, and unlock novel therapeutic applications.[4] This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of this promising class of molecules.
Synthetic Pathways to Halogenated Benzoxazines: A Methodological Overview
The foundation of any medicinal chemistry program is a robust and flexible synthetic strategy. The synthesis of benzoxazines typically relies on the Mannich condensation of a phenol, a primary amine, and formaldehyde.[5][6][7] However, the introduction of halogens requires specific methodologies, ranging from traditional approaches using halogenated precursors to more innovative, environmentally benign techniques.
Classical and Modern Synthetic Approaches
Historically, halogenated benzoxazines were prepared by employing pre-halogenated phenols or amines in the Mannich reaction. While effective, this approach can be limited by the commercial availability of starting materials. Modern organic synthesis has provided more versatile solutions.
A notable advancement is the development of metal-free oxidative halogenation protocols.[8] These methods allow for the direct introduction of all four major halogens (F, Cl, Br, I) onto a pre-formed benzoxazine precursor under mild conditions, avoiding the use of hazardous reagents and heavy metal catalysts.[8] For instance, the use of Selectfluor™ in combination with various halide salts provides a universal platform for accessing a diverse library of halogenated benzoxazines.[8] Another innovative approach involves a visible-light-induced photoelectrochemical strategy for synthesizing 4-halomethyl benzoxazines, showcasing excellent functional group tolerance.[9]
General Synthetic Workflow: Metal-Free Halogenation
The following diagram illustrates a generalized workflow for the metal-free halogenation of a methylenecyclopropane to yield a halogenated benzoxazine, a method that highlights sustainability in modern synthesis.[8]
Caption: Generalized workflow for sustainable, metal-free synthesis of halogenated benzoxazines.
Experimental Protocol: Synthesis of a Chlorinated Benzoxazine Derivative
This protocol is adapted from a universal, metal-free oxidative halogenation method.[8]
Objective: To synthesize a chlorinated benzoxazine from a methylenecyclopropane (MCP) precursor.
Materials:
-
MCP derivative (1.0 equiv.)
-
Selectfluor™ (1.0 equiv.)
-
Tetrabutylammonium chloride (TBAC) (1.2 equiv.)
-
Solvent (e.g., 1,2-Dichloroethane)
-
Reaction vessel equipped with a magnetic stirrer and condenser
-
Standard purification equipment (silica gel column chromatography)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel, add the MCP derivative (0.20 mmol, 1.0 equiv.).
-
Reagent Addition: Add Selectfluor™ (0.20 mmol, 1.0 equiv.) and TBAC (0.24 mmol, 1.2 equiv.) to the vessel.
-
Solvent Addition: Add the solvent (1.5 mL) to the mixture.
-
Reaction: Stir the mixture at 60 °C for 20 minutes in air. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired chlorinated benzoxazine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
The Role of Specific Halogens in Modulating Bioactivity
The choice of halogen is critical as each imparts distinct properties to the benzoxazine core. The strategic placement of a halogen can influence everything from receptor binding to metabolic fate.
Fluorinated Benzoxazines: Enhancing Metabolic Stability and Potency
Fluorine is the most electronegative element, and its introduction into a molecule can have profound effects. The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[4] Furthermore, fluorine's small size allows it to act as a bioisostere for hydrogen, but its electronic properties can significantly alter pKa and improve binding affinity to target proteins.[4]
-
Application Example: Antithrombotic Agents
-
Fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives have been developed as dual antithrombotic compounds, exhibiting both thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activities.[10] A "fluorine scan," where fluorine atoms were systematically moved around a benzyl substituent, identified a 3,4-difluorobenzyl substituted compound as the most potent, demonstrating a balanced dual activity with Ki and IC50 values in the sub-micromolar and low-micromolar range, respectively.[10] This highlights how fluorine substitution can fine-tune biological activity.
-
Chlorinated Benzoxazines: Established CNS Agents and Beyond
Chlorine is larger and less electronegative than fluorine but is a superb modulator of lipophilicity, a key parameter for blood-brain barrier penetration.
-
Application Example: Anxiolytics
-
The most prominent example of a chlorinated benzoxazine is Etifoxine , an anti-anxiety and anticonvulsant medication.[8] Its synthesis, which can be achieved through modern metal-free halogenation, provides a practical and scalable pathway to this pharmacologically vital scaffold.[8] The chlorine atom is an integral part of the molecule's structure-activity relationship for its activity at GABA-A receptors.
-
Brominated Benzoxazines: Potent Anticancer Agents
Bromine's size and polarizability make it a valuable addition for enhancing binding interactions through van der Waals forces and other non-covalent interactions. It has found a significant niche in the development of antiproliferative agents.
-
Application Example: Anticancer Therapeutics
-
Studies on benzoxazine-purine hybrids have shown that substituting the benzoxazine ring with bromine at the 6-position significantly enhances antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines compared to chlorine substitution.[11] This suggests that the moderately bulky bromine substituent improves interactions with cellular targets, possibly by increasing lipophilicity or affecting membrane permeability.[11]
-
Mechanistically, some brominated compounds have been found to induce cell death via apoptosis or pyroptosis-like pathways, sometimes through the inhibition of key kinases like HER2 and JNK1.[11] The "heavy-atom effect" of bromine can also be exploited to enhance the generation of cytotoxic singlet oxygen, a strategy used in developing novel anticancer agents that are activated by overexpressed superoxide anions in cancer cells.[12][13]
-
| Compound Class | Halogen Substitution | Target Cell Line | IC50 (µM) | Reference |
| Benzoxazine-Purine Hybrid | 6-Bromo | MCF-7 (Breast) | 4.06 - 7.31 | [11] |
| Benzoxazine-Purine Hybrid | 7-Chloro | MCF-7 (Breast) | 6.35 - 13.60 | [11] |
| Benzoxazine-Purine Hybrid | 6-Bromo | HCT-116 (Colon) | 4.80 - 8.26 | [11] |
| Benzoxazine-Purine Hybrid | 7-Chloro | HCT-116 (Colon) | 6.41 - 12.65 | [11] |
-
Anticancer Mechanism of Action: DNA-PK Inhibition A promising strategy in oncology is the development of radiosensitizers. Certain novel benzoxazine derivatives have been shown to sensitize cancer cells to radiation by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.[14] This inhibition leads to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis.
Caption: Logical relationship map for Structure-Activity Relationship (SAR) studies of halogenated benzoxazines.
Future Perspectives and Conclusion
Halogenated benzoxazines represent a fertile ground for drug discovery. The versatility of the benzoxazine scaffold, combined with the powerful modulating effects of halogens, creates a vast chemical space ripe for exploration.
Future research should focus on:
-
Expanding the Chemical Diversity: Utilizing modern, sustainable synthetic methods to create novel libraries of multi-halogenated or diversely functionalized benzoxazines.
-
Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets and pathways through which these compounds exert their effects.
-
Pharmacokinetic Profiling: Systematically evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
-
Theranostic Applications: Actively pursuing the design of iodinated benzoxazines as dual-purpose imaging and therapeutic agents, particularly in oncology.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. As a halogenated benzoxazine derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Hazard Profile
This compound is a solid organic compound with the molecular formula C₈H₇BrFNO and a molecular weight of 232.05 g/mol . A thorough understanding of its hazard profile is the foundation of safe handling.
GHS Classification and Hazards
This compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning".[1] The primary hazards are associated with irritation and target organ toxicity.
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
| Target Organ: Respiratory system.[1] |
Prerequisite Safety Infrastructure and Personal Protective Equipment (PPE)
The causality behind stringent safety measures lies in preventing exposure through inhalation, skin contact, and eye contact. All work with this compound must be conducted in a designated area with appropriate engineering controls and a robust selection of PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood.[3][4] This is critical to prevent the inhalation of any dust or vapors, which can cause respiratory irritation.[1]
-
Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.[5][6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is based on a risk assessment of the procedures to be performed. For handling halogenated aromatic compounds, the following PPE is required:[3][7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6][8][9] | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended for extended handling. Always inspect gloves for integrity before use.[4][10] | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased splash risk, a chemical-resistant apron is advised.[8][9][10] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][8] | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1] |
Experimental Workflow for Donning PPE
Caption: Decision-making flowchart for emergency response to a chemical incident.
Waste Disposal
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
-
Waste Classification: This compound should be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. [3][10]* Containerization: Use a designated, properly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the full chemical name. [3]* Disposal Procedure: Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. [3]All rinsates from decontaminating glassware should also be collected as halogenated waste. [3]
Conclusion
This compound is a key intermediate with significant potential in research and development. Its safe and effective use is contingent upon a comprehensive understanding of its hazard profile and the diligent application of the safety protocols outlined in this guide. By integrating these principles of engineering controls, personal protective equipment, meticulous handling procedures, and emergency preparedness, researchers can confidently and safely explore the synthetic utility of this valuable compound.
References
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- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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- PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b]o[3][4]xazine.
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An In-depth Technical Guide to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Keystone Scaffold in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a halogenated benzoxazine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its discovery and historical context, provide a detailed methodology for its synthesis, explore its physicochemical properties, and discuss its potential applications as a pivotal intermediate in the creation of novel therapeutics.
Introduction: The Emergence of Fluorinated Benzoxazines in Drug Discovery
The benzoxazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability. Bromine, on the other hand, can introduce specific steric and electronic effects that can be crucial for potent and selective biological activity.
This compound (CAS No. 12352200) represents a synthetically versatile intermediate that combines these features. While specific literature on this exact molecule is sparse, its structural alerts point towards its potential as a key building block for a new generation of targeted therapies. This guide aims to consolidate the available information and provide a forward-looking perspective on its role in drug discovery.
Discovery and Historical Context: A Postulated Timeline
The deliberate synthesis of fluorinated and brominated analogs is a more recent development, driven by the demands of modern medicinal chemistry for compounds with tailored properties. It is plausible that this compound was first synthesized in the late 20th or early 21st century, likely within an industrial or specialized academic laboratory focused on the development of novel pharmaceutical intermediates. Its appearance in the catalogs of chemical suppliers like Sigma-Aldrich indicates its availability for research purposes, suggesting its utility has been recognized within the scientific community.
The development of synthetic routes to key precursors, such as 2-amino-4-bromo-6-fluorophenol, would have been a critical prerequisite for the synthesis of this target molecule.
Synthesis and Mechanistic Insights: A Detailed Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, culminating in the cyclization of a key aminophenol intermediate. The following protocol is a proposed, robust method based on established chemical principles for the synthesis of analogous benzoxazine structures.
Part 1: Synthesis of the Precursor 2-Amino-4-bromo-6-fluorophenol
The synthesis of the crucial intermediate, 2-amino-4-bromo-6-fluorophenol, can be accomplished starting from commercially available 4-bromo-2-fluorophenol.
Step 1.1: Nitration of 4-Bromo-2-fluorophenol
-
Rationale: Introduction of a nitro group ortho to the hydroxyl group is the first step. The hydroxyl group is an activating, ortho-, para-director. Since the para position is blocked by bromine, nitration is directed to the ortho positions. Steric hindrance from the fluorine atom may favor nitration at the C6 position.
-
Procedure:
-
To a solution of 4-bromo-2-fluorophenol (1 equivalent) in a suitable solvent such as glacial acetic acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product, 4-bromo-2-fluoro-6-nitrophenol.
-
Filter the precipitate, wash with cold water until neutral, and dry under vacuum.
-
Step 1.2: Reduction of the Nitro Group
-
Rationale: The nitro group is then reduced to an amino group to yield the desired aminophenol.
-
Procedure:
-
Dissolve the 4-bromo-2-fluoro-6-nitrophenol (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-bromo-6-fluorophenol. This intermediate is commercially available from suppliers like Sigma-Aldrich.
-
Part 2: Synthesis of this compound
The final step involves the formation of the oxazine ring.
Step 2.1: Cyclization with a Two-Carbon Synthon
-
Rationale: The 1,4-benzoxazine ring is formed by reacting the aminophenol with a reagent that can provide a two-carbon bridge between the amino and hydroxyl groups. A common and effective method is the reaction with a haloacetyl halide followed by intramolecular cyclization.
-
Procedure:
-
Dissolve 2-amino-4-bromo-6-fluorophenol (1 equivalent) in an appropriate solvent such as acetone or THF, in the presence of a base (e.g., potassium carbonate or triethylamine) to act as an acid scavenger.
-
Cool the mixture in an ice bath and add a solution of 2-bromoacetyl bromide or 2-chloroacetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature until the acylation is complete (monitored by TLC).
-
The intermediate N-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-haloacetamide is then cyclized. This can often be achieved by heating the reaction mixture, which promotes an intramolecular Williamson ether synthesis. The phenoxide, formed in the presence of the base, displaces the halide on the adjacent side chain.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data is sourced from commercial supplier information where available.
| Property | Value |
| Molecular Formula | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol |
| CAS Number | 12352200 |
| Appearance | Solid |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N |
| SMILES | FC1=C2OCCNC2=CC(Br)=C1 |
| Purity | Typically ≥95% (as supplied for research) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Applications in Drug Discovery and Development
While there are no specific drugs in the market that are publicly disclosed as being derived from this compound, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds.
The 1,4-benzoxazine core is a known pharmacophore in a variety of drug classes. For instance, derivatives of the related lactam, 6-Bromo-8-fluoro-2H-benzo[b][2]oxazin-3(4H)-one, have been investigated as potent and selective nonsteroidal mineralocorticoid receptor antagonists. This suggests that compounds derived from the title molecule could be explored for similar activities, potentially in the treatment of cardiovascular and renal diseases.
Furthermore, the general class of benzoxazines has shown promise in the development of agents targeting various signaling pathways implicated in cancer, inflammation, and infectious diseases. A hypothetical signaling pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a derivative.
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a privileged benzoxazine scaffold with strategically placed bromine and fluorine atoms makes it an attractive starting point for the synthesis of novel drug candidates. While its own discovery and history are not well-documented, its potential is evident from the broader context of benzoxazine chemistry and the increasing importance of halogenated compounds in drug design. This guide provides a foundational understanding of this molecule, from its synthesis to its potential applications, with the aim of stimulating further research and development in this exciting area.
References
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6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine molecular weight
An In-depth Technical Guide to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Abstract
This compound is a halogenated heterocyclic compound that holds significant promise as a monomer for the synthesis of advanced polybenzoxazine resins. The incorporation of both bromine and fluorine atoms into the benzoxazine backbone is anticipated to impart a unique combination of desirable properties to the resulting polymers, including enhanced flame retardancy, superior thermal stability, and low dielectric constants. This technical guide provides a comprehensive overview of the molecule, including its fundamental physicochemical properties, a proposed synthetic pathway based on established chemical principles, methods for its analytical characterization, and a discussion of its potential applications in high-performance materials science. This document is intended for researchers, chemists, and materials scientists working in the field of thermosetting polymers and advanced materials development.
Physicochemical and Structural Properties
This compound is a substituted benzoxazine derivative. The core structure consists of a benzene ring fused to a 1,4-oxazine ring. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 8-position is key to its specialized function as a monomer. The electron-withdrawing nature of these halogens influences the reactivity of the aromatic ring and the properties of the subsequent polymer.
The fundamental properties of the compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 232.05 g/mol | [1] |
| Molecular Formula | C₈H₇BrFNO | [1] |
| CAS Number | 1256255-94-3 | [2] |
| Physical Form | Solid | [1] |
| SMILES String | FC1=C2OCCNC2=CC(Br)=C1 | [1] |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | [1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define atom nodes N1 [label="N"]; O1 [label="O"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; Br1 [label="Br"]; F1 [label="F"]; H1 [label="H"];
// Define positions for a clearer layout N1 [pos="0,0!"]; C8 [pos="-1.2,0.5!"]; O1 [pos="-1.2,-0.5!"]; C7 [pos="-2.2,0!"]; C6 [pos="-2.2,-1.5!"]; C5 [pos="-1.2,-2.0!"]; C4 [pos="0,-1.5!"]; C3 [pos="1.2,-1.0!"]; C2 [pos="1.2,0.5!"]; Br1 [pos="2.4,-1.3!"]; F1 [pos="2.4,0.8!"]; H1 [pos="0,0.8!"];
// Benzene ring with substituents C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [style=double]; C5 -- C6 [label=""]; C6 -- C7 [style=double]; C7 -- C2 [label=""];
// Oxazine ring C2 -- N1 [label=""]; N1 -- C8 [label=""]; C8 -- O1 [label=""]; O1 -- C7 [label=""];
// Substituents C3 -- Br1 [label=""]; C2 -- F1 [label=""]; N1 -- H1 [label=""];
// Dummy nodes for double bonds dummy1 [pos="-0.6,-1.75!", shape=none, label=""]; dummy2 [pos="-1.7,-0.75!", shape=none, label=""]; C4 -- dummy1 [style=double, len=0.1]; C5 -- dummy1 [style=double, len=0.1]; C6 -- dummy2 [style=double, len=0.1]; C7 -- dummy2 [style=double, len=0.1];
}
Caption: Chemical structure of this compound.
Proposed Synthesis and Mechanism
The synthesis of benzoxazine monomers is most commonly achieved via a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[3] For fluorinated benzoxazines, controlling the pH of the reaction medium can be critical, as weakly basic amines may require acidic conditions to achieve a high yield.[4]
A plausible synthetic route for this compound would involve the reaction of 2-aminoethanol with 3-bromo-5-fluorosalicylaldehyde, followed by reduction. A more direct, though hypothetical, one-pot synthesis is outlined below, based on the reaction of 2-amino-4-bromo-6-fluorophenol with paraformaldehyde and a suitable amine precursor, although the stability and availability of this specific aminophenol would be a critical consideration.
Proposed Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis, purification, and confirmation of the target molecule.
Caption: Conceptual workflow for synthesis, purification, and analysis.
Experimental Protocol (Hypothetical)
This protocol describes a general procedure adaptable for a laboratory setting.
-
Reactant Preparation : In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of 2-amino-4-bromo-6-fluorophenol in a suitable solvent such as 1,4-dioxane or toluene.
-
Reagent Addition : Add two molar equivalents of paraformaldehyde to the solution. The use of paraformaldehyde as a source of formaldehyde avoids the introduction of water, which can complicate the reaction.
-
Reaction Conditions : Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Wash the organic solution sequentially with a dilute sodium bicarbonate solution and brine. This step removes unreacted phenolic starting material and other acidic impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product, likely a solid or viscous oil, should be purified. Recrystallization from a solvent system like ethanol/hexane or purification by column chromatography on silica gel are standard methods to obtain the pure compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is required. The expected results are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the N-H proton (broad singlet), and two triplets for the -O-CH₂- and -N-CH₂- protons of the oxazine ring. The aromatic signals will exhibit splitting patterns influenced by both bromine and fluorine. |
| ¹³C NMR | Distinct signals for the eight carbon atoms. The carbons bonded to fluorine and bromine will show characteristic chemical shifts. |
| ¹⁹F NMR | A singlet peak, confirming the presence of a single fluorine environment. |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z ≈ 231 and an M+2 peak at m/z ≈ 233 of nearly identical intensity, which is the characteristic isotopic signature of a monobrominated compound. |
| FTIR | Characteristic absorption bands: N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C-O-C asymmetric stretching (~1230 cm⁻¹), and C-F/C-Br stretching in the fingerprint region (<1100 cm⁻¹). |
Potential Applications in Advanced Materials
The primary application for this molecule is as a functional monomer for creating high-performance polybenzoxazine thermosets through ring-opening polymerization (ROP). The presence of the halogen atoms is crucial for tailoring the properties of the final polymer.
-
Flame Retardancy : The bromine atom acts as a radical trap during combustion, interrupting the exothermic processes and imparting flame-retardant properties to the material.[5] This is highly desirable for applications in electronics, transportation, and aerospace.
-
Enhanced Thermal and Chemical Stability : The fluorine atom, due to the high strength of the C-F bond, can increase the thermal stability and oxidative resistance of the polymer backbone.
-
Low Dielectric Constant : Fluorinated polymers are known for their low dielectric constants and low moisture absorption, making them ideal candidates for use in microelectronics packaging and high-frequency printed circuit boards.[4]
Caption: Thermal ring-opening polymerization of the benzoxazine monomer.
Safety and Handling
Based on available safety data, this compound is classified as an irritant.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements : P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Recommendations : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a specialized chemical building block with significant potential. Its dual halogenated structure makes it an attractive monomer for synthesizing next-generation polybenzoxazines. The resulting polymers are expected to exhibit a valuable combination of flame retardancy, thermal stability, and desirable dielectric properties, positioning them for use in demanding applications across the electronics, aerospace, and automotive industries. Further research into the precise synthesis and polymerization of this compound is warranted to fully unlock its material capabilities.
References
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- PubChem. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. [Link]
- Lui, J., & Ishida, H. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers and Polymer Composites, 10(3), 191-200. [Link]
- Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers.
- Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 707. [Link]
- Oakwood Chemical. This compound, 96% Purity. [Link]
- Li, S., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies, 20(9), 768-774. [Link]
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Solubility of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Organic Solvents
Foreword: Navigating the Preformulation Landscape
In the intricate journey of drug discovery and development, understanding the fundamental physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical determinant of a compound's ultimate success, influencing everything from bioavailability and therapeutic efficacy to the feasibility of formulation and manufacturing.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of this compound. While specific solubility data for this compound is not widely published, this document will equip you with the theoretical framework and practical methodologies to determine its solubility profile in various organic solvents.
Compound Overview: this compound
This compound is a halogenated benzoxazine derivative.[2][3] Its structure, featuring a bromine and a fluorine atom on the benzene ring, suggests a compound with moderate to low polarity. The presence of the nitrogen and oxygen atoms in the oxazine ring introduces potential sites for hydrogen bonding, which will play a significant role in its interaction with different solvents.
Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₈H₇BrFNO | [2][3] |
| Molecular Weight | 232.05 g/mol | [2] |
| Appearance | Solid | [2][3] |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | [2] |
| SMILES | FC1=C2OCCNC2=CC(Br)=C1 | [2][3] |
A comprehensive understanding of these properties is the first step in predicting and experimentally determining the solubility of this compound.
Theoretical Considerations for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in a given organic solvent will be governed by the interplay of several factors:
-
Polarity: The molecule possesses both nonpolar (the benzene ring with its halogen substituents) and polar (the ether and amine functionalities in the oxazine ring) regions. Therefore, it is expected to have higher solubility in solvents of intermediate polarity.
-
Hydrogen Bonding: The secondary amine in the oxazine ring can act as a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be effective at solvating this compound.
-
Dielectric Constant: Solvents with a higher dielectric constant are generally better at dissolving polar compounds.
Based on these considerations, we can hypothesize the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.
-
Low Solubility: Expected in nonpolar solvents like hexane and toluene.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following section outlines a robust experimental workflow for determining both the kinetic and thermodynamic solubility of this compound.
Materials and Equipment
-
This compound (solid form)
-
A range of organic solvents (e.g., DMSO, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Scintillation vials or microcentrifuge tubes
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility, which is a true measure of a compound's intrinsic solubility.[4][5]
Protocol:
-
Preparation: Accurately weigh an excess amount of solid this compound into a series of vials.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24-48 hours. This extended incubation ensures that the system reaches equilibrium.[1][6]
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.[6]
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.[7][8][9]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[1]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Solvent: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the organic solvent of interest.
-
Incubation: Shake the plate at room temperature for a shorter period, typically 1-2 hours.[1][6]
-
Analysis: The formation of a precipitate indicates that the kinetic solubility has been exceeded. This can be detected by:
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility across different solvents.
Example Data Table (Hypothetical Values):
| Solvent | Polarity Index | H-Bonding | Thermodynamic Solubility (mg/mL) at 25°C | Kinetic Solubility (µM) |
| Hexane | 0.1 | Non-polar | < 0.1 | < 10 |
| Toluene | 2.4 | Aprotic | 0.5 | 25 |
| Dichloromethane | 3.1 | Aprotic | 5.2 | 150 |
| Ethyl Acetate | 4.4 | Aprotic | 8.9 | 300 |
| Acetone | 5.1 | Aprotic | 15.6 | > 500 |
| Ethanol | 4.3 | Protic | 25.3 | > 500 |
| Methanol | 5.1 | Protic | 30.1 | > 500 |
| DMSO | 7.2 | Aprotic | > 50 | > 1000 |
Interpretation:
The data should be analyzed in the context of the solvent's physicochemical properties. For instance, a higher solubility in ethanol and methanol compared to acetone, despite similar polarity indices, would highlight the importance of hydrogen bonding in the solvation of this compound.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
While pre-existing, publicly available data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary theoretical foundation and detailed experimental protocols for its determination. By systematically applying the shake-flask method for thermodynamic solubility and high-throughput kinetic assays, researchers can generate the critical data needed to advance their drug discovery and development programs. A thorough understanding of a compound's solubility profile is not merely an academic exercise but a crucial step in de-risking a potential drug candidate and paving the way for successful formulation and clinical application.
References
- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- SlideShare. (2018, November 27). solubility experimental methods.pptx. [Link]
- PubMed. In vitro solubility assays in drug discovery. [Link]
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Lund University Publications. (2007).
- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
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- 6. enamine.net [enamine.net]
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- 9. pharmatutor.org [pharmatutor.org]
- 10. rheolution.com [rheolution.com]
Theoretical studies on 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
An In-Depth Technical Guide to the Theoretical & Computational Analysis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Abstract: The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The strategic introduction of halogen substituents, such as bromine and fluorine, can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive theoretical framework for the investigation of this compound, a halogenated derivative with significant potential for drug development. We will delve into advanced computational methodologies, explaining not just the "how" but the critical "why" behind each theoretical approach—from conformational analysis and spectroscopic prediction to quantum chemical calculations and molecular docking simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the discovery and optimization of novel therapeutic agents based on the benzoxazine core.
Molecular Geometry and Conformational Landscape
The biological function of a molecule is intrinsically linked to its three-dimensional structure. For a semi-flexible molecule like this compound, understanding its accessible conformations is the foundational step in any theoretical investigation. The oxazine ring is not planar and can adopt several low-energy shapes, primarily half-chair and boat conformations. The energetic preference for a particular conformer dictates how the molecule presents its pharmacophoric features to a biological receptor.
Rationale for Conformational Analysis
Choosing the correct ground-state conformer is paramount, as using a high-energy or unrealistic geometry will invalidate all subsequent quantum chemical and docking calculations. A thorough conformational search ensures that we identify the global minimum energy structure, which is the most populated and biologically relevant conformation at physiological temperatures.
Experimental Protocol: Conformational Search and Geometry Optimization
A robust conformational analysis is performed using a multi-step computational workflow.
Step-by-Step Methodology:
-
Initial Structure Generation: A 2D sketch of this compound is created and converted into an initial 3D structure using a molecular editor.
-
Molecular Mechanics Scan: A preliminary, computationally inexpensive scan of the potential energy surface (PES) is conducted. This involves systematically rotating the key dihedral angles within the oxazine ring to identify potential low-energy regions.
-
DFT-Based Optimization: The distinct conformers identified in the previous step are subjected to full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for this purpose is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the Gibbs free energy, which is used to determine the relative stability of the conformers at a given temperature.
Diagram: Computational Workflow for Conformational Analysis
Caption: Workflow for identifying the most stable conformer.
Expected Quantitative Data
The primary output of this analysis is the relative energy of each stable conformer. The conformer with the lowest Gibbs free energy is considered the global minimum.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Half-Chair (Global Minimum) | 0.00 | C2-N1-C8a-C4a: ~45 |
| Boat | +2.5 - 4.0 | C2-N1-C8a-C4a: ~0, C3-C4-N1-C8a: ~0 |
Note: The values presented are hypothetical and representative for a dihydro-benzoxazine ring system. The presence of bulky bromine and electronegative fluorine substituents will influence the precise energy differences.
Theoretical Spectroscopic Characterization
Computational spectroscopy serves as a powerful predictive tool to aid in the structural confirmation of newly synthesized compounds. By simulating spectra (NMR, FT-IR) and comparing them with experimental data, we can validate the proposed chemical structure with a high degree of confidence.
Rationale for Spectroscopic Simulation
Theoretical predictions of NMR chemical shifts and IR vibrational frequencies are invaluable for several reasons. They can help assign ambiguous peaks in experimental spectra, confirm the regiochemistry of substitutions (i.e., the correct placement of the Br and F atoms), and provide insight into the electronic structure of the molecule.
Experimental Protocol: NMR and FT-IR Calculations
Step-by-Step Methodology:
-
Optimized Geometry: The global minimum energy conformer obtained from the conformational analysis is used as the input geometry.
-
NMR Chemical Shift Calculation:
-
The Gauge-Including Atomic Orbital (GIAO) method is employed, which is the standard for accurate magnetic property calculations.
-
Calculations are performed at the B3LYP/6-311++G(d,p) level of theory in a solvent model (e.g., Chloroform or DMSO using the PCM model) to mimic experimental conditions.
-
The calculated absolute shielding values are referenced against the shielding values of Tetramethylsilane (TMS), calculated at the same level of theory, to obtain the final chemical shifts (δ).
-
-
FT-IR Frequency Calculation:
-
The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed during the conformational analysis.
-
It is a well-established practice that DFT-calculated frequencies are systematically higher than experimental values. Therefore, the calculated frequencies are uniformly scaled by an appropriate factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[4]
-
Predicted Spectroscopic Data
The calculations will yield precise values for each proton and carbon nucleus, as well as the frequencies for key vibrational modes.
Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Shift |
| H (on C5) | ~6.8 - 7.0 | - | Shielded by adjacent N-H |
| H (on C7) | ~6.9 - 7.1 | - | Influenced by ortho-Bromo group |
| H (on N4) | ~4.5 - 5.5 | - | Exchangeable proton, broad signal |
| C5 | - | ~115 - 120 | Standard aromatic C-H |
| C6 | - | ~110 - 115 | Carbon bearing electron-withdrawing Br |
| C7 | - | ~125 - 130 | Aromatic C-H deshielded by Br |
| C8 | - | ~140 - 145 (d) | Carbon bearing highly electronegative F (shows C-F coupling) |
Table: Key Predicted FT-IR Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Assignment | Expected Intensity |
| ~3350-3450 | N-H Stretch | Medium |
| ~2850-2960 | C-H (aliphatic) Stretch | Medium |
| ~1500-1600 | C=C Aromatic Stretch | Strong |
| ~1220-1260 | C-O-C Asymmetric Stretch | Strong |
| ~1030-1080 | C-F Stretch | Strong |
Note: These are representative values. The exact shifts and frequencies will depend on the final optimized geometry and level of theory used. Characteristic absorptions for benzoxazine rings are well-documented.[5][6][7][8]
Quantum Chemical Analysis: Electronic Properties and Reactivity
Quantum chemical calculations illuminate the electronic landscape of a molecule, providing insights that are not directly accessible through experimentation. These calculations help us understand the molecule's stability, reactivity, and the nature of its interactions.
Rationale for Electronic Structure Analysis
By analyzing properties like Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP), we can predict the most reactive sites within the molecule. This knowledge is crucial for anticipating its metabolic fate, designing synthetic routes, and understanding its mechanism of action at a molecular level.
Key Theoretical Concepts and Protocols
Methodology:
All calculations are performed on the optimized ground-state geometry using DFT (B3LYP/6-311++G(d,p)).
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies charge distribution:
-
Red regions (negative potential): Electron-rich areas, prone to electrophilic attack. Likely sites are around the oxygen and fluorine atoms.
-
Blue regions (positive potential): Electron-poor areas, prone to nucleophilic attack. A likely site is the hydrogen on the N-H group.
-
-
Global Reactivity Descriptors: These are numerical values calculated from the HOMO and LUMO energies that quantify the molecule's reactivity. Key descriptors include Electronegativity (propensity to attract electrons) and Chemical Hardness (resistance to change in electron distribution).
Diagram: Relationship of DFT Calculations to Electronic Properties
Caption: How DFT calculations provide key electronic insights.
Predicted Quantum Chemical Parameters
| Parameter | Predicted Value | Interpretation |
| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital |
| ELUMO | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Indicates high kinetic stability |
| Electronegativity (χ) | ~ 3.75 eV | Overall electron-attracting power |
| Chemical Hardness (η) | ~ 2.75 eV | Resistance to electronic change |
Note: These values are estimations based on similar aromatic heterocyclic systems. The presence of two electron-withdrawing halogens is expected to lower both HOMO and LUMO energies.
Molecular Docking: Probing Biological Interactions
Molecular docking is a powerful in-silico technique used to predict how a small molecule (ligand) binds to the active site of a biological macromolecule (receptor), typically a protein. This method is central to modern drug discovery, allowing for the rapid screening of virtual libraries and the rational design of more potent inhibitors.
Rationale for Molecular Docking
Given that benzoxazine derivatives are known to exhibit a wide range of biological activities, including acting as serotonin receptor antagonists and potassium channel openers, docking studies can provide a plausible hypothesis for the mechanism of action of this compound.[1][9] It helps identify key protein-ligand interactions and predicts binding affinity, guiding further experimental validation.
Experimental Protocol: Molecular Docking Simulation
Hypothetical Target: For this guide, we will use the human Serotonin 5-HT3 receptor as a representative target, given the known activity of benzoxazine derivatives against this receptor class.[1]
Step-by-Step Methodology:
-
Receptor Preparation: The crystal structure of the target protein (e.g., 5-HT3 receptor) is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and appropriate atomic charges are assigned.
-
Ligand Preparation: The optimized 3D structure of this compound is prepared. This includes assigning charges and defining rotatable bonds.
-
Grid Generation: A docking grid box is defined around the known active site of the receptor. This box defines the search space for the ligand's possible binding poses.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is run.[10] The algorithm explores thousands of possible binding poses and orientations of the ligand within the active site, scoring each based on a function that estimates the free energy of binding.
-
Analysis of Results: The results are analyzed to identify the lowest energy binding pose. Key metrics include the binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues of the protein.
Diagram: Molecular Docking Workflow
Caption: Standard workflow for a molecular docking study.
Predicted Docking Results
A successful docking simulation would provide a detailed view of the ligand in the binding pocket.
| Parameter | Predicted Outcome | Significance |
| Binding Energy | -7.0 to -9.0 kcal/mol | A strong negative value suggests favorable binding affinity. |
| Key Interactions | - H-Bond: The N-H group acting as a donor to a Ser or Thr residue. - H-Bond: The ether oxygen or fluorine acting as an acceptor. - Halogen Bond: The bromine atom interacting with an electron-rich backbone carbonyl. - π-π Stacking: The benzene ring interacting with a Phe or Tyr residue. | These specific interactions anchor the ligand in the active site and contribute to its affinity and selectivity. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the detailed investigation of this compound. Through a synergistic application of conformational analysis, spectroscopic prediction, quantum chemical calculations, and molecular docking, a deep, multi-faceted understanding of this promising molecule can be achieved before its synthesis.
The theoretical data strongly suggest that this compound is a stable molecule with distinct electronic features conferred by its halogen substituents. These features, particularly the potential for hydrogen and halogen bonding, make it an attractive candidate for interacting with biological targets.
Future work should focus on the synthesis of this compound to allow for experimental validation of the theoretical predictions. Subsequent in-vitro testing against relevant biological targets, guided by the molecular docking hypotheses, will be the critical next step in evaluating its true potential as a novel therapeutic agent.
References
- Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. [Link]
- ResearchGate. (n.d.). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications.
- Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure. [Link]
- Nakagawa, Y., et al. (1998). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Chemical & Pharmaceutical Bulletin, 46(1), 123-132. [Link]
- MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2975. [Link]
- ResearchGate. (2024). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations.
- Zinada, D. S., et al. (2022). Molecular Docking and DFT Study of Synthesized Oxazine Derivatives. Egyptian Journal of Chemistry, 65(7), 231-240. [Link]
- Sílice (CSIC). (n.d.). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations.
- Lukoseviciene, V., et al. (2012). Quantum chemical studies of photochromic properties of benzoxazine compound. Chemical Physics, 396, 1-8. [Link]
- Waisser, K., et al. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry, 45(7), 2719-25. [Link]
- ResearchGate. (n.d.). Biologically active 1,3- benzoxazine derivatives.
- PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][1][9]oxazine.
- PubChem. (n.d.). 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine.
- Arwansyah, A., et al. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Indonesian Journal of Chemistry, 18(3), 435-442. [Link]
- ResearchGate. (n.d.). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives.
- ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
- ResearchGate. (n.d.). FTIR spectrum of the benzoxazine monomer.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
- ResearchGate. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
- International Journal of Pharma Sciences and Research. (2013).
- Academia.edu. (n.d.). Synthesis and characterization of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives.
- ResearchGate. (2010). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated.
- ResearchGate. (n.d.). FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][11]oxazine.
- Lukovits, I., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Molecular Structure, 892(1-3), 269-276. [Link]
- ResearchGate. (2025). A privileged molecular framework: Bifunctional benzoxazines from renewable chrysin for antimicrobial, low toxicity, molecular docking studies for sustainable multifaceted applications.
- Cheméo. (n.d.). 6-Bromo-3-phenyl-3-4-dihydro-2h-1-3-benzoxazine.pdf.
- ResearchGate. (n.d.). FT-IR spectra of benzoxazine monomers.
- ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
- National Center for Biotechnology Information. (n.d.). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
- ResearchGate. (n.d.). Furan-Based Benzoxazines.
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The Strategic Synthesis and Medicinal Potential of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,4-benzoxazine ring system is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1][2][3] Its rigid, bicyclic structure provides a versatile scaffold for the development of a wide array of biologically active compounds.[3] The inherent structural features of the benzoxazine core, coupled with the ability to introduce diverse substituents, have led to its designation as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This has resulted in the discovery of benzoxazine derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) modulating properties.[2][4]
The introduction of halogen atoms, such as bromine and fluorine, onto the benzoxazine scaffold can profoundly influence its physicochemical and pharmacological properties. Halogenation can modulate lipophilicity, metabolic stability, and binding interactions with target proteins, often leading to enhanced potency and improved pharmacokinetic profiles.[5] Specifically, the combination of a bromine atom at the 6-position and a fluorine atom at the 8-position of the 3,4-dihydro-2H-1,4-benzoxazine core presents a unique substitution pattern with the potential for novel biological activities. This guide provides an in-depth technical overview of the synthetic strategies and potential applications of the novel compound, 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | [Vendor Data] |
| Molecular Weight | 232.05 g/mol | [Vendor Data] |
| Appearance | Solid (predicted) | [General Knowledge] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | [General Knowledge] |
Proposed Synthetic Pathways and Methodologies
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-3-fluorophenol
The initial and most critical step is the synthesis of the substituted o-aminophenol intermediate. A logical precursor for this is 4-bromo-2-fluoro-1-nitrophenol.
Methodology: Reduction of 4-Bromo-2-fluoro-1-nitrophenol
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, with several reliable methods available.
-
Catalytic Hydrogenation: This is often the cleanest method. The reaction involves treating the nitrophenol with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[6] The reaction is typically carried out in a solvent like ethanol or ethyl acetate at room temperature and atmospheric or slightly elevated pressure.
-
Protocol:
-
Dissolve 4-bromo-2-fluoro-1-nitrophenol (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromo-3-fluorophenol.
-
-
-
Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl).[7]
-
Protocol:
-
To a stirred suspension of iron powder (excess, e.g., 5-10 eq) in a mixture of ethanol and water, add a solution of 4-bromo-2-fluoro-1-nitrophenol (1.0 eq) and concentrated HCl (catalytic to stoichiometric amount).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the iron salts.
-
Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired aminophenol.
-
-
Causality Behind Experimental Choices:
-
Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.[6]
-
Solvent Selection: Ethanol is a common solvent for hydrogenations as it is relatively inert and solubilizes a wide range of organic compounds.
-
Safety Considerations: Catalytic hydrogenation with palladium on carbon can be pyrophoric, especially when dry and exposed to air. The catalyst should be handled with care, and the filtration should be done while the filter cake is still wet.
Step 2: Cyclization to Form the Benzoxazine Ring
The final step in the proposed synthesis is the formation of the 1,4-benzoxazine ring through the reaction of the o-aminophenol intermediate with a two-carbon electrophile. A common and effective method is the use of 1,2-dibromoethane in the presence of a base.
Caption: Simplified mechanism for the cyclization of an o-aminophenol to a 1,4-benzoxazine.
Methodology: Base-Mediated Cyclization
-
Protocol:
-
Combine 2-amino-5-bromo-3-fluorophenol (1.0 eq), 1,2-dibromoethane (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a commonly used inorganic base that is effective in deprotonating the phenolic hydroxyl group, initiating the cyclization cascade. Cesium carbonate can sometimes offer improved yields due to its higher solubility and the "cesium effect."
-
Solvent Selection: DMF and acetonitrile are suitable solvents as they are polar and aprotic, which facilitates SN2 reactions and they can be heated to the required temperatures.
-
Stoichiometry: A slight excess of 1,2-dibromoethane is used to ensure complete reaction with the aminophenol. An excess of the base is necessary to drive the reaction to completion.
Potential Applications in Drug Discovery
The unique substitution pattern of this compound suggests several potential applications in medicinal chemistry, leveraging the known pharmacological activities of related benzoxazine derivatives.
As a Scaffold for CNS-Active Agents
The benzoxazine core is found in several compounds with activity in the central nervous system. The lipophilicity imparted by the bromine atom and the potential for hydrogen bonding interactions involving the fluorine atom could make this scaffold suitable for targeting CNS receptors. For instance, some benzoxazine derivatives have shown affinity for serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders.[2]
In the Development of Antimicrobial Agents
Halogenated aromatic compounds are a well-established class of antimicrobial agents. The presence of both bromine and fluorine in the molecule could lead to compounds with potent activity against a range of bacterial and fungal pathogens.[2] The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
As a Building Block for Kinase Inhibitors
The benzoxazine nucleus can serve as a scaffold for the design of kinase inhibitors, which are a crucial class of anticancer drugs. The nitrogen and oxygen atoms of the benzoxazine ring can act as hydrogen bond acceptors, while the aromatic ring can engage in pi-stacking interactions within the ATP-binding pocket of kinases. The bromo and fluoro substituents can be exploited to fine-tune the binding affinity and selectivity for specific kinases.
Conclusion
This compound is a novel, synthetically accessible molecule with significant potential as a building block in drug discovery. While direct literature on this specific compound is sparse, a robust synthetic pathway can be proposed based on well-established chemical principles. The unique combination of a privileged benzoxazine scaffold with bromine and fluorine substitution makes it an attractive starting point for the development of new therapeutic agents targeting a range of diseases. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their medicinal chemistry potential.
References
- Catalytic reduction of 4-nitrophenol into 4-aminophenol using NaBH4 as a reducing agent.[6][8]
- Synthesis of 2-amino-3-fluorophenol.[9]
- Conventional process for the reduction of p-nitrophenol to produce p-aminophenol involves catalytically hydrogen
- Synthesis of 4-bromo-2-nitrophenol.[10]
- Synthesis of 4-bromo-2-fluorophenol.[11]
- Synthesis of 2-substituted benzoxazoles via cycliz
- Preparation method of 2-bromo-4-fluoro-6-nitrophenol.[13]
- Chemical properties of 2-amino-3-fluorophenol.[14]
- General inform
- Pharmacological profile of oxazine deriv
- Pharmacological profile of benzoxazines.[2]
- Benzoxazine as a privileged scaffold in medicinal chemistry.[1][3]
- Chemical properties of 4-bromo-2-fluoro-1-nitrobenzene.[16]
- Use of fluorine in medicinal chemistry.[5]
- Role of 1,4-benzoxazine deriv
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- 4. oaji.net [oaji.net]
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- 6. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]
- 7. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method [mdpi.com]
Methodological & Application
Synthesis Protocol for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: An Application Note for Advanced Drug Discovery
Introduction
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both bromine and fluorine atoms, offers opportunities for fine-tuning physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the scientific rationale behind the experimental choices.
Synthetic Strategy: A Mechanistic Overview
The synthesis of this compound is most efficiently achieved through a two-step process commencing from a readily available starting material, 2-bromo-4-fluorophenol. The overarching strategy involves:
-
Nitration of the phenol to introduce a nitro group, which serves as a precursor to the essential amine functionality.
-
Reductive Cyclization to simultaneously reduce the nitro group to an amine and construct the 1,4-benzoxazine ring system.
This approach is favored for its convergence and the reliable transformations involved.
Figure 1. Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Bromo-4-fluorophenol | ≥98% | Commercially Available | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade | Handle with extreme caution. |
| Nitric Acid (HNO₃) | Fuming (≥90%) | ACS Reagent Grade | Handle with extreme caution. |
| Chloroform (CHCl₃) | Anhydrous | ACS Reagent Grade | Use in a well-ventilated fume hood. |
| Iron Powder (Fe) | -325 mesh | High Purity | |
| Glacial Acetic Acid (AcOH) | ACS Reagent Grade | ||
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | For extraction. | |
| Saturated Sodium Bicarbonate (NaHCO₃) | For neutralization. | ||
| Brine (Saturated NaCl) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | For drying. | |
| Deuterated Chloroform (CDCl₃) | For NMR analysis. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocol
Part 1: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol
This initial step involves the regioselective nitration of 2-bromo-4-fluorophenol. The electron-donating hydroxyl group and the halogen substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the hydroxyl group.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-fluorophenol (10.0 g, 52.3 mmol) in chloroform (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (20 mL) dropwise while maintaining the temperature at 0 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (4.5 mL, ~104.6 mmol) to concentrated sulfuric acid (15 mL) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water (200 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-bromo-4-fluoro-6-nitrophenol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of this compound
This final step achieves the formation of the target molecule through a reductive cyclization. The nitro group is reduced to an amine, which then undergoes an intramolecular nucleophilic substitution with a suitable two-carbon electrophile to form the oxazine ring. A common and effective method is the use of a reducing agent like iron in acetic acid in the presence of a C2 synthon like 1,2-dibromoethane.
Procedure:
-
To a 500 mL round-bottom flask, add 2-bromo-4-fluoro-6-nitrophenol (5.0 g, 21.2 mmol), iron powder (7.1 g, 127.2 mmol), and glacial acetic acid (100 mL).
-
Add 1,2-dibromoethane (2.2 mL, 25.4 mmol).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the excess iron. Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid and ethyl acetate.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the benzoxazine ring and the aromatic protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]
-
Melting Point: To assess the purity of the crystalline solid.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood by trained personnel.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chloroform is a suspected carcinogen and should be handled with caution.
-
Always add acid to water, never the other way around, to control the exothermic reaction.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Discussion and Mechanistic Insights
The choice of a strong acid mixture for nitration is crucial for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the bromine atom on the aromatic ring.[1] The subsequent reductive cyclization is a robust and widely used method for the synthesis of N-heterocycles. Iron in acetic acid is a classic and cost-effective reducing agent for nitroarenes. The in-situ generated amine then readily participates in the intramolecular cyclization.
The formation of the benzoxazine ring is a key step in many synthetic routes for biologically active compounds.[3][4][5] The general principle involves the condensation of a 2-aminophenol with a suitable carbonyl compound or a dielectrophile.[6] In this protocol, the use of 1,2-dibromoethane provides the two-carbon linker necessary to form the dihydrobenzoxazine ring system.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these steps and adhering to the safety precautions, researchers can efficiently produce this valuable building block for further exploration in drug discovery and materials science. The provided rationale for each step aims to empower the user with a deeper understanding of the underlying chemical transformations.
References
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH.
- Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing).
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PubMed.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ResearchGate.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI.
- 2-Bromo-4-fluoro-6-nitrophenol - LookChem.
- CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents.
- 2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure.
- Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
- (PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization - ResearchGate.
- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC - NIH.
- Various Synthetic Methods of Benzoxazine Monomers - ResearchGate.
- Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties - CORE.
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- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Modern Organic Synthesis
Introduction and Significance
The Benzoxazine Scaffold: A Privileged Core in Medicinal Chemistry
The benzoxazine ring system is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold."[1] This distinction arises from its presence in a multitude of compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective properties.[2][3] The structural rigidity and defined stereoelectronic features of the benzoxazine core, coupled with its multiple sites for chemical modification, make it an invaluable building block in the design and discovery of novel therapeutic agents.[1][4]
Introducing 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Versatile Synthetic Building Block
Within this important class of heterocycles, this compound stands out as a particularly strategic intermediate for complex molecule synthesis. Its utility is derived from three key structural features:
-
The C6-Bromine Atom: This serves as a versatile synthetic handle, ideally positioned for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of aryl, heteroaryl, and alkyl groups.
-
The C8-Fluorine Atom: The presence of fluorine can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates by blocking potential sites of oxidative metabolism. It also modulates the electronic nature of the aromatic ring, influencing binding affinities and other molecular interactions.
-
The N4-Hydrogen Atom: The secondary amine within the oxazine ring provides an additional site for diversification through N-alkylation, N-acylation, or participation in further coupling reactions.
This unique combination of reactive sites makes it a highly valuable precursor in drug development programs aimed at creating diverse chemical libraries for high-throughput screening.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | |
| Molecular Weight | 232.05 g/mol | |
| Appearance | Solid | |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | |
| SMILES String | FC1=C2OCCNC2=CC(Br)=C1 |
Key Reactive Sites
Caption: Strategic reactive sites on the this compound scaffold.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety is the most synthetically versatile handle on this molecule, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between the benzoxazine core and various aryl or vinyl boronic acids (or their esters).[6] This transformation is indispensable for constructing biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.[7][8]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9] The choice of base, solvent, and phosphine ligand is critical for achieving high yields and preventing side reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0–3.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/MeOH, 4:1 v/v).[10] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80–90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–18 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[11][12]
Scientist's Note: The choice of base and solvent is crucial. Carbonates are commonly used, and aqueous solvent mixtures often accelerate the transmetalation step.[10] For challenging substrates, more sophisticated catalyst systems involving ligands like SPhos or XPhos may be necessary.[11]
Recommended Components for Suzuki-Miyaura Coupling
| Component | Examples | Rationale / Key Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many standard couplings. PdCl₂(dppf) is often more effective for heteroaryl substrates.[9] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | For simple couplings, the PPh₃ in the catalyst is sufficient. For more hindered or deactivated substrates, bulky electron-rich phosphine ligands like SPhos or XPhos are superior.[11] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation. Cs₂CO₃ and K₃PO₄ are stronger bases and can be effective when others fail.[9][11] |
| Solvent System | Toluene/H₂O, 1,4-Dioxane/H₂O, DMF | Aprotic solvents with water are common. The water aids in dissolving the base and facilitates the catalytic cycle.[10][11] |
Workflow for a Typical Suzuki Coupling Experiment
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[11]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is the premier method for forming a carbon-nitrogen bond between an aryl halide and an amine.[13] This reaction is of paramount importance in pharmaceutical synthesis, as the resulting aryl amine linkage is a common feature in many drug molecules.[14] Using this compound, this reaction allows for the introduction of primary or secondary amines, anilines, or N-heterocycles at the C6 position.
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl bromide to Pd(0), coordination of the amine to the palladium center followed by deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[15] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[13][14]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of a generic amine with this compound.
Reagents & Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.1–1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2–8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5–2.5 equiv.)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Anhydrous reaction glassware
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the base (e.g., Sodium tert-butoxide, 2.1 equiv.) to an oven-dried reaction vessel. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent and Execution: Add the anhydrous solvent (e.g., Toluene). Seal the vessel and heat to 80–110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete in 12–24 hours.[14][16]
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Scientist's Note: The Buchwald-Hartwig reaction is highly sensitive to air and moisture. The use of a strong, sterically hindered base like NaOt-Bu is essential.[14] The choice of ligand is critical; different generations of Buchwald ligands (e.g., XPhos, RuPhos) have been developed to couple a wide variety of amines with high efficiency.[14][16] Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.[16]
Recommended Components for Buchwald-Hartwig Amination
| Component | Examples | Rationale / Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | These are common Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ.[14][16] |
| Ligand | XPhos, SPhos, BINAP, dppf | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) are generally the most effective and versatile for C-N coupling.[14] Bidentate ligands like BINAP were important in earlier generations of the reaction.[13] |
| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOt-Bu is the most common choice.[14] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are required. Toluene and dioxane are favored for their high boiling points.[14] |
Workflow for a Typical Buchwald-Hartwig Amination
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.[14]
Further Synthetic Transformations
While palladium-catalyzed reactions are the primary application, the reactive sites on this compound allow for other valuable transformations:
-
Sonogashira Coupling: The C-Br bond can react with terminal alkynes in the presence of palladium and copper catalysts to form C(sp²)-C(sp) bonds, introducing alkyne functionalities.[10]
-
N-Functionalization: The secondary amine (N-H) can be readily alkylated or acylated using standard organic chemistry protocols to introduce a variety of substituents on the nitrogen atom, further expanding the molecular diversity.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Target Organs: Respiratory system.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]
- ResearchGate. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review.
- MDPI. (2024).
- Bentham Science. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential: Benzoxazine Derivatives in Modern Drug Discovery. PharmaChem. [Link]
- NIH National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. [Link]
- ResearchGate. (n.d.). FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][19]oxazine.
- Wikipedia. (n.d.).
- NIH National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]
- NIH National Center for Biotechnology Information. (n.d.). 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. PubChem. [Link]
- Chemistry LibreTexts. (2023).
- NIH National Center for Biotechnology Information. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][1][3]oxazine. PubChem. [Link]
- NIH National Center for Biotechnology Information. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. [Link]
- NIH National Center for Biotechnology Information. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- ResearchGate. (2025). (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated.
- ResearchGate. (2025). (PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
- ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
- NIH National Center for Biotechnology Information. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]
- ResearchGate. (2018). (PDF) Synthesis of Functionalized Triphenodioxazines via Palladium Catalyzed Cross-Coupling Reactions.
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]
- ResearchGate. (n.d.). Synthesis of 2,4,6-tribromoaniline-based benzoxazine monomers (P-tba and B-bra).
- MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- ResearchGate. (2025). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
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- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine in the Synthesis of Bioactive Molecules
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can serve as starting points for the development of new therapeutics is of paramount importance. The 3,4-dihydro-2H-1,4-benzoxazine ring system is recognized as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. This versatility has led to the widespread use of benzoxazine derivatives in the discovery of a diverse range of biologically active compounds.
This application note focuses on a particularly valuable derivative: 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine . The strategic placement of the bromine and fluorine atoms on the benzoxazine core offers medicinal chemists a powerful handle for synthetic diversification. The bromine atom at the 6-position serves as a versatile anchor for introducing a wide array of substituents through various cross-coupling reactions, while the fluorine atom at the 8-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final bioactive molecule.
This guide will provide a comprehensive overview of the synthesis of this key building block and detail its application in the preparation of potent and selective kinase inhibitors, underscoring its significance for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | |
| Molecular Weight | 232.05 g/mol | |
| Appearance | Solid | |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | |
| SMILES | FC1=C2OCCNC2=CC(Br)=C1 |
Synthesis of the Building Block: A Step-by-Step Protocol
The synthesis of this compound can be achieved from commercially available starting materials. A plausible and efficient synthetic route commences with the preparation of 2-amino-3-fluorophenol.
Part 1: Synthesis of 2-Amino-3-fluorophenol
A common method for the preparation of 2-amino-3-fluorophenol involves the reduction of 3-fluoro-2-nitrophenol.
Protocol 1: Reduction of 3-Fluoro-2-nitrophenol
-
Dissolution: Dissolve 3-fluoro-2-nitrophenol (1 equivalent) in ethanol.
-
Catalyst Addition: To the solution, add Palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Evacuate the reaction flask and place the mixture under a hydrogen atmosphere (1 atm).
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel, washing the pad with ethanol.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain 2-amino-3-fluorophenol, which can often be used in the next step without further purification.[1]
Part 2: Synthesis of this compound
The formation of the benzoxazine ring can be achieved through a multi-step sequence starting from 2-amino-3-fluorophenol.
A plausible synthetic workflow.
Protocol 2: Synthesis of this compound
-
Bromination: Treat 2-amino-3-fluorophenol with a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like dichloromethane (DCM) or acetonitrile to regioselectively introduce a bromine atom at the position para to the hydroxyl group, yielding 4-bromo-2-amino-3-fluorophenol.
-
N-Chloroacetylation: React the resulting 4-bromo-2-amino-3-fluorophenol with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like DCM at a low temperature (e.g., 0 °C to room temperature) to give N-(4-bromo-2-fluoro-6-hydroxyphenyl)-2-chloroacetamide.
-
Cyclization: Induce intramolecular cyclization by treating the N-chloroacetylated intermediate with a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone, with heating. This Williamson ether synthesis-type reaction forms the benzoxazinone ring, yielding 6-bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one.
-
Reduction: Reduce the lactam functionality of the benzoxazinone using a reducing agent like borane-tetrahydrofuran complex (B₂H₆·THF) or lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This step affords the final product, this compound.
Application in the Synthesis of Bioactive Molecules: Bruton's Tyrosine Kinase (BTK) Inhibitors
A prime example of the utility of this compound is in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has emerged as a key therapeutic strategy for various B-cell malignancies and autoimmune diseases.[2][3]
The following section details the synthesis of a key intermediate in the preparation of a novel class of BTK inhibitors, as described in patent literature.[2]
Synthesis of (R)-5-(8-fluoro-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)-6H-pyrrolo[3,4-b]pyrazin-5(7H)-one
This synthesis exemplifies a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling for BTK Inhibitor Intermediate Synthesis
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), (R)-7-(tert-butyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one-2-boronic acid pinacol ester (1.2 equivalents), and sodium carbonate (3 equivalents).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
This intermediate can then be further elaborated to yield the final BTK inhibitor. This example clearly demonstrates how the bromo-substituent on the starting benzoxazine serves as a key handle for introducing complex heterocyclic moieties, a common strategy in modern drug design.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic substitution pattern allows for facile and selective functionalization, making it an attractive starting point for the development of novel drug candidates. The protocols outlined in this application note provide a practical guide for the synthesis of the building block itself and its application in the preparation of a key intermediate for a potent BTK inhibitor.
The principles and methodologies described herein are not limited to the synthesis of kinase inhibitors. The reactive handles on this benzoxazine derivative can be exploited to access a wide range of other bioactive compounds through various synthetic transformations. As the demand for new and effective therapeutics continues to grow, the importance of such well-designed and versatile building blocks in accelerating the drug discovery process cannot be overstated.
References
- Google Patents. Process of producing ortho-aminophenol. US3711551A.
- PMC. Bruton's Tyrosine Kinase Inhibitors for the Treatment of Autoimmune Diseases and Cancers.
- Figshare. Practical Synthesis of a p38 MAP Kinase Inhibitor.
- MDPI. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- PubMed. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine.
- Google Patents. Bruton's tyrosine kinase inhibitors. US11554118B2.
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Application Notes and Protocols: A Detailed Guide to the N-Alkylation of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Introduction: The Significance of N-Alkylated Benzoxazines in Medicinal Chemistry
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and pharmaceutical agents. The nitrogen atom within this ring system offers a crucial handle for synthetic modification, with N-alkylation being a paramount transformation. The introduction of diverse alkyl substituents allows for the fine-tuning of a compound's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. Furthermore, the nature of the N-alkyl group can profoundly influence the molecule's interaction with biological targets, thereby modulating its potency and selectivity.
The specific substrate, 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, presents a unique synthetic challenge and opportunity. The presence of two electron-withdrawing halogens on the aromatic ring—a bromine atom at the 6-position and a fluorine atom at the 8-position—significantly modulates the electron density of the entire molecule. This electronic perturbation can influence the nucleophilicity of the secondary amine, necessitating carefully optimized reaction conditions for successful N-alkylation. This application note provides a comprehensive, field-proven protocol for the efficient N-alkylation of this versatile building block, addressing the nuances introduced by its electronic characteristics. We will delve into the mechanistic rationale behind the procedural steps, ensuring a reproducible and high-yielding transformation critical for drug discovery and development programs.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥96% | Sigma-Aldrich | Store in a cool, dry place. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Various | Use freshly opened or distilled. |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Various | Finely powdered for better reactivity. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Various | Handle with extreme care under inert atmosphere. |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Various | Use from a sealed bottle or freshly dried. |
| Acetonitrile (ACN), anhydrous | ≥99.8% | Various | Use from a sealed bottle or freshly dried. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Brine (saturated aqueous NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Experimental Workflow Overview
The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide. The core of this transformation involves the deprotonation of the secondary amine to generate a more nucleophilic amide anion, which then attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is critical for the success of this reaction, especially given the electron-deficient nature of the starting material.
Caption: A generalized workflow for the N-alkylation of this compound.
Detailed Experimental Protocols
Two primary protocols are presented, differing in the choice of base. The selection between a milder base like potassium carbonate and a stronger base like sodium hydride will depend on the reactivity of the chosen alkyl halide and the success of the reaction under milder conditions.
Protocol 1: N-Alkylation using Potassium Carbonate (A Milder Approach)
This method is generally preferred for reactive alkyl halides such as iodomethane and benzyl bromide.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.). The use of a slight excess of a relatively weak base helps to drive the reaction to completion without promoting significant side reactions.
-
Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The electron-withdrawing nature of the substituents may necessitate longer reaction times or elevated temperatures compared to unsubstituted benzoxazines.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: N-Alkylation using Sodium Hydride (For Less Reactive Alkyl Halides)
This protocol is suitable for less reactive alkyl halides (e.g., some alkyl bromides or chlorides) or when Protocol 1 fails to provide a satisfactory yield.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2-1.5 eq.).
-
Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes under a stream of inert gas.
-
Solvent Addition: Add anhydrous DMF or tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.
-
Alkylating Agent Addition: Add the alkyl halide (1.1-1.2 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required.
-
Work-up:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Characterization of the N-Alkylated Product
The successful synthesis of the N-alkylated this compound can be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change will be the disappearance of the N-H proton signal (typically a broad singlet). New signals corresponding to the protons of the newly introduced alkyl group will appear. For example, an N-methyl group will show a singlet around 3.0-3.5 ppm, while an N-benzyl group will exhibit a singlet for the benzylic protons around 4.5-5.0 ppm and signals for the aromatic protons of the benzyl group. The protons on the benzoxazine ring will also experience slight shifts in their chemical environment.
-
¹³C NMR: The appearance of new signals corresponding to the carbons of the alkyl group will be observed. The carbons of the benzoxazine ring, particularly those adjacent to the nitrogen atom, will show a downfield shift upon alkylation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The most indicative change in the FTIR spectrum will be the disappearance of the N-H stretching vibration, which is typically observed as a sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the newly introduced alkyl group will appear in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the N-alkylated product. The fragmentation pattern will be dependent on the nature of the alkyl group. A common fragmentation pathway involves the loss of the alkyl group or cleavage of the benzoxazine ring. The isotopic pattern of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently strong base; Low reactivity of alkyl halide; Incomplete deprotonation; Wet reagents/solvents. | Switch from K₂CO₃ to NaH; Use a more reactive alkyl halide (e.g., iodide instead of bromide); Increase reaction temperature and/or time; Ensure all reagents and solvents are anhydrous. |
| Formation of multiple products | Over-alkylation (formation of quaternary ammonium salt); Side reactions with the solvent or impurities. | Use a smaller excess of the alkyl halide; Add the alkyl halide slowly at a lower temperature; Ensure the purity of all reagents. |
| Difficult purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography; Consider alternative purification techniques such as preparative TLC or recrystallization. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH under an inert atmosphere and quench it carefully.
-
Alkyl halides are often toxic and can be lachrymatory. Handle them with care.
-
DMF is a potential teratogen and should be handled with caution.
Conclusion
The N-alkylation of this compound is a robust and versatile transformation that provides access to a wide range of derivatives for applications in drug discovery and materials science. By carefully selecting the appropriate base and reaction conditions, high yields of the desired N-alkylated products can be achieved. The protocols and troubleshooting guide provided herein are designed to enable researchers to successfully perform this important synthetic step.
References
- Kotha, S., Bindra, V., & Kuki, A. (1994).
- Garg, N. K., Tan, M. T., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient Base Catalyzed N‐Alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem.
- PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Application Notes and Protocols for the Biological Screening of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazine Derivative
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities.[1][2][3][4] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4][5][6] Furthermore, specific benzoxazine analogs have been identified as potassium channel openers, highlighting their potential in cardiovascular and neurological applications.[7] The subject of this guide, 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, is a novel compound whose biological profile remains uncharacterized. The strategic incorporation of bromine and fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a compelling candidate for biological screening to uncover its therapeutic potential.
This document provides a comprehensive, tiered protocol for the initial biological evaluation of this compound. The proposed screening cascade is designed to first establish a baseline for cytotoxicity, followed by a broad-based primary screen against key drug target classes, and finally, to suggest avenues for more focused secondary and mechanistic studies.
Tier 1: Foundational Analysis - Cytotoxicity and ADME-Tox Profiling
A fundamental first step in the characterization of any novel compound is to assess its inherent cytotoxicity and to gain preliminary insights into its drug-like properties. This foundational data is crucial for guiding the design of subsequent, more specific biological assays and for the early identification of potential liabilities.
General Cytotoxicity Assessment
Rationale: Determining the cytotoxic profile of a compound across different cell lines is essential to establish a therapeutic window and to select appropriate, non-toxic concentrations for subsequent cell-based assays. We will employ two common and robust methods to assess cell viability and membrane integrity.[8][9][10][11][12]
Experimental Protocols:
-
MTT Assay for Metabolic Viability: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[9]
-
Cell Seeding: Plate a panel of representative cell lines (e.g., HeLa, HEK293, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle (e.g., DMSO) and positive (e.g., doxorubicin) controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
-
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell lysis, serving as an indicator of cytotoxicity.[9][12]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.[9]
-
| Parameter | MTT Assay | LDH Assay |
| Principle | Metabolic Activity | Membrane Integrity |
| Endpoint | Colorimetric (Formazan) | Colorimetric (LDH activity) |
| Incubation Time | 24, 48, 72 hours | 24, 48, 72 hours |
| Controls | Vehicle, Positive Control | Spontaneous and Maximum Release |
In Vitro ADME-Tox Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to de-risk drug development projects.[13][14][15][16][] These assays provide insights into the potential bioavailability and safety of the compound.
Recommended Initial ADME-Tox Screens:
-
Metabolic Stability in Liver Microsomes: This assay determines the rate at which the compound is metabolized by liver enzymes, providing an early indication of its in vivo half-life.[15][16]
-
Plasma Protein Binding: This assay measures the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to target tissues.
-
CYP450 Inhibition: This assay assesses the potential of the compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[18]
-
hERG Channel Inhibition: This assay evaluates the compound's potential to block the hERG potassium channel, which can lead to cardiotoxicity.
Tier 2: Broad-Based Primary Screening
Following the initial characterization, a broad-based screening approach against major classes of drug targets is recommended to identify potential biological activities.
G-Protein Coupled Receptor (GPCR) Screening
Rationale: GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[19][20][21] A primary screen against a panel of representative GPCRs can uncover a wide range of potential therapeutic applications.
Screening Workflow for GPCR Activity:
Caption: GPCR Screening Workflow.
Experimental Protocols:
-
Cell-Based Reporter Gene Assays: These assays utilize engineered cell lines that express a specific GPCR and a reporter gene (e.g., luciferase) under the control of a response element that is activated by GPCR signaling.[20] This provides a robust and sensitive measure of receptor activation or inhibition.
-
Second Messenger Assays (cAMP and Calcium Flux): These assays directly measure the levels of intracellular second messengers, such as cyclic AMP (cAMP) for Gs and Gi-coupled receptors, or calcium for Gq-coupled receptors, upon compound treatment.[21][22]
Nuclear Receptor Screening
Rationale: Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. They are important targets for drugs treating metabolic diseases, inflammation, and cancer.
Screening Workflow for Nuclear Receptor Activity:
Caption: Nuclear Receptor Screening Workflow.
Experimental Protocols:
-
Fluorescence Polarization (FP) Competitive Binding Assay: This homogenous assay measures the ability of the test compound to displace a fluorescently labeled ligand from the ligand-binding domain of a nuclear receptor.[23][24][25][26][27] A decrease in fluorescence polarization indicates a binding event.
-
Cell-Based Transactivation Assays: Similar to GPCR reporter assays, these assays employ cell lines co-transfected with a nuclear receptor and a reporter gene construct to measure the transcriptional activity of the receptor in response to the compound.[25]
Enzyme Inhibition Screening
Rationale: Enzymes are critical mediators of numerous biological pathways, and their inhibition is a common mechanism of action for many drugs.[18][28][29][30][31] Screening against a panel of therapeutically relevant enzymes can identify potential inhibitors.
Experimental Protocol for a General Enzyme Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.
-
Compound Incubation: In a 96- or 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme to each well and incubate for a predetermined time to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value for active compounds.
Tier 3: Hit Validation and Mechanism of Action Studies
Once primary hits are identified, further studies are necessary to confirm their activity and to elucidate their mechanism of action.
Recommended Follow-up Studies:
-
Dose-Response Curves: Generate full dose-response curves for all confirmed hits to accurately determine their potency (EC₅₀ or IC₅₀).
-
Selectivity Profiling: Test active compounds against a broader panel of related targets to assess their selectivity.
-
Mechanism of Action Studies: For enzyme inhibitors, conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).[28][31] For receptor modulators, perform functional assays to distinguish between agonism, antagonism, and allosteric modulation.
Conclusion
The protocols outlined in this document provide a systematic and comprehensive framework for the initial biological screening of this compound. By employing a tiered approach that encompasses cytotoxicity, broad-based primary screening, and focused hit validation, researchers can efficiently identify and characterize the biological activities of this novel compound, paving the way for further drug discovery and development efforts.
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- GPCR Assay Services. Reaction Biology.
- GPCR Signaling Assays. Agilent.
- GPCR Signaling Assays.
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- Targeting Nuclear Receptors with Marine N
- Cell viability and cytotoxicity assays. Miltenyi Biotec.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- Fluorescence polarization (FP) assay for identification of vitamin D receptor (VDR) ligands. Thermo Fisher Scientific.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
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Application Notes and Protocols: 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of polymers derived from 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. While this specific monomer is a novel building block, this document synthesizes established principles of benzoxazine chemistry to project its behavior and the properties of its resulting polymers. The presence of both bromine and fluorine atoms on the benzoxazine ring is anticipated to yield polybenzoxazines with a unique combination of high thermal stability, inherent flame retardancy, and low dielectric properties, making them attractive for high-performance applications in the aerospace, electronics, and specialty coatings industries. This guide offers detailed protocols for polymerization, characterization, and an exploration of the structure-property relationships that govern the performance of these advanced materials.
Introduction: The Strategic Advantage of Halogenated Benzoxazines
Polybenzoxazines are a class of high-performance thermosetting polymers that have garnered significant interest as alternatives to traditional phenolic and epoxy resins.[1] Their versatile synthesis, excellent thermal and mechanical properties, low water absorption, and near-zero volumetric shrinkage during curing make them suitable for a wide range of demanding applications.[2] The molecular design flexibility of benzoxazine monomers allows for the incorporation of various functional groups to tailor the final properties of the polymer.[3]
The subject of this guide, this compound, is a strategically functionalized monomer. The incorporation of halogen atoms—specifically bromine and fluorine—into the polymer backbone is a well-established strategy for enhancing material performance.
-
Fluorine Substitution: The presence of fluorine atoms is known to decrease the dielectric constant of polymers due to the low polarizability of the C-F bond.[4][5] This makes fluorinated polybenzoxazines highly desirable for applications in microelectronics as interlayer dielectrics.[4][6] Furthermore, fluorination can enhance thermal stability.[6]
-
Bromine Substitution: Brominated compounds are widely used as flame retardants.[7] The incorporation of bromine into the polybenzoxazine network is expected to impart excellent flame-retardant properties, a critical requirement for materials used in aerospace and electronics.[7][8]
This application note will therefore explore the untapped potential of poly(this compound) as a next-generation, high-performance thermoset.
Monomer Characteristics
A summary of the key properties of the this compound monomer is provided below.
| Property | Value | Source |
| Molecular Formula | C8H7BrFNO | [9] |
| Molecular Weight | 232.05 g/mol | [9] |
| Appearance | Solid | [9] |
| SMILES String | FC1=C2OCCNC2=CC(Br)=C1 | [9] |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N | [9] |
Polymerization of this compound
Benzoxazine monomers undergo thermal ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network.[10][11] This process is typically initiated by heat and can be catalyzed by acidic or cationic species.[12]
Proposed Polymerization Mechanism
The polymerization of benzoxazines is a complex process involving the cationic ring-opening of the oxazine ring. The generally accepted mechanism proceeds as follows:
Caption: General mechanism of benzoxazine polymerization.
Experimental Protocol: Thermal Ring-Opening Polymerization
This protocol describes the thermal curing of this compound into a cross-linked thermoset.
Materials:
-
This compound monomer
-
Solvent (e.g., 1,4-dioxane or toluene, if solution casting is desired)
-
Mold (e.g., stainless steel or silicone)
-
Vacuum oven
-
Programmable furnace
Procedure:
-
Monomer Preparation: If starting with a solid monomer, it can be melted for casting or dissolved in a suitable solvent for film casting. For melt processing, pre-heat the monomer to a temperature just above its melting point.
-
Degassing: To prevent void formation, degas the molten monomer or monomer solution under vacuum at an elevated temperature (e.g., 80-100 °C) for 1 hour to remove any entrapped air or residual solvent.
-
Casting: Pour the degassed monomer into a pre-heated mold.
-
Curing: Transfer the mold to a programmable furnace and cure using a staged curing cycle. A typical curing schedule for benzoxazines is as follows, though optimization may be required:
-
2 hours at 160 °C
-
2 hours at 180 °C
-
2 hours at 200 °C
-
1 hour at 220 °C (post-curing)
-
-
Cooling: Allow the cured polymer to cool slowly to room temperature to minimize thermal stress.
-
Demolding: Once cooled, carefully remove the polymer sample from the mold.
Causality Behind Experimental Choices:
-
Staged Curing: A gradual increase in temperature is crucial to control the polymerization rate, prevent excessive exotherms, and ensure a uniformly cured network.[13]
-
Post-Curing: The final high-temperature step ensures complete conversion of the monomer and maximizes the cross-link density, which in turn enhances the thermal and mechanical properties of the final polymer.
Expected Properties and Characterization of Poly(this compound)
The resulting thermoset is expected to exhibit a combination of desirable properties stemming from its halogenated structure.
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High (Decomposition > 350 °C) | The aromatic backbone and high cross-link density of polybenzoxazines contribute to excellent thermal stability.[4][14] |
| Flame Retardancy | Excellent (High LOI, V-0 rating) | The presence of bromine acts as a flame retardant through radical trapping mechanisms in the gas phase during combustion.[7] |
| Dielectric Constant | Low | The incorporation of fluorine, with its high electronegativity and low polarizability, is known to reduce the dielectric constant of polymers.[4][5][6] |
| Mechanical Properties | High Modulus and Strength | The rigid, cross-linked network structure of polybenzoxazines typically results in high mechanical performance.[1] |
| Water Absorption | Low | Polybenzoxazines are known for their low moisture uptake due to the absence of polar groups like hydroxyls in the uncured resin and their formation within a cross-linked network upon curing.[2] |
Characterization Protocols
To validate the properties of the synthesized polymer, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the ring-opening of the benzoxazine monomer. The disappearance of the characteristic oxazine ring peak (around 940 cm⁻¹) is indicative of successful polymerization.[12]
-
Differential Scanning Calorimetry (DSC): To determine the curing behavior of the monomer and the glass transition temperature (Tg) of the cured polymer. The absence of an exothermic peak in a second DSC scan of the cured polymer confirms complete polymerization.[13]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the polymer. A high decomposition temperature and char yield are indicative of good thermal stability and flame retardancy.[2]
-
UL-94 Vertical Burn Test and Limiting Oxygen Index (LOI): To quantify the flame retardancy of the material.
-
Dielectric Spectroscopy: To measure the dielectric constant and loss tangent over a range of frequencies.
Caption: Experimental workflow for synthesis and characterization.
Potential Applications
The unique combination of properties anticipated for poly(this compound) makes it a promising candidate for several advanced applications:
-
Microelectronics: The low dielectric constant and high thermal stability are ideal for insulating layers in integrated circuits and printed circuit boards.[4][6]
-
Aerospace and Automotive: The high-performance mechanical properties, thermal stability, and inherent flame retardancy make it suitable for manufacturing lightweight composite materials for aircraft and high-performance vehicles.[1]
-
Adhesives and Coatings: The excellent chemical resistance and low water absorption suggest its use as a high-performance adhesive or protective coating in harsh environments.[1][15]
-
Flame-Retardant Materials: It can be used as a halogenated, flame-retardant additive or as the primary resin in applications requiring stringent fire safety standards.[2]
Conclusion
This compound represents a promising, yet underexplored, monomer for the development of next-generation polybenzoxazine thermosets. By leveraging the synergistic effects of bromine and fluorine substitution, it is possible to create materials with a superior balance of thermal stability, flame retardancy, and dielectric performance. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis and application of this novel polymer, paving the way for innovations in high-performance materials science.
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The Strategic Role of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine in the Advancement of Kinase Inhibitors
Introduction: The Benzoxazine Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in the core of diverse biologically active compounds. The 3,4-dihydro-2H-1,4-benzoxazine moiety is one such scaffold, prized for its conformational rigidity, metabolic stability, and its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] These characteristics have rendered it a valuable component in the design of therapeutics for a range of diseases.[3] Within the burgeoning field of kinase inhibitor development, where specificity and potency are paramount, the strategic functionalization of the benzoxazine ring system has led to significant breakthroughs.[4][5] This application note focuses on a particularly valuable, yet underexplored building block: 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine . We will provide a detailed, field-proven protocol for its synthesis and illuminate its critical application in the construction of potent kinase inhibitors, with a particular focus on its role as a key intermediate for Bruton's tyrosine kinase (BTK) inhibitors.[1][6]
The deliberate incorporation of bromine and fluorine atoms onto the benzoxazine core is a calculated design element. The fluorine atom at the 8-position can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking a potential site of oxidative metabolism.[7] The bromine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions, a cornerstone of modern drug synthesis. This dual functionalization makes this compound a highly sought-after intermediate for creating complex and highly specific kinase inhibitors.
Part 1: Synthesis of this compound: A Detailed Protocol
The synthesis of this key intermediate is a multi-step process that demands careful control of reaction conditions. The following protocol is a robust and scalable pathway, commencing with the synthesis of the crucial precursor, 2-amino-3-fluorophenol.
Synthesis of the Starting Material: 2-Amino-3-fluorophenol
A reliable supply of the starting material is paramount. The following is a well-established, three-step synthesis of 2-amino-3-fluorophenol from commercially available 1,3-difluoro-2-nitrobenzene.[8]
Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene
-
Rationale: This step involves a nucleophilic aromatic substitution where a methoxy group replaces one of the fluorine atoms, guided by the electron-withdrawing nitro group. Methanol is used as both the solvent and the source of the methoxide nucleophile.
-
Protocol:
-
Prepare a solution of sodium methoxide (0.69 mol) by carefully adding sodium metal (15.9 g) to methanol (200 mL) in a suitable reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the sodium methoxide solution to 0°C.
-
Slowly add a solution of 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L) to the cooled sodium methoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 15 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-fluoro-3-methoxy-2-nitrobenzene.
-
Step 2: Synthesis of 3-Fluoro-2-nitrophenol
-
Rationale: This step involves the demethylation of the methoxy group to a hydroxyl group using a strong Lewis acid, boron tribromide.
-
Protocol:
-
Dissolve 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) and cool the solution to -40°C.
-
Slowly add a solution of boron tribromide (BBr₃) to the cooled reaction mixture.
-
Stir the reaction for approximately 15 hours.
-
Carefully pour the reaction mixture into ice water (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Wash the combined organic layers with a 5% sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3-fluoro-2-nitrophenol.
-
Step 3: Synthesis of 2-Amino-3-fluorophenol
-
Rationale: The final step to the starting material is the reduction of the nitro group to an amine. This can be achieved through catalytic hydrogenation.
-
Protocol:
-
In a reaction flask, place the reaction mixture under a hydrogen gas atmosphere (1 atm).
-
Stir at room temperature for 3 hours.
-
Filter the reaction mixture through a short pad of silica gel, washing the silica gel with ethanol.
-
Combine the filtrate and washings and concentrate under vacuum to obtain 2-amino-3-fluorophenol.
-
Proposed Synthesis of this compound
With the precursor in hand, the target molecule can be synthesized in a two-step sequence involving bromination followed by cyclization.
Step 1: Bromination of 2-Amino-3-fluorophenol
-
Rationale: Electrophilic aromatic substitution on the activated aminophenol ring. The position of bromination is directed by the activating amino and hydroxyl groups. N-Bromosuccinimide (NBS) is a mild and selective brominating agent.
-
Protocol:
-
Dissolve 2-amino-3-fluorophenol (1 eq.) in a suitable solvent such as dichloromethane or acetonitrile at 0°C.
-
Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-amino-3-fluorophenol.
-
Step 2: Cyclization to form this compound
-
Rationale: This step involves the formation of the oxazine ring through N-alkylation followed by an intramolecular Williamson ether synthesis. 1,2-Dibromoethane serves as the two-carbon linker.
-
Protocol:
-
To a solution of 4-bromo-2-amino-3-fluorophenol (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (3 eq.).
-
Add 1,2-dibromoethane (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
-
Table 1: Summary of Reagents and Conditions for the Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Key Conditions |
| 1.1.1 | 1,3-Difluoro-2-nitrobenzene | Sodium methoxide, Methanol | Methanol | 0°C to RT, 15h |
| 1.1.2 | 1-Fluoro-3-methoxy-2-nitrobenzene | Boron tribromide | Dichloromethane | -40°C, 15h |
| 1.1.3 | 3-Fluoro-2-nitrophenol | H₂ (1 atm), Catalyst (e.g., Pd/C) | Ethanol | RT, 3h |
| 1.2.1 | 2-Amino-3-fluorophenol | N-Bromosuccinimide | Dichloromethane | 0°C to RT, 2-4h |
| 1.2.2 | 4-Bromo-2-amino-3-fluorophenol | 1,2-Dibromoethane, K₂CO₃ | DMF | 80-100°C, 12-24h |
digraph "Synthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes SM1 [label="1,3-Difluoro-2-nitrobenzene"]; Int1 [label="1-Fluoro-3-methoxy-2-nitrobenzene"]; Int2 [label="3-Fluoro-2-nitrophenol"]; SM2 [label="2-Amino-3-fluorophenol"]; Int3 [label="4-Bromo-2-amino-3-fluorophenol"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SM1 -> Int1 [label="1. NaOMe, MeOH"]; Int1 -> Int2 [label="2. BBr₃, DCM"]; Int2 -> SM2 [label="3. H₂, Pd/C"]; SM2 -> Int3 [label="4. NBS, DCM"]; Int3 -> Product [label="5. Br(CH₂)₂Br, K₂CO₃, DMF"]; }
Figure 1: Synthetic pathway for this compound.
Part 2: Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[6] The irreversible BTK inhibitor Zanubrutinib is a clinically approved drug that showcases the therapeutic potential of targeting this kinase.[9][10] The this compound building block is a key precursor for the synthesis of a core fragment of Zanubrutinib and related BTK inhibitors.
Role of the Benzoxazine Moiety in BTK Inhibition
In the context of BTK inhibitors, the 3,4-dihydro-2H-1,4-benzoxazine scaffold often serves as a central structural element that orients other functional groups for optimal interaction with the kinase active site. The nitrogen atom of the benzoxazine ring can be functionalized to introduce moieties that form covalent bonds with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[1] The substituents on the aromatic portion of the benzoxazine ring, such as the 6-bromo and 8-fluoro groups, play a critical role in modulating the inhibitor's potency, selectivity, and pharmacokinetic properties.
Synthetic Application: Towards a Zanubrutinib Analogue
The 6-bromo substituent on our title compound is a key feature, allowing for its elaboration into more complex structures via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This enables the connection of the benzoxazine core to other heterocyclic systems present in the final kinase inhibitor.
Illustrative Synthetic Step: Suzuki Coupling
-
Rationale: The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it would be used to couple the this compound with a suitable boronic acid or ester derivative of the pyrazole-pyrimidine core of a Zanubrutinib-like molecule.
-
Protocol:
-
In a reaction vessel, combine this compound (1 eq.), the desired pyrazole-pyrimidine boronic acid derivative (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2 eq.).
-
Add a mixture of solvents, typically toluene and water.
-
Degas the mixture and heat it under an inert atmosphere at 80-100°C for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the coupled product by column chromatography.
-
Figure 2: Application of the title compound in the synthesis of a BTK inhibitor.
Conclusion and Future Perspectives
This compound is a strategically designed building block with significant potential in the synthesis of next-generation kinase inhibitors. Its dual functionalization provides both a means to modulate biological activity and a handle for synthetic diversification. The detailed protocols provided herein offer a clear and reproducible pathway for the synthesis of this valuable intermediate, empowering researchers to accelerate their drug discovery programs. As the demand for more selective and potent kinase inhibitors continues to grow, the importance of such well-defined and versatile chemical building blocks will undoubtedly increase, paving the way for new and improved therapies for cancer and autoimmune diseases.
References
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- Google Patents. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof.
- National Center for Biotechnology Information. Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity.
- ResearchGate. Synthesis of zanubrutinib (92).
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- ResearchGate. Synthesis of 2,4,6-tribromoaniline-based benzoxazine monomers (P-tba and B-bra).
- National Center for Biotechnology Information. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
- National Center for Biotechnology Information. Bruton's Tyrosine Kinase Inhibitors: Recent Updates.
- MDPI. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- Google Patents. WO2012020008A1 - Inhibitors of bruton's tyrosine kinase.
- Enlighten Theses. Synthesis of Unnatural Fluorescent α-amino acids.
- PubMed. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177).
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Application Notes and Protocols: 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine as a Precursor for PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine Scaffold in PET Tracer Development
The benzoxazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS) due to its favorable physicochemical properties that often translate to good blood-brain barrier penetration.[1][2][3] The strategic placement of bromine and fluorine atoms on the this compound precursor opens a direct and efficient pathway for the synthesis of novel Positron Emission Tomography (PET) imaging agents. The bromine atom at the 6-position serves as a versatile handle for late-stage radiofluorination with Fluorine-18 ([¹⁸F]F⁻), a positron-emitting radionuclide with a near-ideal half-life (109.7 minutes) for PET imaging.[4] The electron-donating nature of the benzoxazine ring system makes traditional nucleophilic aromatic substitution for [¹⁸F]fluoride incorporation challenging. However, recent advancements in copper-mediated radiofluorination of aryl halides have provided a robust solution for labeling such electron-rich systems.[5][6][7][8]
This document provides a comprehensive guide to the synthesis of the this compound precursor, a detailed protocol for its subsequent [¹⁸F]-radiolabeling via a copper-mediated pathway, and essential quality control procedures for the resulting PET tracer. Potential applications in neuroimaging, particularly targeting serotonin and dopamine receptors, are also discussed.[9][10][11][12][13][14][15]
I. Synthesis of the Precursor: this compound
The synthesis of the title precursor can be achieved through a multi-step sequence, culminating in a Mannich-type condensation to form the benzoxazine ring. The key starting material is 2-amino-3-fluorophenol.
A. Synthesis of 2-Amino-3-fluorophenol
A reliable method for the preparation of 2-amino-3-fluorophenol proceeds from 1,3-difluoro-2-nitrobenzene.[1]
Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene To a solution of 1,3-difluoro-2-nitrobenzene in methanol at 0 °C, a solution of sodium methoxide in methanol is added slowly. The reaction mixture is stirred at room temperature for approximately 15 hours. After concentration, the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under vacuum to yield 1-fluoro-3-methoxy-2-nitrobenzene.
Step 2: Synthesis of 3-Fluoro-2-nitrophenol To a solution of 1-fluoro-3-methoxy-2-nitrobenzene in dichloromethane at -40 °C, a solution of boron tribromide is added. The reaction is stirred for about 15 hours. The reaction is then quenched by slowly pouring the mixture into ice water. The product is extracted with ethyl acetate, and the combined organic layers are washed with 5% sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated to give 3-fluoro-2-nitrophenol.
Step 3: Synthesis of 2-Amino-3-fluorophenol 3-Fluoro-2-nitrophenol is dissolved in ethanol, and palladium on carbon (10% Pd) is added. The mixture is placed under a hydrogen atmosphere (1 atm) at room temperature for 3 hours. The reaction mixture is filtered through a pad of silica gel and washed with ethanol. The combined filtrate is concentrated under vacuum to afford 2-amino-3-fluorophenol, which can be used in the next step without further purification.[1]
B. Proposed Synthesis of this compound via Mannich Condensation
The final precursor is proposed to be synthesized via a Mannich condensation of 4-bromo-2-fluoro-6-aminophenol (which would be an intermediate in a multi-step synthesis starting from a different commercially available material, or could be synthesized from 2-amino-3-fluorophenol via bromination), an amine, and formaldehyde. A more direct route would involve the bromination of a pre-formed benzoxazine. However, for the purpose of this protocol, we will outline the general Mannich condensation approach.[12][16][17][18][19]
Reaction Scheme:
Caption: General scheme for Mannich condensation to form the benzoxazine ring.
Experimental Protocol (Generalized):
-
To a solution of 4-bromo-2-fluoro-6-aminophenol in a suitable solvent (e.g., 1,4-dioxane or ethanol), add the primary amine (e.g., ethanolamine for the unsubstituted N-H benzoxazine).
-
Add an aqueous solution of formaldehyde dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
II. [¹⁸F]-Radiolabeling via Copper-Mediated Fluorination
The conversion of the aryl bromide precursor to the corresponding [¹⁸F]-aryl fluoride is achieved through a copper-mediated nucleophilic substitution reaction. This method is particularly effective for electron-rich aromatic systems where traditional SₙAr reactions are not feasible.[4][5][6][7][8]
Workflow for [¹⁸F]-Radiolabeling:
Caption: Automated radiosynthesis workflow for [¹⁸F]-benzoxazine tracer.
Detailed Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the cyclotron-produced [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step two to three times to ensure anhydrous conditions.
-
Radiofluorination Reaction: To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of the this compound precursor (typically 1-5 mg) and a copper catalyst (e.g., Cu(OTf)₂(py)₄ or an N-heterocyclic carbene-copper complex) in a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6] Seal the reaction vessel and heat at a high temperature (e.g., 140-160 °C) for a specified time (e.g., 15-30 minutes).
-
Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (e.g., C18). Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water or buffer) to separate the desired [¹⁸F]-labeled product from unreacted precursor, byproducts, and [¹⁸F]fluoride.
-
Formulation: Collect the HPLC fraction containing the product into a flask containing sterile water. Pass the diluted fraction through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with sterile water to remove any residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection. Pass the final solution through a sterile filter (0.22 µm) into a sterile vial.
Table 1: Key Parameters for Copper-Mediated Radiofluorination
| Parameter | Recommended Range/Value | Rationale |
| Precursor Amount | 1 - 5 mg | Sufficient for high radiochemical yield while minimizing mass for high specific activity. |
| Copper Catalyst | Cu(OTf)₂(py)₄, (NHC)Cu(I) complexes | Proven efficacy in mediating fluorination of aryl halides.[5][6] |
| Solvent | DMSO, DMF | High boiling point, good solubility for reactants. |
| Reaction Temperature | 140 - 160 °C | Necessary to drive the reaction to completion in a short timeframe. |
| Reaction Time | 15 - 30 minutes | Balances radiochemical yield with the decay of ¹⁸F. |
III. Quality Control of the [¹⁸F]-Labeled Benzoxazine Tracer
Rigorous quality control is essential to ensure the safety and efficacy of the PET tracer for in vivo studies.[2][20][21][22][23][24][25][26]
A. Radiochemical Purity and Identity:
-
Method: Analytical HPLC with in-line UV and radioactivity detectors.
-
Procedure: Inject an aliquot of the final product onto an analytical C18 HPLC column. The radiochemical purity is determined by integrating the area of the product peak in the radioactivity chromatogram relative to the total radioactivity detected. The identity is confirmed by co-injection with a non-radioactive reference standard, where the retention times of the radioactive peak and the UV peak of the standard should match.
-
Acceptance Criterion: Radiochemical purity should be ≥ 95%.
B. Specific Activity:
-
Method: Calculated from the amount of radioactivity (calibrated ion chamber) and the mass of the compound (analytical HPLC with a standard curve).
-
Procedure: Determine the total radioactivity of the final product. Quantify the mass of the labeled compound by comparing the UV peak area from the analytical HPLC to a standard curve generated with known concentrations of the non-radioactive reference standard.
-
Calculation: Specific Activity (GBq/µmol) = Total Radioactivity (GBq) / Moles of the compound (µmol).
-
Expected Range: For neuroreceptor imaging, high specific activity is crucial to avoid receptor saturation. A typical range is > 50 GBq/µmol at the time of injection.[1]
C. Other Quality Control Tests:
| Test | Method | Acceptance Criteria |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% of total radioactivity as ¹⁸F |
| Sterility | Incubation in culture media | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL |
IV. Potential Applications in Neuroimaging
The benzoxazine scaffold is a component of several CNS-active drugs, suggesting that PET tracers derived from 6-fluoro-8-substituted-3,4-dihydro-2H-1,4-benzoxazine could be valuable tools for studying various neurological and psychiatric disorders.
A. Serotonin and Dopamine Receptor Imaging:
Many compounds containing the benzoxazine ring system exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[3][9][10][11][13][14][15][27][28][29][30][31] By modifying the substituent at the 8-position (introduced via the [¹⁸F]fluorination of the bromo-precursor), it is possible to develop selective ligands for specific receptor subtypes. For example, derivatives could be designed to target the 5-HT₁ₐ, 5-HT₂ₐ, or D₂/D₃ receptors, which are implicated in depression, schizophrenia, and Parkinson's disease.
B. Imaging Neuroinflammation:
Neuroinflammation is a key component of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5][9] Activated microglia and astrocytes are hallmarks of neuroinflammation. The development of PET tracers that can visualize and quantify these processes is of great interest. The physicochemical properties of benzoxazine derivatives make them attractive candidates for developing novel tracers targeting markers of neuroinflammation, potentially offering alternatives to the commonly used translocator protein (TSPO) ligands.[32]
Logical Pathway for Application Development:
Caption: Development pipeline for a novel benzoxazine-based PET tracer.
V. Conclusion
This compound is a highly promising and versatile precursor for the development of novel ¹⁸F-labeled PET imaging agents. The protocols outlined in this document provide a solid foundation for its synthesis and subsequent radiofluorination using modern copper-mediated methods. The resulting PET tracers have the potential to significantly contribute to our understanding of various CNS disorders by enabling the in vivo visualization of key neurochemical targets. Further research into the derivatization of this scaffold is warranted to explore the full potential of this promising class of molecules in the field of molecular imaging.
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Introduction: The Strategic Importance of a Key Heterocyclic Intermediate
An Application Guide for the Scalable Synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
In the landscape of modern pharmaceutical research and development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged structure, appearing in numerous biologically active compounds. The targeted introduction of specific substituents, such as bromine and fluorine, allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key building block, serving as a critical starting material for the synthesis of more complex drug candidates.
However, transitioning a synthetic route from a laboratory benchtop to a multi-kilogram scale presents significant challenges. Issues of cost, safety, reaction control, and purification efficiency become paramount. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, designed for researchers, chemists, and process development professionals. The methodology emphasizes operational simplicity, the use of readily available reagents, and purification strategies amenable to large-scale production, ensuring both scientific integrity and practical applicability.
Synthetic Strategy: A Two-Step Route from Benzoxazinone
The selected strategy for the scalable synthesis of the target compound involves a two-step process commencing with the formation of a lactam intermediate, 6-bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one, followed by its reduction. This route is advantageous due to the typically high crystallinity of the benzoxazinone intermediate, which facilitates purification by recrystallization—a far more scalable technique than chromatographic separation.[1]
The overall transformation is outlined below:
Figure 1: Overall synthetic workflow for the scale-up synthesis.
The initial phase involves the acylation of 2-amino-3-fluorophenol with chloroacetyl chloride, followed by bromination and an intramolecular Williamson ether synthesis to yield the cyclic lactam. This intermediate is then reduced using a borane-tetrahydrofuran (BH3-THF) complex. Borane is selected as the reducing agent due to its high selectivity for amide reduction and more manageable safety profile on a large scale compared to alternatives like lithium aluminum hydride (LAH).
Part 1: Synthesis of 6-Bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one (Intermediate)
This crucial first step establishes the core heterocyclic structure with the correct substitution pattern. The procedure is designed to be a one-pot process to maximize efficiency.
Experimental Protocol
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with 2-amino-3-fluorophenol (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF, approx. 5 L/kg of starting material).
-
Acylation: The solution is cooled to 0-5 °C using a circulating chiller. Chloroacetyl chloride (1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is stirred at this temperature for 1-2 hours until analysis (e.g., HPLC or TLC) indicates complete consumption of the starting phenol.
-
Bromination: A solution of N-Bromosuccinimide (NBS, 1.1 eq) in DMF is prepared and added slowly to the reactor, maintaining the internal temperature below 15 °C. This step is highly exothermic and requires careful monitoring. The reaction is stirred for 2-3 hours.
-
Cyclization: A strong base, such as potassium carbonate (K2CO3, 2.5 eq), is added portion-wise to the reactor. The reaction mixture is then slowly heated to 60-70 °C and held for 4-6 hours to facilitate the intramolecular cyclization.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a vessel containing ice water (approx. 20 L/kg of starting material) with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like heptane to remove organic impurities.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield 6-bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one as a crystalline solid.[1]
Part 2: Reduction to this compound (Final Product)
This final step converts the stable lactam intermediate into the desired benzoxazine product. The protocol requires anhydrous conditions to prevent quenching of the borane reagent.
Reaction Mechanism Visualization
The reduction of the amide (lactam) functionality by borane proceeds via coordination of the electrophilic boron to the lone pair of the carbonyl oxygen, followed by hydride transfer.
Figure 2: Simplified mechanism for the borane reduction of the lactam.
Experimental Protocol
-
Reactor Setup: A dry, inerted (nitrogen atmosphere) jacketed reactor is charged with the 6-bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one intermediate (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 8 L/kg). The mixture is stirred to achieve a clear solution or a fine slurry.
-
Reagent Addition: The solution is cooled to 0-5 °C. A solution of borane-THF complex (1 M in THF, approx. 2.5-3.0 eq) is added dropwise via a cannula or dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to a gentle reflux (approx. 65 °C) for 3-5 hours. The reaction progress should be monitored by HPLC or TLC.
-
Quenching: The reaction is carefully quenched after cooling back to 0-5 °C. This is a critical step due to hydrogen gas evolution. Methanol is added dropwise very slowly until gas evolution ceases. Subsequently, a 2M solution of hydrochloric acid is added slowly, and the mixture is stirred for 1 hour.
-
Work-up and Isolation: The THF is partially removed under reduced pressure. The aqueous residue is basified to a pH > 10 with a 50% sodium hydroxide solution while maintaining a low temperature. The product is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can often be purified by recrystallization from an appropriate solvent pair (e.g., ethyl acetate/hexane) to yield the final product as a solid.
Data Summary and Characterization
The following table summarizes the key quantitative data for the described two-step synthesis.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield | Purity (HPLC) |
| 6-Bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one | C₈H₅BrFNO₂ | 246.03 | 75-85% | >98% |
| This compound | C₈H₇BrFNO | 232.05 | 80-90% | >99% |
Final product identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Scale-Up Safety and Process Considerations
Scaling up chemical reactions requires a rigorous evaluation of potential hazards.[2]
-
Hazardous Reagents:
-
Chloroacetyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.
-
N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant. Avoid contact with skin and eyes.
-
Borane-THF Complex (BH₃-THF): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. All operations must be conducted under an inert atmosphere in anhydrous solvents. The quenching process is highly exothermic and must be performed with extreme care and adequate cooling.[2]
-
-
Thermal Hazards: Both the bromination and the borane reduction/quenching steps are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor with a reliable cooling system is mandatory to maintain strict temperature control and prevent runaway reactions.
-
Waste Management: Aqueous waste streams should be neutralized before disposal. Halogenated organic waste must be segregated and disposed of according to institutional and local regulations.
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to high-purity this compound. By utilizing a stable, crystalline lactam intermediate, the protocol avoids challenging large-scale chromatographic purifications. The rationale behind the choice of reagents and conditions is grounded in principles of process safety, efficiency, and scalability. This application note serves as a comprehensive guide for drug development professionals to produce multi-kilogram quantities of this valuable synthetic intermediate, thereby facilitating the advancement of new therapeutic programs.
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Application Notes and Protocols for Palladium-Catalyzed Functionalization of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Introduction: Strategic Importance of the Fluorinated Benzoxazine Scaffold
The 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. The benzoxazine core is a key pharmacophore found in a range of biologically active molecules, while the strategic placement of fluorine and bromine atoms offers unique opportunities for molecular elaboration and property modulation. The electron-withdrawing nature of the fluorine atom can significantly influence the physicochemical properties of derivatives, such as metabolic stability and binding affinity. The bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions to introduce molecular diversity.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.[1][2] This guide provides detailed application notes and exemplary protocols for the functionalization of this compound via three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel derivatives for screening and lead optimization. The causality behind experimental choices, from ligand selection to reaction conditions, is explained to provide a deeper understanding of these powerful synthetic transformations.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and aryl-vinyl structures by coupling an organoboron reagent with an organohalide.[3][4] For this compound, this reaction allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups at the 6-position.
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the subsequent reductive elimination.[7][8] The base plays a crucial role in activating the boronic acid for transmetalation.[9]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization of the specific boronic acid, catalyst, ligand, and base may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Reaction vessel (e.g., flame-dried Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.[5]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Data Summary: Typical Suzuki-Miyaura Conditions
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | dppf | K₂CO₃ | Dioxane | 100 | >85 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >80 |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of arylamines from aryl halides and primary or secondary amines.[10][11] This transformation is of paramount importance in pharmaceutical synthesis, as the arylamine motif is prevalent in a vast number of drugs.[12][13]
Mechanism and Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[14][15] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[15] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.[16][17] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[10][15]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound. Careful selection of the ligand and base is critical for success, especially with challenging amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, BINAP) (2-4 mol%)[16]
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Reaction vessel (e.g., oven-dried Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precatalyst, ligand, and base to the reaction vessel.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).[16]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[16]
Data Summary: Typical Buchwald-Hartwig Conditions
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | RuPhos | NaOt-Bu | Toluene | 100 | >95 |
| Aniline | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane | 110 | >90 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BINAP | Cs₂CO₃ | Toluene | 100 | >85 |
Part 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18] This reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis and materials science.
Mechanism and Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The reaction proceeds through a palladium catalytic cycle similar to other cross-coupling reactions and a copper catalytic cycle.[19] The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[19] The final step is reductive elimination to yield the coupled product. Amine bases, such as triethylamine or diisopropylamine, are commonly used and can also serve as the solvent.
Figure 3: Catalytic cycles of the Sonogashira coupling reaction.
Exemplary Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Copper-free conditions have also been developed and may be advantageous in certain cases.[18]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base/solvent (e.g., triethylamine, diisopropylamine)
-
Optional co-solvent (e.g., THF, DMF)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) salt.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent and Solvent Addition: Add the degassed base/solvent and the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter to remove insoluble salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Typical Sonogashira Conditions
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | >90 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | >85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | Et₃N | 40 | >95 |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions detailed herein provide a powerful and versatile platform for the functionalization of the this compound scaffold. By leveraging the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can rapidly generate diverse libraries of novel compounds for biological evaluation. The principles and protocols outlined in this guide serve as a strong foundation for the synthesis of next-generation therapeutics and functional materials derived from this valuable fluorinated benzoxazine core. Further exploration into other palladium-catalyzed reactions, such as Heck, Stille, and C-H activation, will undoubtedly continue to expand the synthetic utility of this promising building block.
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- 4. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 19. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Derivatization of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine for SAR studies
Application Note & Protocols
Topic: Strategic Derivatization of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine for Structure-Activity Relationship (SAR) Studies
Executive Summary: Unlocking the Potential of a Privileged Scaffold
The 1,4-benzoxazine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of molecules with a vast array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The strategic functionalization of this core is a cornerstone of modern drug discovery. This guide focuses on a particularly valuable starting material: This compound .
This molecule is an ideal platform for building diverse chemical libraries for Structure-Activity Relationship (SAR) studies.[5][6][7][8] Its value lies in the orthogonal reactivity of its three key functionalization points:
-
An aryl bromide (at C6), ideal for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis.
-
An aryl fluoride (at C8), susceptible to nucleophilic aromatic substitution (SNAr).
-
A secondary amine (at N4), readily available for alkylation, acylation, and other modifications.
This document provides a comprehensive overview of the strategic chemical modifications possible on this scaffold, detailed experimental protocols for key transformations, and a workflow for utilizing the resulting compound library in SAR-driven lead discovery.
The Strategic Foundation: Orthogonal Derivatization
The power of the this compound scaffold lies in the ability to selectively modify one position while leaving the others intact. This "orthogonal" approach is critical for systematically exploring the chemical space around the core structure to understand how different functional groups impact biological activity.
Position C6 (Bromo): The Hub for Cross-Coupling Chemistry
The bromine atom at the C6 position is the primary site for introducing molecular complexity and diversity through palladium-catalyzed cross-coupling reactions.[9] These reactions are foundational in pharmaceutical synthesis due to their reliability, functional group tolerance, and broad substrate scope.
-
Suzuki-Miyaura Coupling: This reaction is the method of choice for forming new C-C bonds by introducing a wide variety of aryl or heteroaryl groups. The causality behind its utility is the mild reaction conditions and the commercial availability of a vast library of boronic acids and esters, allowing for rapid exploration of aromatic substitutions.
-
Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction enables the installation of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.[10] This is critical for introducing hydrogen bond donors and acceptors, which are often pivotal for target engagement.
-
Sonogashira Coupling: To probe linear chemical space or to introduce a chemical handle for subsequent reactions (like click chemistry), the Sonogashira coupling is employed to install terminal or internal alkynes.[11]
Position C8 (Fluoro): A Gateway for Nucleophilic Aromatic Substitution (SNAr)
While fluorine is typically a poor leaving group in aliphatic systems, it is an excellent leaving group in electron-deficient aromatic systems via the SNAr mechanism. The rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of the fluorine atom.[12][13] This provides a complementary strategy to the C6-Br couplings.
-
Mechanism & Causality: The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).[13] The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups on the aromatic ring. While the benzoxazine core itself is not strongly electron-withdrawing, SNAr at this position can be achieved with strong nucleophiles, often under thermal conditions.
-
Applicable Nucleophiles: This position is typically targeted for derivatization with soft nucleophiles like thiols (thiolates), or under forcing conditions, with amines and alkoxides to introduce diverse functionalities.
Position N4 (Amine): Classical Amine Chemistry
The secondary amine within the dihydro-benzoxazine ring offers a robust and predictable site for modification using well-established chemistry.
-
N-Alkylation/Acylation: Simple reaction with alkyl halides or acyl chlorides allows for the introduction of groups that can modulate solubility, lipophilicity, and steric bulk.
-
Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a vast range of substituted N-alkyl derivatives.
The overall strategy is visualized in the workflow below.
Caption: Orthogonal derivatization workflow for library generation.
Experimental Protocols: Self-Validating Methodologies
The following protocols are designed to be self-validating, with clear steps and rationale. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The starting material, this compound, is classified as an irritant to the skin, eyes, and respiratory system.[14][15]
Protocol 1: Suzuki-Miyaura Coupling at the C6-Br Position
Objective: To synthesize 6-Aryl-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives.
Rationale: This protocol uses Pd(PPh₃)₄, a robust catalyst for this type of coupling. The base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The solvent system (DME/Water) ensures solubility for both organic and inorganic reagents.
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask |
| Arylboronic acid (1.2 equiv.) | Condenser |
| Tetrakis(triphenylphosphine)palladium(0) (5 mol%) | Magnetic stirrer/hotplate |
| Sodium Carbonate (Na₂CO₃) (2.0 equiv.) | Inert gas line (Nitrogen or Argon) |
| 1,2-Dimethoxyethane (DME) | Syringes and needles |
| Deionized Water | TLC plates, Ethyl Acetate, Hexanes |
| Ethyl Acetate, Brine, Anhydrous MgSO₄ | Rotary evaporator, Chromatography setup |
Step-by-Step Methodology:
-
Vessel Preparation: Add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.) to a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is a critical step as oxygen can deactivate the palladium catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (5 mol%). Then, add DME and water (typically a 4:1 ratio) to the flask via syringe. The solution should be sufficiently dilute (e.g., 0.1 M).
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-aryl derivative.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C8-F Position
Objective: To synthesize 8-Thio-substituted-6-bromo-3,4-dihydro-2H-1,4-benzoxazine derivatives.
Rationale: This protocol uses a strong nucleophile (thiolate, generated in situ from the thiol and a base) and a polar aprotic solvent (DMF) to facilitate the SNAr reaction. Heat is required to overcome the activation energy barrier.
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask or sealed vial |
| Thiol (e.g., 4-methoxythiophenol) (1.5 equiv.) | Condenser (if not in sealed vial) |
| Potassium Carbonate (K₂CO₃) (2.0 equiv.) | Magnetic stirrer/hotplate |
| N,N-Dimethylformamide (DMF), anhydrous | Inert gas line (Nitrogen or Argon) |
| Ethyl Acetate, Water, Brine, Anhydrous Na₂SO₄ | Syringes and needles |
| Rotary evaporator, Chromatography setup |
Step-by-Step Methodology:
-
Setup: To a flask containing this compound (1.0 equiv.) and potassium carbonate (2.0 equiv.), add anhydrous DMF under an inert atmosphere.
-
Nucleophile Addition: Add the desired thiol (1.5 equiv.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100-120 °C. The reaction progress should be monitored by TLC or LC-MS. The disappearance of the starting material typically occurs within 6-24 hours.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography to isolate the 8-thioether product.
Protocol 3: N-Alkylation at the N4 Position
Objective: To synthesize N-alkylated derivatives of the benzoxazine core.
Rationale: This is a standard SN2 reaction where the amine acts as a nucleophile. A mild base is used to deprotonate the amine, increasing its nucleophilicity, and a polar aprotic solvent is ideal.
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask |
| Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv.) | Magnetic stirrer |
| Potassium Carbonate (K₂CO₃) (1.5 equiv.) | Fume hood |
| Acetonitrile (ACN) | Standard laboratory glassware |
| Rotary evaporator, Chromatography setup |
Step-by-Step Methodology:
-
Setup: Dissolve the benzoxazine starting material (1.0 equiv.) in acetonitrile in a round-bottom flask.
-
Base and Reagent Addition: Add potassium carbonate (1.5 equiv.) followed by the alkyl halide (1.1 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as judged by TLC (typically 2-8 hours).
-
Workup: Filter off the solid potassium carbonate and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by flash chromatography if necessary.
Application in SAR Studies: From Library to Lead
Once a library of compounds has been synthesized using the protocols above, the next step is to evaluate their biological activity. The data generated allows researchers to build a Structure-Activity Relationship model.
Data Presentation for SAR Analysis
The results are typically summarized in a table to clearly visualize trends.
| Compound ID | R¹ (C6-Position) | R² (C8-Position) | R³ (N4-Position) | Biological Activity (IC₅₀, nM) |
| SM-01 | -Br | -F | -H | >10,000 |
| LIB-01 | Phenyl | -F | -H | 8,500 |
| LIB-02 | 4-OH-Phenyl | -F | -H | 950 |
| LIB-03 | 4-MeO-Phenyl | -F | -H | 4,200 |
| LIB-04 | 4-OH-Phenyl | -SMe | -H | 1,200 |
| LIB-05 | 4-OH-Phenyl | -F | -CH₂Ph | 560 |
Data are hypothetical and for illustrative purposes only.
Interpreting the SAR Data
-
C6 Position: Comparing SM-01 , LIB-01 , and LIB-02 suggests that replacing the bromine at C6 with an aromatic ring is tolerated, and adding a hydrogen-bond donor (hydroxyl group) significantly improves activity. This indicates a potential hydrogen-bond interaction in the target's binding site. The reduced activity of the methoxy analog (LIB-03 ) further supports this hypothesis, as the hydrogen-bond donating ability is lost.
-
C8 Position: Comparing LIB-02 and LIB-04 shows that replacing the fluorine with a methylthio group slightly decreases activity, suggesting that either the fluorine is involved in a favorable interaction or the larger thioether group introduces a minor steric clash.
-
N4 Position: Comparing LIB-02 and LIB-05 demonstrates that adding a benzyl group at the N4 position further enhances potency. This suggests the presence of a nearby hydrophobic pocket that can be exploited for additional binding affinity.
This iterative process of synthesis, testing, and analysis drives the drug discovery project toward a potent and selective lead candidate.
Caption: The iterative cycle of an SAR-driven drug discovery campaign.
References
- Macías-Pérez, F. A., et al. (2007). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry.
- Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry.
- Werner, G., et al. (1999). New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations. Pharmazie.
- Kim, H., et al. (2009). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of Medicinal Chemistry.
- Wang, S., et al. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry.
- Wang, S., et al. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate.
- Macías, F. A., et al. (2007). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Universidad de Cádiz Repository.
- Wang, S., et al. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science.
- Kumar, A., et al. (2022). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate.
- Garg, N. K. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Schmidt, B., & El-Samalehy, M. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS).
- Tsuchiya, K., et al. (2020). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules.
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- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for optimization.[1] Within the vast landscape of fragment libraries, halogenated scaffolds represent a particularly strategic asset. The inclusion of halogens, such as fluorine and bromine, can profoundly influence a fragment's physicochemical properties and binding interactions in ways that are highly advantageous for drug development.
This guide focuses on the application of a specific, strategically designed fragment, 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine , in FBDD campaigns. The benzoxazine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The dual halogenation on this scaffold is not arbitrary; the fluorine and bromine atoms provide distinct and complementary functionalities that can be exploited throughout the hit-to-lead process.
The highly electronegative fluorine atom can enhance metabolic stability, modulate the acidity of nearby functional groups, and improve membrane permeability.[4][5][6] These are critical parameters for developing orally bioavailable drugs. Furthermore, fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.[6] The bromine atom, on the other hand, offers a unique handle for both probing and elaborating the fragment hit. It can form specific, directional interactions known as halogen bonds with electron-donating residues on the protein surface.[7][8][9] This provides a valuable tool for anchoring the fragment in a binding pocket. Moreover, the bromine atom serves as a versatile synthetic handle for subsequent fragment growing or linking strategies.
This document provides a comprehensive overview of the properties of this compound, a detailed, hypothetical workflow for its use in an FBDD campaign, and protocols for key experimental stages.
Physicochemical Properties of this compound
A thorough understanding of a fragment's properties is crucial for designing effective screening and follow-up strategies. The key physicochemical parameters of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | |
| Molecular Weight | 232.05 g/mol | |
| Appearance | Solid | |
| SMILES | FC1=C2OCCNC2=CC(Br)=C1 | |
| InChI Key | HPXAPSFLFJWDJH-UHFFFAOYSA-N |
These properties align well with the "Rule of Three," a set of guidelines for desirable fragment characteristics, which typically include a molecular weight under 300 Da.
FBDD Workflow Using this compound
The following diagram illustrates a typical FBDD workflow, tailored for the application of our featured fragment.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Detailed Protocols
Protocol 1: Synthesis of this compound
Reaction Scheme:
A plausible synthesis would involve the reaction of a suitably substituted aminophenol with a two-carbon electrophile, followed by cyclization.
Materials:
-
2-Amino-4-bromo-6-fluorophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-4-bromo-6-fluorophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique for detecting fragment binding in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein of interest
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Binding Analysis:
-
Inject the prepared fragment solutions over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine if there is a concentration-dependent binding response.
-
Fit the steady-state binding data to a 1:1 binding model to estimate the dissociation constant (KD).
-
Protocol 3: Hit Validation using 19F NMR Spectroscopy
19F NMR is a powerful technique for validating hits containing fluorine, as the 19F nucleus is highly sensitive and has a wide chemical shift range, minimizing background signal.
Materials:
-
NMR spectrometer equipped with a fluorine probe
-
Target protein solution in a suitable NMR buffer (e.g., phosphate buffer in D₂O)
-
This compound stock solution
Procedure:
-
Sample Preparation:
-
Prepare a sample containing a known concentration of the fragment in the NMR buffer.
-
Prepare a second sample with the same concentration of the fragment and the target protein.
-
-
Data Acquisition:
-
Acquire a one-dimensional 19F NMR spectrum for both samples.
-
-
Data Analysis:
-
Compare the 19F NMR spectra of the fragment in the presence and absence of the protein.
-
A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fluorine resonance upon addition of the protein is indicative of binding.
-
Protocol 4: Fragment Growing Strategy
Once the binding mode of this compound is determined by X-ray crystallography, a structure-guided fragment growing strategy can be employed.
Conceptual Workflow:
Sources
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
Application Note: High-Throughput Screening Protocol for Identifying Novel Inhibitors of Human Topoisomerase I from a Library of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine Analogs
Introduction: The Therapeutic Potential of Benzoxazine Scaffolds and the Critical Role of Topoisomerase I in Oncology
The 1,4-benzoxazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties[1][2][3]. The structural versatility of the benzoxazine ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects[2]. The specific substitution patterns on the benzoxazine ring are crucial in determining the biological activity and target specificity of its derivatives[4][5]. This application note focuses on a high-throughput screening (HTS) protocol for a library of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine analogs, a class of compounds with potential as novel therapeutic agents.
A critical target in oncology is human topoisomerase I (hTopo I), an enzyme essential for resolving DNA topological stress during replication, transcription, and recombination[6]. Cancer cells, due to their rapid proliferation, exhibit higher levels of hTopo I compared to healthy cells, making it a selective and validated target for cancer chemotherapy[6]. Inhibition of hTopo I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells. Notably, recent studies have identified benzoxazine derivatives as potential inhibitors of human DNA topoisomerase I, suggesting that this scaffold could yield novel and effective anti-cancer drugs[6].
This guide provides a comprehensive, field-proven protocol for a high-throughput screening campaign designed to identify potent inhibitors of human topoisomerase I from a library of this compound analogs. The protocol is structured to ensure scientific integrity, robustness, and the generation of high-quality, reproducible data suitable for hit identification and subsequent lead optimization.
Assay Principle: A Fluorescence-Based High-Throughput Assay for Topoisomerase I Inhibition
The HTS assay described herein is a fluorescence-based method that measures the relaxation of supercoiled plasmid DNA by human topoisomerase I. In its supercoiled state, plasmid DNA is compact. Upon relaxation by hTopo I, the DNA unwinds. This change in DNA topology can be quantified using a DNA intercalating dye, such as PicoGreen™, which exhibits significantly enhanced fluorescence upon binding to double-stranded DNA. The assay is designed in a way that the fluorescence signal is proportional to the amount of relaxed DNA. Therefore, in the presence of an effective hTopo I inhibitor, the DNA remains supercoiled, resulting in a low fluorescence signal. Conversely, in the absence of an inhibitor, the enzyme relaxes the DNA, leading to a high fluorescence signal.
This homogeneous, "mix-and-read" assay format is highly amenable to automation and miniaturization, making it ideal for high-throughput screening of large compound libraries.[4][5]
Experimental Workflow and Logical Relationships
The overall HTS workflow is a multi-step process designed to efficiently identify and validate true positive hits while minimizing false positives. The process begins with assay development and validation, followed by the primary screen of the entire compound library. Hits from the primary screen are then subjected to a series of confirmation and counter-screening steps to ensure their activity is specific to the target and not due to assay artifacts.
Caption: High-throughput screening workflow for identifying hTopo I inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Temperature |
| Human Topoisomerase I (recombinant) | Thermo Fisher | 12345-012 | -80°C |
| Supercoiled Plasmid DNA (e.g., pBR322) | New England | N3033S | -20°C |
| 10X Topoisomerase I Assay Buffer | Thermo Fisher | 77312 | -20°C |
| PicoGreen™ dsDNA Quantitation Reagent | Thermo Fisher | P7581 | 4°C, protected from light |
| Camptothecin (Positive Control) | Sigma-Aldrich | C9911 | -20°C |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| 384-well, black, flat-bottom plates | Corning | 3712 | Room Temperature |
| Nuclease-free water | Thermo Fisher | AM9937 | Room Temperature |
| This compound Analog Library | In-house/Vendor | N/A | -20°C |
Detailed Step-by-Step Protocol
Part 1: Assay Development and Miniaturization
-
Enzyme Titration: To determine the optimal concentration of hTopo I, perform a titration in a 96-well plate format.
-
Prepare a serial dilution of hTopo I in 1X Topoisomerase I Assay Buffer.
-
Add a fixed concentration of supercoiled plasmid DNA (e.g., 250 ng/well).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and detect with PicoGreen™ reagent according to the manufacturer's protocol.
-
The optimal enzyme concentration should result in approximately 80-90% of the maximum fluorescence signal (indicating near-complete DNA relaxation).
-
-
DMSO Tolerance: Assess the assay's tolerance to DMSO, the solvent used for the compound library.
-
Using the optimal enzyme concentration, perform the assay in the presence of increasing concentrations of DMSO (e.g., 0.1% to 5%).
-
The final DMSO concentration in the primary screen should not significantly inhibit the enzyme's activity. A final concentration of ≤ 1% is generally well-tolerated.
-
-
Miniaturization to 384-Well Format: Adapt the optimized assay conditions to a 384-well plate format.
-
Reduce the reaction volume proportionally (e.g., from 50 µL in a 96-well plate to 20 µL in a 384-well plate).
-
Re-validate the optimal enzyme concentration and incubation times in the new format.
-
Part 2: Primary High-Throughput Screen
-
Compound Plating:
-
Prepare a master plate of the this compound analog library at a concentration of 1 mM in 100% DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the master plate to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 10 µL reaction volume.
-
Each plate should include control wells:
-
Positive Control: Wells containing a known hTopo I inhibitor (e.g., 10 µM Camptothecin) to define 100% inhibition.
-
Negative Control: Wells containing DMSO only to define 0% inhibition (maximal enzyme activity).
-
-
-
Reagent Addition:
-
Prepare a master mix of hTopo I and supercoiled plasmid DNA in 1X Topoisomerase I Assay Buffer.
-
Using a multi-channel dispenser, add the enzyme/DNA master mix to all wells of the assay plates.
-
-
Incubation:
-
Centrifuge the plates briefly to ensure all components are mixed.
-
Incubate the plates at 37°C for 30 minutes.
-
-
Detection:
-
Prepare the PicoGreen™ detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 480 nm excitation, 520 nm emission).
-
Data Analysis and Hit Identification
Quality Control: Z'-Factor Calculation
The robustness and quality of the HTS assay are assessed by calculating the Z'-factor for each plate. The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls.
The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive controls, respectively.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative controls, respectively.
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][8]
| Parameter | Acceptable Range | Interpretation |
| Z'-Factor | 0.5 - 1.0 | Excellent assay quality, clear separation of controls.[7][8] |
| 0 - 0.5 | Marginal assay, may require further optimization.[7] | |
| < 0 | Poor assay, not suitable for screening.[7] | |
| Signal-to-Background | > 5 | A sufficiently large dynamic range for hit identification. |
Hit Selection
-
Normalization: Raw fluorescence data from each plate should be normalized to the on-plate controls. The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Criteria: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold. A common starting point is a threshold of >50% inhibition or three standard deviations from the mean of the sample population.
Hit Confirmation and Validation
Confirmatory Screening
All primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 value). This is typically done by performing a 10-point serial dilution of the hit compound and re-running the assay.
Counter-Screening
It is crucial to perform counter-screens to eliminate false positives. For this assay, a key counter-screen is to test for compounds that directly interfere with the fluorescence of the PicoGreen™ reagent or that intercalate into the DNA, which could mimic an inhibitory effect.
-
PicoGreen™ Interference Assay: Incubate the hit compounds with relaxed DNA and the PicoGreen™ reagent (without the enzyme) to identify compounds that quench or enhance the fluorescence signal.
-
DNA Intercalation Assay: Assess the ability of the hit compounds to directly bind to DNA, for example, using a DNA unwinding assay with a different detection method.
Orthogonal Assays
Validated hits should be further tested in orthogonal assays to confirm their mechanism of action. An example of a suitable orthogonal assay would be a cell-based assay that measures DNA damage (e.g., γ-H2AX staining) or apoptosis in a cancer cell line known to be sensitive to topoisomerase I inhibitors.
Structure-Activity Relationship (SAR) Analysis
The dose-response data from the confirmed hits across the analog library should be analyzed to establish a preliminary structure-activity relationship (SAR). This involves correlating the chemical modifications of the this compound scaffold with their inhibitory potency. This analysis will guide the design of the next generation of more potent and selective inhibitors.
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor | High variability in controls, low signal-to-background | Re-optimize enzyme and substrate concentrations. Ensure proper mixing and consistent liquid handling. Check for DMSO effects. |
| High False Positive Rate | Compound interference with the assay | Implement rigorous counter-screening protocols (e.g., for fluorescence interference and DNA intercalation). |
| Poor Reproducibility | Inconsistent reagent dispensing, plate edge effects | Calibrate and maintain automated liquid handlers. Use a randomized plate layout to minimize systematic errors. |
| Compound Precipitation | Poor solubility of library compounds in assay buffer | Visually inspect assay plates for precipitation. Consider reducing the final compound concentration for the primary screen. |
Conclusion: A Robust Framework for Novel Drug Discovery
This application note provides a detailed and scientifically grounded protocol for the high-throughput screening of this compound analogs as potential inhibitors of human topoisomerase I. By adhering to the principles of rigorous assay validation, stringent quality control, and a multi-step hit confirmation process, researchers can confidently identify and advance promising lead compounds for further development in the pursuit of novel cancer therapeutics. The integration of SAR analysis will further empower the rational design of next-generation inhibitors with improved potency and drug-like properties.
References
- Studenik, C., et al. (1999). New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations. PubMed.
- Macías, F. A., et al. (2009). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
- Li, Y., et al. (2021). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
- Gür, M., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PMC.
- Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
- Ningbo Inno Pharmchem Co.,Ltd. (2026). Unlocking the Potential: Benzoxazine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.
- Sahu, J. K., et al. (2013). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- Mizar, P., & Myrboh, B. (2006).
- Ukrainian Chemistry Journal. (2023). IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. Ukrainian Chemistry Journal.
- PubChem. (n.d.). 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. PubChem.
- MDPI. (2025). Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. MDPI.
- On HTS. (2023). Z-factor. On HTS.
Sources
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jocpr.com [jocpr.com]
- 4. New benzoxazine and benzothiazine derivatives--structure-activity relations in guinea-pig heart and smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support guide for the synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic scaffolds. As a crucial intermediate in pharmaceutical and materials science, achieving high purity and yield is paramount. This guide provides in-depth, field-proven insights into common synthetic challenges, focusing on the identification and mitigation of by-products through a troubleshooting-oriented, question-and-answer format.
Section 1: The Primary Synthetic Challenge: Intramolecular Cyclization
The most common and direct route to 3,4-dihydro-2H-1,4-benzoxazine cores involves the construction of the oxazine ring from a substituted 2-aminophenol. A widely employed strategy is the reaction of a 2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane, followed by an intramolecular cyclization. This process, while conceptually straightforward, is a competitive reaction where multiple nucleophilic sites can lead to undesired products.
The primary pathway involves two key steps:
-
N-Alkylation: The amino group of the 2-aminophenol acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., 1,2-dibromoethane).
-
Intramolecular Cyclization: The phenoxide, formed by deprotonation of the hydroxyl group, then acts as a nucleophile to displace the second halide, closing the ring to form the 1,4-benzoxazine structure.
Below is a generalized workflow for this synthetic approach.
Caption: A simplified two-step workflow for 1,4-benzoxazine synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound, focusing on by-product formation.
Q1: My reaction is clean by TLC, but the final yield is low, and I isolate a significant amount of a high molecular weight, poorly soluble material. What is this by-product and how can I prevent it?
A: You are likely observing the formation of a dimeric by-product. This occurs when a second molecule of the 2-aminophenol starting material reacts with the N-alkylated intermediate before the intramolecular cyclization can take place. The linker, 1,2-dibromoethane, is bifunctional, making this intermolecular reaction a significant competitive pathway, especially at higher concentrations.
-
Causality: The intermolecular reaction is kinetically favored at high concentrations, where molecules of the starting material are in close proximity. The intramolecular cyclization is entropically favored but requires the molecule to adopt the correct conformation for ring closure.
-
Troubleshooting & Mitigation:
-
High-Dilution Conditions: The most effective strategy to favor intramolecular reactions over intermolecular ones is to work at high dilution (e.g., <0.1 M). This reduces the probability of two reactant molecules encountering each other.
-
Two-Step Synthesis: A more robust method is to separate the N-alkylation and cyclization steps. First, react the 2-aminophenol with 2-bromoethanol or 2-chloroethanol to form the stable N-(2-hydroxyethyl) intermediate. After purification, this intermediate can be cyclized under basic conditions (e.g., using NaH or via a Mitsunobu reaction), which exclusively forms the desired monomeric product.[1]
-
Slow Addition: If using the one-pot method with a dihalide, add the 1,2-dibromoethane slowly over several hours to a solution of the aminophenol and base. This keeps the concentration of the alkylating agent low at any given time, favoring the initial N-alkylation without promoting dimerization.
-
Q2: My NMR analysis shows two major products. One is the desired benzoxazine, but the other is an isomer that I can't identify. What is the likely structure of this by-product?
A: The most common isomeric by-product in this synthesis is the result of O-alkylation instead of N-alkylation. Aminophenols possess two primary nucleophilic sites: the amino group and the phenolic hydroxyl group.[2] While the amine is generally a stronger nucleophile, under certain conditions, the phenoxide can compete, leading to the formation of an open-chain amino-ether, 2-((2-bromoethyl)oxy)-3-fluoro-5-bromoaniline. This by-product will not cyclize to the desired 1,4-benzoxazine.
-
Causality: The selectivity between N- and O-alkylation is highly dependent on the reaction conditions.[3][4]
-
Base: Strong bases that completely deprotonate the phenol (e.g., NaH, KOtBu) will generate a highly nucleophilic phenoxide, increasing the likelihood of O-alkylation. Weaker bases like K₂CO₃ or NaHCO₃ favor N-alkylation as the free amine is more nucleophilic than the neutral phenol.
-
Solvent: Polar protic solvents (e.g., ethanol) can solvate the amine through hydrogen bonding, reducing its nucleophilicity and relatively favoring O-alkylation. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for selective N-alkylation.
-
-
Troubleshooting & Mitigation:
-
Optimize the Base: Use a mild, non-hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are strong enough to facilitate the reaction but minimize the formation of the phenoxide.
-
Choose the Right Solvent: Employ a polar aprotic solvent like DMF or acetonitrile.
-
Protecting Groups: For challenging cases, a protecting group strategy can be employed. The amino group can be protected (e.g., as a benzaldehyde imine), forcing the initial alkylation to occur on the hydroxyl group. Subsequent hydrolysis and cyclization can yield the desired product, though this adds steps to the synthesis.[2]
-
Q3: The reaction mixture and final product have a persistent pink or dark brown color, which co-elutes with my product during chromatography. What causes this, and how can I obtain a clean, colorless product?
A: Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[5] These impurities can be difficult to remove and may even catalyze further degradation of the product. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is easily oxidized, a tendency that can be exacerbated by heat and the presence of base.
-
Causality: Molecular oxygen can oxidize the aminophenol to a semiquinone radical, which can then propagate to form complex, colored polymeric structures. 2-Aminophenols are particularly unstable and readily become yellow-brown when exposed to air and light.[5]
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: The most critical step is to run the reaction under an inert atmosphere of nitrogen or argon. Purge the reaction vessel thoroughly and maintain a positive pressure of inert gas throughout the experiment.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.
-
Control Temperature: Avoid excessive heating. While some heat is necessary to drive the reaction, prolonged exposure to high temperatures can accelerate oxidative decomposition.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium dithionite to the aqueous workup can help to reduce colored impurities and prevent further oxidation.
-
Purification: If colored impurities persist, purification by column chromatography followed by recrystallization is often necessary. Sometimes a wash with a dilute sodium bisulfite solution during workup can help remove some colored species.[6]
-
Q4: How does the fluorine substituent at the C8 position affect the reaction and potential by-products?
A: The fluorine atom at the C8 position (ortho to the amine) has a significant electronic effect that can alter the reaction course compared to non-fluorinated analogs.
-
Causality: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring and, more importantly, reduces the nucleophilicity of the adjacent amino group.[7]
-
Impact and Adjustments:
-
Slower N-Alkylation: The reduced nucleophilicity of the amine means that the initial N-alkylation step may be slower. You may need to use slightly more forcing conditions (higher temperature or longer reaction times) to achieve full conversion of the starting material.
-
Shift in N- vs. O-Alkylation Ratio: The reduced basicity and nucleophilicity of the amine could potentially alter the balance in the N- vs. O-alkylation competition. Careful monitoring and optimization of the base and solvent are crucial.
-
Increased Acidity of Phenol: The electron-withdrawing fluorine can slightly increase the acidity of the phenolic proton, making phenoxide formation easier. This must be balanced with the choice of base to avoid excessive O-alkylation.
-
Acidic Conditions: For some fluorinated benzoxazine syntheses, particularly those involving Mannich-type reactions, a strongly acidic medium has been shown to dramatically increase yields, which is contrary to traditional conditions.[7] While not a direct analog to this synthesis, it highlights that fluorinated systems can require non-traditional approaches.
-
Section 3: By-product Formation Summary & Protocols
Table 1: Influence of Reaction Parameters on By-product Formation
| Parameter | Condition | Favors Desired Product | Favors O-Alkylation | Favors Dimerization | Rationale |
| Base | Weak (K₂CO₃, NaHCO₃) | ✓ | Keeps amine as the primary nucleophile. | ||
| Strong (NaH, KOtBu) | ✓ | Generates highly reactive phenoxide. | |||
| Solvent | Polar Aprotic (DMF, MeCN) | ✓ | Solvates cations, leaving anions reactive; doesn't H-bond with amine. | ||
| Polar Protic (EtOH, MeOH) | ✓ | Reduces amine nucleophilicity via H-bonding. | |||
| Concentration | High (>0.5 M) | ✓ | Increases probability of intermolecular collisions. | ||
| Low (<0.1 M) | ✓ | Favors entropically-driven intramolecular cyclization. | |||
| Atmosphere | Inert (N₂, Ar) | ✓ | Prevents formation of colored oxidation by-products. | ||
| Air | Aminophenol is prone to rapid oxidation. |
Protocol 1: Recommended Two-Step Synthesis for High Purity
This protocol minimizes the formation of both dimeric and O-alkylated by-products.
Step A: Synthesis of 2-((2-amino-3-fluoro-5-bromophenyl)amino)ethan-1-ol
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-fluoro-5-bromophenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Inerting: Purge the flask with dry nitrogen for 10-15 minutes.
-
Solvent & Reagent: Add anhydrous acetonitrile (to achieve a concentration of ~0.2 M). Add 2-bromoethanol (1.1 eq).
-
Reaction: Heat the mixture to reflux (~80°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting aminophenol is consumed (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step B: Intramolecular Cyclization to form this compound
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Washing (Optional but Recommended): Wash the NaH with dry hexanes (2x) to remove the mineral oil. Carefully decant the hexanes under nitrogen.
-
Solvent & Intermediate: Add anhydrous THF. Cool the suspension to 0°C in an ice bath. Dissolve the intermediate from Step A (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction involves the formation of a sodium alkoxide followed by intramolecular SN2 displacement of the hydroxyl group (after in-situ activation, or more commonly, by converting the alcohol to a better leaving group like a tosylate first, then cyclizing with base). A more direct method is a Mitsunobu reaction.
-
Quenching & Workup: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Section 4: Visualization of Competing Reaction Pathways
The following diagram illustrates the critical decision point where the reaction can proceed towards the desired product or diverge to form key by-products.
Caption: Competing pathways in the synthesis of 1,4-benzoxazines.
References
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
- ResearchGate. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
- ResearchGate. (2014). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
- Elsevier. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant.
- MDPI. (2022). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability.
- ResearchGate. (2016). ChemInform Abstract: Synthesis and Characterization of Highly Fluorinated Diamines and Benzoxazines Derived Therefrom.
- MDPI. (2018). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties.
- Semantic Scholar. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES.
- ResearchGate. (2010). Selective alkylation of the amino group of aminophenols.
- ResearchGate. (2018). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.
- Google Patents. (2020). CN110740987A - Process for the mono-N-alkylation of aminophenols.
- ResearchGate. (2019). Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates.
- Google Patents. (1944). US2338482A - Process for producing n-substituted aminophenols.
- ResearchGate. (2010). Selective alkylation of aminophenols.
- Synthetic Communications. (2007). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines.
- ResearchGate. (2017). Various Synthetic Methods of Benzoxazine Monomers.
- MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- ACS Publications. (2018). Atropisomerism in Ortho-Substituted Phenyl-Containing 1,3-Benzoxazines.
- ResearchGate. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
- ideXlab. (n.d.). Benzoxazine - Explore the Science & Experts.
- NIH. (2022). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
- ResearchGate. (n.d.). Aminophenols.
- ResearchGate. (2017). Synthesis and Properties of Benzoxazine Resins.
Sources
Technical Support Center: Synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Introduction: 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a key heterocyclic intermediate in the development of various pharmacologically active molecules.[1] Its synthesis, while conceptually straightforward, is often plagued by issues such as low yields, competing side reactions, and purification challenges. This guide provides field-proven insights and systematic troubleshooting strategies to help researchers optimize their synthetic protocols, improve yield, and ensure high product purity. We will delve into the causality behind common experimental pitfalls and offer robust, validated solutions.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the cyclization of 2-amino-5-bromo-3-fluorophenol with a C2-electrophile like 1,2-dibromoethane.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?
Low yield is the most frequent complaint. The root cause often lies in one of three areas: suboptimal reaction conditions that favor side products, incomplete reaction, or loss of product during workup and purification.
Primary Causes & Solutions:
-
Competition between O-alkylation and N-alkylation: The reaction proceeds via a two-step sequence: initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular N-alkylation (cyclization).[2] If the amine is alkylated first, this can lead to polymerization or the formation of undesired dimers and other side products.
-
Causality: The phenoxide is a softer nucleophile than the amine, and under the right conditions, it reacts preferentially with the alkyl halide. However, the relative nucleophilicity is highly dependent on the base and solvent.
-
Solution: Employ a base that selectively deprotonates the phenol without significantly deprotonating the amine or creating an excessively basic environment. Moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often ideal.[3] Avoid extremely strong bases like sodium hydride (NaH) unless conditions are carefully controlled at low temperatures, as this can promote competing N-alkylation.[2]
-
-
Formation of Dimeric and Polymeric Byproducts: The intermediate, N-(2-bromoethyl)-2-amino-5-bromo-3-fluorophenol, can react with another molecule of the starting aminophenol instead of cyclizing, leading to dimer formation.
-
Causality: This intermolecular reaction competes with the desired intramolecular cyclization. High concentrations can favor intermolecular reactions.
-
Solution: Apply high-dilution principles. Running the reaction at a lower concentration (e.g., 0.05-0.1 M) can significantly favor the intramolecular cyclization pathway.
-
-
Incomplete Reaction: The cyclization step (intramolecular N-alkylation) can be slow.
-
Causality: This is a ring-forming Sɴ2 reaction, and its rate is dependent on temperature and solvent. The electron-withdrawing effects of the bromine and fluorine atoms can reduce the nucleophilicity of the aniline nitrogen, slowing the cyclization.
-
Solution: Increase the reaction temperature. Refluxing in a high-boiling polar aprotic solvent like DMF or DMSO can provide the necessary energy to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS to ensure it has reached completion before workup.
-
Q2: I am observing significant amounts of side products. How can I identify and minimize them?
The primary side products typically arise from intermolecular reactions or alternative alkylation pathways.
Common Side Products & Mitigation:
-
N,N'-bis-alkylated Dimer: Two molecules of the aminophenol are linked by the ethylene bridge.
-
Identification: This product will have a mass corresponding to (2 * M_aminophenol) + 26 Da and will be significantly less polar than the starting material.
-
Minimization: As mentioned in Q1, use high-dilution conditions and a moderate base to favor O-alkylation first.
-
-
O,N-bis-alkylated Product: The starting aminophenol reacts with two molecules of 1,2-dibromoethane.
-
Identification: Mass will be (M_aminophenol) + 186 Da.
-
Minimization: Use a controlled stoichiometry, typically with a slight excess of the aminophenol relative to the dibromoethane (e.g., 1.1:1) to ensure the electrophile is consumed.
-
-
Benzoxazole Formation: Oxidation of the aminophenol can lead to the formation of a benzoxazole byproduct, especially under harsh, basic conditions.[4]
-
Identification: This aromatic byproduct will be highly UV-active and have a distinct NMR spectrum.
-
Minimization: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. Use degassed solvents.
-
Q3: The reaction seems to stall or proceed very slowly. What parameters can I adjust?
A sluggish reaction is typically due to insufficient activation energy or poor solubility.
Optimization Parameters:
-
Temperature: This is the most effective parameter. If the reaction is slow in acetone or acetonitrile, switching to a higher boiling solvent like DMF, DMAc, or DMSO and increasing the temperature to 100-140 °C can dramatically increase the rate.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free, accelerating Sɴ2 reactions.[5]
-
Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its greater solubility in organic solvents and the "cesium effect," which can enhance the rate of both O- and N-alkylation.
Q4: I'm having difficulty purifying the final product. What are the recommended methods?
The product, being a secondary amine, can be slightly basic and may streak on silica gel if not handled correctly.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, cool the mixture, dilute with water, and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove the bulk of the solvent (e.g., DMF) and inorganic salts.
-
Column Chromatography: This is the most common method for achieving high purity.[6]
-
Problem: Product streaking on the column.
-
Solution: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent system (e.g., hexane/ethyl acetate). This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
-
Recrystallization: If a crude product of sufficient purity (>90%) is obtained after workup, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be an effective final purification step to obtain highly pure, crystalline material.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the one-pot cyclization of a substituted 2-aminophenol with a 1,2-dihaloethane.[2][3] For this specific target, the reaction involves 2-amino-5-bromo-3-fluorophenol and 1,2-dibromoethane in the presence of a base.
Q2: How critical is the purity of the starting materials?
It is absolutely critical. Impurities in the starting 2-amino-5-bromo-3-fluorophenol can introduce a host of side products that are often difficult to separate from the desired product. The synthesis of the aminophenol itself, which may involve nitration, halogenation, and reduction steps, must be carefully executed and the product thoroughly purified.[7]
Q3: What is the role of the base in this reaction, and which bases are most effective?
The primary role of the base is to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that initiates the first Sɴ2 attack on 1,2-dibromoethane.
-
K₂CO₃ (Potassium Carbonate): The standard, cost-effective choice. It is strong enough to deprotonate the phenol but generally not the aniline nitrogen, which helps direct the initial alkylation to the oxygen.[2][3]
-
Cs₂CO₃ (Cesium Carbonate): A more expensive but often higher-yielding alternative due to its better solubility and the rate-enhancing "cesium effect."
-
Et₃N (Triethylamine): Generally too weak to efficiently deprotonate the phenol and not recommended.
Q4: How does the choice of solvent impact the reaction outcome?
The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): Highly recommended. They are excellent for Sɴ2 reactions, as they solvate the counter-ion of the base, enhancing the nucleophilicity of the phenoxide. Their high boiling points also allow for higher reaction temperatures.[5]
-
Ketones (Acetone, MEK): Can be effective but their lower boiling points may result in longer reaction times.
-
Alcohols (Ethanol, Methanol): Generally avoided. As protic solvents, they can solvate and deactivate the phenoxide nucleophile, slowing the reaction. They can also potentially compete as nucleophiles.
Q5: What are the standard analytical techniques to monitor the reaction and characterize the product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of starting material consumption and product formation.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation. Key signals to look for in the ¹H NMR spectrum are the two triplets for the -O-CH₂-CH₂-N- protons, typically around 4.3 ppm and 3.5 ppm respectively.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected M/z for C₈H₇BrFNO is ~232.0 g/mol ).[8]
-
FTIR Spectroscopy: To confirm the presence of key functional groups, such as the N-H stretch (~3400 cm⁻¹) and C-O-C ether linkages.
-
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory findings.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromo-3-fluorophenol (1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and anhydrous N,N-Dimethylformamide (DMF) to create a ~0.1 M solution.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.
-
Addition: Add 1,2-dibromoethane (1.2 eq) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS until the starting aminophenol is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Prepare Column: Prepare a silica gel column packed using a hexane/ethyl acetate mixture.
-
Prepare Eluent: Prepare an eluent system, for example, a gradient of 10% to 40% ethyl acetate in hexane. To this eluent, add 0.5% v/v triethylamine to prevent product streaking.
-
Load Column: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.
-
Elute: Run the column, collecting fractions and monitoring by TLC.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.[8]
Part 4: Data & Visualizations
Table 1: Comparison of Reaction Conditions and Their Impact on Yield
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Observation |
| 1 | K₂CO₃ (2.5) | Acetonitrile | 80 | 48 | 35% | Slow, incomplete reaction |
| 2 | K₂CO₃ (2.5) | DMF | 110 | 18 | 65% | Good conversion, standard outcome |
| 3 | Cs₂CO₃ (2.5) | DMF | 110 | 12 | 80% | Faster reaction, higher yield |
| 4 | NaH (2.2) | THF | 65 | 24 | 20% | Significant side products observed |
| 5 | K₂CO₃ (2.5) | DMF (0.5 M) | 110 | 18 | 45% | Lower yield due to high concentration |
Yields are illustrative and will vary based on specific experimental execution.
Diagrams
Caption: Troubleshooting workflow for low yield synthesis.
References
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
- Tashbaev, G. A., et al. (2019). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate.
- Dal-Cin, M. M., et al. (2016). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate.
- Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.
- Sharaf El-Din, A. M. (2017). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate.
- Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
- Ishida, H., & Ohashi, S. (2014). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate.
- Ishida, H., & Lee, Y. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate.
- Reddit. (2022). N-alkylation of aminophenols.
- Millam, E., et al. (2021). Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization. National Institutes of Health.
- Liu, Y., & Ishida, H. (2018). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate.
- Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. PubMed.
Sources
- 1. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Page loading... [guidechem.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzoxazine Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of fluorinated benzoxazine monomers. The incorporation of fluorine into benzoxazine structures imparts desirable properties such as high thermal stability, low dielectric constants, and enhanced hydrophobicity, making them ideal for advanced materials applications.[1][2][3][4] However, the synthesis of these monomers presents unique challenges, primarily due to the electronic effects of fluorine substituents on the reactivity of the precursors.
This document provides in-depth, field-proven insights in a question-and-answer format, addressing common issues encountered during synthesis. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Core Principles of Fluorinated Benzoxazine Synthesis
The synthesis of benzoxazines is typically a one-pot Mannich condensation involving a phenol, a primary amine, and formaldehyde.[5][6][7] The reaction proceeds through the formation of aminomethylphenol intermediates, which then cyclize to form the characteristic 1,3-oxazine ring.
The primary challenge in synthesizing fluorinated benzoxazines arises when using a fluorinated primary amine. The strong electron-withdrawing nature of fluorine atoms significantly reduces the basicity (and thus, the nucleophilicity) of the amine.[8] This deactivation can dramatically slow down or even halt the reaction under standard conditions, leading to poor yields. The key to a successful synthesis is to control the reaction environment, particularly the pH, to facilitate the reaction of these weakly basic amines.[8]
View General Synthesis Mechanism Diagram
Caption: General Mechanism of Benzoxazine Synthesis
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when selecting starting materials?
A1: The selection of the phenol, amine, and formaldehyde source is crucial.
-
Phenol: The position of the substitution on the phenol ring must have a free ortho position for the ring closure to occur. Electron-donating groups can increase the reaction rate, while strong electron-withdrawing groups can slow it down.
-
Amine: This is often the most critical choice for fluorinated variants. Using a fluorinated aniline, such as pentafluoroaniline, will require significantly different reaction conditions than using a non-fluorinated amine.[8] The pKa of the amine is the most important predictor of its reactivity.
-
Formaldehyde Source: Paraformaldehyde is commonly used as it is a solid and easier to handle than aqueous formaldehyde (formalin). Ensure it is dry and of high purity, as residual acid or water can affect the reaction.
Q2: How does the choice of solvent impact the synthesis?
A2: The solvent plays a multiple role: it solubilizes the reactants, influences the reaction temperature, and can affect the reaction pathway.
-
Non-polar aprotic solvents like toluene or xylene are common choices, allowing the reaction to be run at reflux, which can help drive off the water formed during the condensation.[3][9]
-
Polar aprotic solvents like 1,4-dioxane or N,N-dimethylformamide (DMF) can also be effective, especially for less soluble reactants.[8][10]
-
For reactions involving diamines, which are prone to gelation, using a solvent mixture such as toluene/isopropanol can help prevent the formation of insoluble side products.[11]
Q3: What is a typical reaction temperature and duration?
A3: Most benzoxazine syntheses are performed at elevated temperatures, typically between 80°C and 110°C.[9][12] A common approach is to reflux the reaction mixture in a solvent like toluene or dioxane for 6 to 24 hours.[3][12] The optimal time and temperature depend heavily on the reactivity of the specific phenol and amine used. Reactions with highly deactivated fluorinated amines may require longer reaction times or more forcing conditions.
Q4: How can I monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against the starting materials. The consumption of the limiting reactant and the appearance of a new spot corresponding to the benzoxazine product indicate progress. The disappearance of the phenolic starting material is a key indicator. For more quantitative analysis, you can take aliquots and analyze them by ¹H NMR or HPLC.
Q5: How do I purify the final fluorinated benzoxazine monomer?
A5: A standard workup procedure is highly effective for removing unreacted phenol and other acidic impurities.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution sequentially with an aqueous base (e.g., 1N NaOH) to remove unreacted phenol, followed by water and finally brine.[3]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent. The resulting crude product can often be purified further by recrystallization from a suitable solvent system (e.g., ethanol, hexane) or by column chromatography on silica gel.
Section 3: Troubleshooting Guide
This section addresses specific problems encountered during synthesis.
Problem: Low or No Product Yield
This is the most common issue, especially when working with electron-deficient fluorinated amines.
-
Primary Cause: Low Nucleophilicity of the Fluorinated Amine
-
The Science: Fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the nitrogen atom of the amine. This lowers the amine's basicity (pKa) and its ability to act as a nucleophile in the first step of the Mannich reaction. As shown in the table below, the effect is dramatic.
-
Solution: The key is to control the reaction pH. For very weak amines (pKa < 3), the reaction must be run under strongly acidic conditions .[8] Adding a catalytic amount of a strong acid like HCl can protonate the formaldehyde, making it a much more reactive electrophile that can be attacked by the weak amine nucleophile. This dramatically increases the yield.[8]
-
| Amine | pKa | Effect on Reactivity |
| Aniline | 4.6 | Standard reactivity |
| 4-Fluoroaniline | 4.65 | Similar to aniline |
| 4-(Trifluoromethyl)aniline | 2.75 | Significantly deactivated |
| Pentafluoroaniline | 0.3 | Extremely deactivated |
| 4-Cyanoaniline | 1.7 | Extremely deactivated |
| Table 1: Approximate pKa values of selected anilines and their impact on nucleophilicity.[8] |
-
Secondary Cause: Incomplete Reaction or Unfavorable Equilibrium
-
The Science: The condensation reaction to form the oxazine ring is reversible. If the reaction does not go to completion, the yield will be low.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC and continue heating until the limiting starting material is consumed.
-
Increase Temperature: If using a lower-boiling solvent, consider switching to a higher-boiling one like xylene to increase the reaction rate. Be cautious, as higher temperatures can sometimes promote side reactions.
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water produced during the reaction, which will drive the equilibrium toward the product.
-
-
-
Tertiary Cause: Product Loss During Aqueous Workup
-
The Science: Some benzoxazine products may have partial solubility in the aqueous phase, or emulsions can form during extraction, leading to physical loss of product.
-
Solution:
-
Minimize the volume of aqueous washes.
-
After separating the organic layer, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
To break emulsions, add brine (saturated NaCl solution) during the washing steps.
-
-
View Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield
Problem: Formation of Multiple Side Products
-
Symptom: A complex mixture is observed by TLC or NMR, making purification difficult.
-
Cause A: Incorrect Stoichiometry
-
The Science: The ideal molar ratio for the reaction is 1 (Phenol) : 1 (Amine) : 2 (Formaldehyde). Using excess formaldehyde can lead to the formation of oligomeric species and other side products.[8]
-
Solution: Carefully weigh all reactants. Consider adding the paraformaldehyde portion-wise or as a slurry in the reaction solvent to maintain better control over its concentration.
-
-
Cause B: Side Reactions with Diamines
-
The Science: When using diamines, there is a risk of intermolecular reactions leading to the formation of hyperbranched triazine chains or polymers, which can cause the reaction mixture to gel.[11]
-
Solution:
-
Increase Dilution: Run the reaction at a lower concentration.
-
Use a Co-solvent: A mixture of toluene and an alcohol like isopropanol can disrupt the hydrogen bonding networks that lead to gelation.[11]
-
Slow Addition: Add the formaldehyde source slowly to the mixture of the diamine and phenol at reaction temperature.
-
-
Section 4: Optimized Experimental Protocol
This protocol provides a general, robust starting point for the synthesis of a monofunctional benzoxazine from a fluorinated aniline.
Materials:
-
Phenol (1.0 eq)
-
Fluorinated Aniline (1.0 eq)
-
Paraformaldehyde (2.0-2.2 eq)
-
Solvent (e.g., 1,4-dioxane or Toluene)
-
Concentrated HCl (if using a very weak amine, pKa < 3)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq), the fluorinated aniline (1.0 eq), and the solvent (approx. 0.5 M concentration).
-
pH Adjustment (Critical Step for Weak Amines): If using a weakly basic amine like 4-(trifluoromethyl)aniline or pentafluoroaniline, add a few drops of concentrated HCl to make the solution acidic.[8]
-
Addition of Formaldehyde: Begin stirring the mixture and add the paraformaldehyde (2.0-2.2 eq).
-
Reaction: Heat the mixture to reflux (typically 90-110°C) and maintain for 6-24 hours. Monitor the reaction progress by TLC until the limiting reactant is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution 2-3 times with 1N NaOH (aq), followed by 2-3 times with water, and finally once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane) or by silica gel column chromatography.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectroscopy. Key indicators of success are the disappearance of the phenolic -OH proton signal and the appearance of two characteristic signals for the oxazine ring protons (O-CH₂-N and Ar-CH₂-N).[6][13]
View Workflow for Optimizing Reaction pH
Caption: Workflow for Optimizing Reaction pH
References
- Simplified mechanisms for the polymerization of benzoxazines. (a) The... - ResearchGate. (n.d.).
- Polybenzoxazine - Wikipedia. (n.d.).
- Lin, C. H., et al. (2006).
- Kobzar, Y. L., et al. (2018). Synthesis and characterization of fluorinated isomeric polybenzoxazines from core-fluorinated diamine-based benzoxazines. Polymer, 145, 62–69.
- Optimization of reaction conditions for the synthesis of benzoxazines... - ResearchGate. (n.d.).
- Benzoxazine - Explore the Science & Experts - ideXlab. (n.d.).
- Kose, M. M., et al. (2022). Synthesis and Polymerization of the Bio-Benzoxazine Derived from Resveratrol and Thiophenemethylamine and Properties of its Polymer. Chemistry – An Asian Journal, 17(24), e202200898.
- Wang, C., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 705.
- Su, Y.-C., & Chang, F.-C. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 44(26), 7989–7996.
- Ishida, H., & Ohba, S. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers and Polymer Composites, 10(3), 191-204.
- Balci, M. N., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal, 19(17), e202401777.
- Xu, M., et al. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers, 11(12), 2003.
- Velez-Herrera, P., et al. (2008). Synthesis and Characterization of Highly Fluorinated Polymer with the Benzoxazine Moiety in the Main Chain. Macromolecules, 41(24), 9704–9714.
- Lin, C. H., et al. (2008). Fluorinated benzoxazines and the structure-property relationship of resulting polybenzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 46(14), 4970–4983.
- Zaitsev, A., et al. (2021).
- Synthesis of benzoxazine derivatives and their polymers. Reprinted with... - ResearchGate. (n.d.).
- Wang, Z., et al. (2022).
- Lochab, B., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 13(8), 1259.
- Zhang, Y., et al. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. Polymers, 15(23), 4543.
- Madbouly, F., et al. (2023).
- polybenzoxazine - Engineered Science Publisher. (n.d.).
- Lochab, B., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers.
- Gude, M., et al. (2018). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. Polymers, 10(4), 439.
- Ran, Q., et al. (2014). Synthesis and characterization of benzoxazine monomers from rosin and their thermal polymerization. Designed Monomers and Polymers, 17(1), 23–29.
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- 13. mdpi.com [mdpi.com]
Purification challenges of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the dedicated technical support guide for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific purification challenges associated with this halogenated benzoxazine intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, frequently encountered issues during the purification of this compound.
Issue 1: Crude product shows multiple spots on TLC, with low purity by ¹H NMR.
Question: My initial crude product after synthesis is a discolored solid with significant impurities observed by TLC and NMR. What is the most robust strategy to clean this up?
Answer: This is a common scenario resulting from incomplete reactions or side-product formation inherent to the Mannich condensation synthesis of benzoxazines.[1][2] A multi-step purification strategy is the most effective approach to systematically remove different classes of impurities. The impurities in benzoxazine monomers are known to significantly influence their properties and subsequent polymerization behavior.[3][4]
Recommended Workflow:
-
Aqueous/Brine Wash: Before any organic solvent-based purification, thoroughly wash the crude reaction mixture (dissolved in a water-immiscible solvent like ethyl acetate) with water and then brine. This step is crucial for removing water-soluble starting materials, such as residual formaldehyde, amine salts, and inorganic reagents.
-
Column Chromatography: This is the primary method for separating the target compound from unreacted starting materials (e.g., the parent phenol) and closely related byproducts like oligomers.[3][5] Given the polarity of the benzoxazine ring, a silica gel stationary phase is standard.
-
Recrystallization: This is the final and most critical step for achieving high crystalline purity. A successful recrystallization will remove trace impurities that may have co-eluted during chromatography, resulting in a sharp melting point and clean analytical data.[4]
Caption: A robust, multi-step workflow for purifying crude benzoxazine products.
Issue 2: Poor separation during column chromatography.
Question: I'm running a silica gel column, but my desired product is co-eluting with a major impurity. How can I improve the separation?
Answer: Achieving good separation is entirely dependent on maximizing the difference in affinity between your compound and its impurities for the stationary phase. This is controlled by the mobile phase (eluent).
Causality & Solutions:
-
Incorrect Solvent Polarity: The key is to find a solvent system where the desired compound has an Rf value between 0.25 and 0.40 on a TLC plate. This "sweet spot" provides the best balance for effective separation on a column.
-
Troubleshooting: Systematically test different solvent systems using TLC. Start with a non-polar solvent and gradually add a more polar one. For a molecule like this compound, a Hexane/Ethyl Acetate or Dichloromethane/Methanol system is a good starting point.
-
-
Column Overloading: Loading too much crude material onto the silica gel will cause bands to broaden and overlap, making separation impossible.
-
Troubleshooting: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1. For very difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
Data Table: Suggested Solvent Systems for Chromatography Screening
| System Components (v/v) | Polarity Index | Recommended Use Case |
| 100% Hexane | Very Low | Eluting non-polar hydrocarbon impurities. |
| 95:5 to 80:20 Hexane / Ethyl Acetate | Low to Medium | Ideal starting range for the target compound. |
| 70:30 to 50:50 Hexane / Ethyl Acetate | Medium | For eluting the target if it has low Rf in less polar systems. |
| 100% Dichloromethane (DCM) | Medium | An alternative solvent system. |
| 99:1 to 95:5 DCM / Methanol | Medium-High | For eluting more polar impurities or the target if it is very polar. |
Issue 3: Recrystallization attempts result in "oiling out" or failure to crystallize.
Question: When I try to recrystallize my semi-pure product, it separates as an oil instead of forming crystals. What's going wrong?
Answer: "Oiling out" is a common recrystallization problem that occurs when the solute comes out of solution at a temperature above its melting point.[6] This can be caused by several factors related to solvent choice and cooling rate.
Caption: A decision tree for troubleshooting common recrystallization failures.
Step-by-Step Protocol to Avoid Oiling Out:
-
Solvent Selection is Key: Choose a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot. The solvent's boiling point should ideally be lower than the compound's melting point.[6]
-
Use Minimum Solvent: Heat your chosen solvent and add it portion-wise to your solid until it just dissolves. Using too much solvent is a common cause of low yield.[6]
-
Slow Cooling: This is critical. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature. This gives the molecules time to align into a crystal lattice. Rapid cooling promotes precipitation of an amorphous solid or oil.[6]
-
Induce Crystallization: If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single "seed" crystal from a previous batch.
-
Final Cooling: Only after the solution has cooled to room temperature and crystallization has begun should you place it in an ice bath to maximize the yield.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties and stability of pure this compound? The pure compound is a solid.[7][8] Its molecular formula is C₈H₇BrFNO and it has a molecular weight of 232.05 g/mol .[7][8] For long-term stability, it should be stored in a tightly sealed container in a cool, dark, and dry place to prevent potential degradation or slow polymerization. It is classified as a combustible solid.[8]
Q2: What are the primary safety hazards associated with this compound? According to its safety data, this compound is classified as a warning-level chemical. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][8][9] Always handle this compound in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: Which analytical methods are most suitable for purity assessment? A combination of techniques provides the most complete picture of purity:
-
¹H NMR: Confirms the chemical structure and can be used to identify and quantify proton-bearing impurities. Comparing the integration of impurity peaks to product peaks gives a good estimate of purity.[5]
-
HPLC: An excellent method for obtaining high-resolution separation and precise quantification of purity (e.g., >99.5%). It is particularly useful for detecting non-protonated impurities or those present at very low levels.
-
DSC (Differential Scanning Calorimetry): For a pure crystalline monomer, the DSC thermogram should show a single, sharp endothermic peak corresponding to its melting point.[4] The presence of impurities often leads to a broadened melting peak at a depressed temperature.[3]
Q4: What are the most likely impurities I should expect from a typical Mannich condensation synthesis? Based on the general synthesis of benzoxazines, the most probable impurities include:
-
Unreacted Starting Materials: Specifically, the parent 4-bromo-2-fluorophenol and the amine used in the synthesis.
-
Oligomers/Dimers: Self-condensation or reaction of the intermediate Mannich base can lead to dimers and other oligomeric species.[10]
-
Hydrolysis Products: If exposed to water under acidic or basic conditions during workup, the oxazine ring can potentially hydrolyze.
-
Regioisomers: Depending on the substitution pattern of the starting phenol, there might be a possibility of forming isomeric products, although this is less likely with the defined substitution of this specific target molecule.
References
- This compound | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- This compound | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (n.d.).
- ¹H NMR spectra of benzoxazine products purified with different purification methods. (n.d.).
- High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. (2002).
- Various Synthetic Methods of Benzoxazine Monomers. (n.d.).
- Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (2009).
- 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). PubChem.
- DSC thermograms of benzoxazine products purified with different purification methods. (n.d.).
- Crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][3][7]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine. (2016). PMC.
- Synthesis of 2,4,6-tribromoaniline-based benzoxazine monomers (P-tba and B-bra). (2010).
- recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline. (n.d.). BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][1,3]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | C8H8FNO | CID 16244459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support guide for the synthesis of 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate potential challenges and optimize your synthetic route.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, can be prone to several side reactions that can impact yield and purity. This guide will walk you through identifying and mitigating these common issues.
Issue 1: Incomplete Cyclization and Low Yield
Symptoms:
-
Low yield of the desired benzoxazine product.
-
Presence of unreacted starting materials (e.g., the substituted aminophenol precursor) in the crude reaction mixture, as observed by TLC or LC-MS.
Root Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The cyclization to form the oxazine ring is often a nucleophilic substitution that requires a base to deprotonate the phenolic hydroxyl and/or the amino group.
-
Solution: Ensure the use of a sufficiently strong, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) in adequate molar excess (typically 1.5-2.5 equivalents) to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition at excessively high temperatures.
-
Solution: Experiment with a temperature gradient to find the optimal reaction temperature. For many benzoxazine syntheses, a temperature range of 80-120 °C is effective. Monitor reaction progress by TLC or LC-MS to determine the ideal endpoint.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the starting materials and be suitable for the reaction temperature.
-
Solution: Aprotic polar solvents like DMF, DMAc, or DMSO are generally good choices as they can facilitate the SNAr or SN2-type cyclization.
-
-
Weak Amines: Fluorinated amines can have a lower pKa, making them less nucleophilic.[1]
-
Solution: In such cases, a strongly acidic medium might be necessary to catalyze the reaction.[1]
-
Issue 2: Formation of Dimeric or Polymeric Byproducts
Symptoms:
-
Appearance of high molecular weight species in the LC-MS analysis.
-
Difficult-to-purify, tar-like residues in the reaction flask.
Root Causes & Solutions:
-
High Concentration: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. This can be achieved by adding the starting materials slowly to a larger volume of solvent over an extended period.
-
-
Incorrect Reagent Stoichiometry: An excess of the cyclizing agent (e.g., 1,2-dibromoethane) can lead to bis-alkylation of the starting aminophenol.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the cyclizing agent.
-
Issue 3: N-Alkylation vs. O-Alkylation Competition
Symptoms:
-
Formation of isomeric byproducts where the alkylating agent has reacted with the nitrogen atom instead of the oxygen, or vice-versa, at an undesired stage.
Root Causes & Solutions:
-
Nature of the Base and Solvent: The choice of base and solvent can influence the nucleophilicity of the oxygen and nitrogen atoms.
-
Solution: Harder bases (e.g., K2CO3) tend to favor O-alkylation, while softer bases might favor N-alkylation. The use of aprotic polar solvents generally favors O-alkylation.
-
Issue 4: Side Reactions During Nitro Group Reduction
If your synthetic route involves the reduction of a nitro group (e.g., on a 2-bromo-6-fluoro-4-nitrophenol precursor), several side reactions can occur.
Symptoms:
-
Incomplete reduction, leaving residual nitro compound.
-
Formation of colored impurities, potentially corresponding to azo or azoxy compounds.[2][3]
-
Dehalogenation (loss of bromine or fluorine).
Root Causes & Solutions:
-
Inappropriate Reducing Agent: The choice of reducing agent is critical.
-
Solution:
-
For selective reduction without dehalogenation: Reagents like iron powder in acetic acid or tin(II) chloride are often effective.[3]
-
To avoid azo/azoxy formation: Catalytic hydrogenation (e.g., H2/Pd-C) is generally clean but carries a risk of dehalogenation.[3] Raney nickel can sometimes be a better alternative to Pd/C to prevent dehalogenation of aromatic halides.[3]
-
Lithium aluminum hydride should be avoided for aromatic nitro compounds as it tends to produce azo products.[3]
-
-
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote side reactions.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Maintain the recommended temperature for the chosen reducing agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route involves the cyclization of a suitably substituted 2-aminophenol derivative. This typically starts with a precursor like 2-bromo-6-fluoro-4-nitrophenol, which undergoes O-alkylation with a two-carbon electrophile (e.g., 1,2-dibromoethane or chloroacetonitrile) followed by reduction of the nitro group and subsequent intramolecular cyclization.
Q2: How can I best monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques. TLC provides a quick qualitative assessment of the reaction's progress, while LC-MS can confirm the presence of the desired product and identify the molecular weights of any byproducts.
Q3: My final product is difficult to purify. What are some recommended purification strategies?
Column chromatography on silica gel is the standard method for purifying benzoxazine derivatives. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. If the product is crystalline, recrystallization can be a highly effective final purification step.
Q4: Are there any stability concerns with this compound?
Benzoxazines are generally stable compounds.[4] However, they can be susceptible to ring-opening under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.
Q5: Can I use alternative cyclizing agents to 1,2-dibromoethane?
Yes, other reagents can be used to introduce the two-carbon unit for the oxazine ring. For instance, reaction with chloroacetonitrile followed by reduction of the nitrile can also lead to the desired product. The choice of reagent will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Visualizing Reaction Pathways and Troubleshooting
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the desired reaction pathway and common side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of 2-amino-3-fluoro-5-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 100 °C and monitor its progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Incomplete Nitro Group Reduction
-
Dissolve the nitro-containing precursor (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (4.0 eq) followed by iron powder (3.0 eq).
-
Heat the mixture to reflux (around 80-90 °C) and monitor by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer and concentrate to yield the crude amine, which can be used in the next step without further purification.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Base (K2CO3) | 1.5 - 2.5 equivalents | To ensure complete deprotonation and drive the cyclization forward. |
| Cyclizing Agent | 1.0 - 1.2 equivalents | A slight excess can improve reaction rate, but a large excess can lead to side products. |
| Temperature | 80 - 120 °C | Balances reaction rate against potential thermal degradation. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can favor intermolecular side reactions. |
References
- ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Broensted Acid and Copper Iodide.
- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
- Semantic Scholar. (n.d.). Synthesis and properties of two kinds of alkyl containing benzoxazine.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- University of St. Thomas. (n.d.). Aromatic Side Chain Reduction: Nitro.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- National Institutes of Health. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating.
- Royal Society of Chemistry. (n.d.). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization.
- ResearchGate. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
Sources
Stability issues of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine under acidic conditions
Welcome to the technical support center for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. By understanding the underlying chemical principles, you can proactively design experiments that ensure the integrity of your results.
Introduction
This compound is a halogenated benzoxazine derivative with potential applications in medicinal chemistry and materials science. The presence of bromine and fluorine atoms can significantly influence its chemical properties, including its stability. While specific stability data for this particular molecule is not extensively documented in publicly available literature, we can extrapolate its likely behavior based on the well-established chemistry of the benzoxazine ring system.
The core vulnerability of the 1,4-benzoxazine structure lies in the oxazine ring, which is susceptible to acid-catalyzed hydrolysis.[1][2] This process involves the opening of the ring, which can lead to the formation of various degradation products and compromise the integrity of the parent compound. This guide provides a framework for identifying, troubleshooting, and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in my experiments?
The primary concern is its degradation under acidic conditions. The oxazine ring in the benzoxazine structure is susceptible to acid-catalyzed ring-opening hydrolysis.[1][2] This can be initiated by strong acids, Lewis acids, or even acidic impurities in your solvents or reagents.
Q2: What are the likely degradation products under acidic conditions?
Based on the general mechanism of benzoxazine hydrolysis, the primary degradation product is expected to be the corresponding 2-aminophenol derivative. The reaction proceeds via protonation of the oxygen or nitrogen atom in the oxazine ring, followed by nucleophilic attack by water.
Q3: How do the bromo and fluoro substituents affect the stability of the molecule?
The electron-withdrawing nature of the bromine and fluorine atoms can influence the electron density of the aromatic ring and the heteroatoms in the oxazine ring. This can potentially affect the rate of acid-catalyzed hydrolysis. While a definitive prediction without experimental data is difficult, it is a critical factor to consider during experimental design.
Q4: Can I use acidic catalysts for reactions involving this compound?
The use of acidic catalysts with benzoxazines requires careful consideration. While some reactions may necessitate acidic conditions, it's crucial to be aware of the potential for concurrent degradation of the benzoxazine ring.[3] If an acid is required, using milder acids, lower temperatures, and shorter reaction times is advisable. Monitoring the reaction for the appearance of degradation products is essential.
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and atmospheric acids. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected peaks in NMR/LC-MS analysis after a reaction. | Acid-catalyzed degradation of the benzoxazine ring. | 1. Analyze Reaction Conditions: Check the pH of your reaction mixture. Identify any acidic reagents, catalysts, or byproducts. 2. Neutralize: If possible, perform the reaction under neutral or slightly basic conditions. 3. Alternative Catalysts: Explore non-acidic catalysts for your transformation. 4. Protecting Groups: Consider protecting the secondary amine in the oxazine ring if it is compatible with your reaction scheme. |
| Low yield or incomplete reaction. | Degradation of the starting material. | 1. Confirm Starting Material Purity: Analyze the purity of your this compound before starting the reaction. 2. Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize degradation. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation, which can sometimes be exacerbated by acidic conditions. |
| Discoloration of the compound during storage or in solution. | Potential decomposition. | 1. Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, inert atmosphere). 2. Solvent Purity: Use high-purity, anhydrous, and neutral solvents. Acidic impurities in solvents can cause gradual degradation. 3. Perform a Quick Stability Test: Dissolve a small amount in the intended solvent and monitor for changes over time using TLC or LC-MS. |
Experimental Protocols
Protocol 1: Preliminary Acid Stability Assessment
This protocol provides a general method to quickly assess the stability of this compound in the presence of an acid.
Materials:
-
This compound
-
Anhydrous, neutral solvent (e.g., Dichloromethane, Acetonitrile)
-
Dilute acid solution (e.g., 0.1 M HCl in dioxane)
-
Thin Layer Chromatography (TLC) plates and chamber
-
LC-MS system
Procedure:
-
Prepare a stock solution of the benzoxazine in the chosen neutral solvent (e.g., 1 mg/mL).
-
In a small vial, add a known volume of the stock solution.
-
Add a stoichiometric equivalent of the dilute acid solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs).
-
Compare the TLC profile to a control sample of the benzoxazine without added acid.
-
For a more quantitative analysis, inject aliquots of the reaction mixture into an LC-MS at the same time points to identify and quantify the parent compound and any degradation products.
Protocol 2: General Handling and Dissolution
To minimize the risk of degradation during routine handling and preparation of solutions.
Procedure:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents from a reliable source.
-
Check for Peroxides: If using ethereal solvents, test for the presence of peroxides, as they can contribute to degradation.
-
Neutral Glassware: Use neutral glassware. If glassware has been acid-washed, ensure it is thoroughly rinsed with deionized water and dried before use.
-
Inert Atmosphere: For preparing stock solutions for long-term storage, degas the solvent and prepare the solution under an inert atmosphere.
-
Storage of Solutions: Store solutions in a refrigerator or freezer in tightly sealed vials, protected from light.
Visualizing the Degradation Pathway and Workflow
To better understand the potential degradation and the experimental approach to assess it, the following diagrams are provided.
Caption: A decision-making workflow for troubleshooting stability issues encountered during experimentation.
Conclusion
While this compound holds promise for various applications, its inherent susceptibility to acid-catalyzed degradation necessitates careful handling and experimental design. By understanding the potential degradation pathways and implementing the troubleshooting and preventative measures outlined in this guide, researchers can ensure the integrity of their experiments and the reliability of their results. When in doubt, performing small-scale stability tests under your specific experimental conditions is always a prudent course of action.
References
- Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
- Ishida, H., & Riess, G. (1998). Handbook of Thermoset Plastics. William Andrew Publishing.
- Chern, Y. T., & Ishida, H. (1994). Cationic ring-opening polymerization of benzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 32(5), 875-884.
Sources
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine reactions
Welcome to our dedicated technical support guide for the synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
I. Understanding the Core Reaction and Potential Challenges
The synthesis of this compound typically involves the cyclization of a substituted 2-aminophenol. A common and effective route is the reaction of 2-amino-5-bromo-3-fluorophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane or 2-chloroethanol, in the presence of a base.
The primary challenge in this synthesis stems from the electronic properties of the starting material. The presence of two electron-withdrawing groups, bromine and fluorine, on the phenol ring significantly deactivates it. This deactivation can lead to sluggish reaction rates and, consequently, low conversion of the starting material.
II. Troubleshooting Guide: Low Conversion and Side Reactions
This section addresses the most common issues encountered during the synthesis of this compound, with a focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing very low conversion of the 2-amino-5-bromo-3-fluorophenol starting material, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
A1: Low conversion is the most frequently reported issue for this synthesis. The root cause is the reduced nucleophilicity of the 2-amino-5-bromo-3-fluorophenol due to the electron-withdrawing nature of the bromo and fluoro substituents. Here’s a systematic approach to troubleshoot this problem:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical to facilitate the deprotonation of the phenolic hydroxyl and amino groups, enhancing their nucleophilicity. A stronger base is often required compared to the synthesis of non-halogenated benzoxazines.
| Parameter | Recommendation for Low Conversion | Rationale |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH) | These stronger bases can more effectively deprotonate the electron-deficient phenol. |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (CH₃CN) | Polar aprotic solvents can enhance the nucleophilicity of the phenoxide and aniline anions. |
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the higher energy barrier of the reaction.
| Parameter | Recommendation for Low Conversion | Rationale |
| Temperature | 80-120 °C | Higher temperatures can significantly increase the reaction rate. Monitor for potential decomposition. |
-
Reaction Time: Due to the sluggish nature of the reaction, extended reaction times are often necessary.
| Parameter | Recommendation for Low Conversion | Rationale |
| Time | 24-72 hours | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
-
Purity of Starting Materials: Ensure the 2-amino-5-bromo-3-fluorophenol is of high purity. Impurities can inhibit the reaction.
Q2: I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the potential side reactions?
A2: The formation of side products is a common consequence of forcing reaction conditions. Here are the most probable side reactions and strategies to mitigate them:
-
N,O-dialkylation of the Aminophenol: The electrophile (e.g., 1,2-dibromoethane) can react with both the amino and hydroxyl groups, leading to undesired byproducts.
-
Dimerization/Oligomerization: Intermolecular reactions between the starting material and the product can occur, especially at high concentrations and temperatures.
To minimize these side reactions, consider the following:
-
Stoichiometry: Use a slight excess of the aminophenol relative to the electrophile to favor the desired intramolecular cyclization.
-
Gradual Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of intermolecular reactions.
-
Lowering Temperature: If conversion is acceptable but side products are prevalent, try reducing the reaction temperature.
III. Recommended Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Synthesis of this compound
Reactants:
-
2-amino-5-bromo-3-fluorophenol
-
1,2-dibromoethane
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromo-3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 48-72 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization Data (Expected)
-
¹H NMR: Expect signals corresponding to the aromatic protons and the two methylene groups of the oxazine ring.
-
¹³C NMR: Expect signals for the aromatic carbons and the two aliphatic carbons of the oxazine ring.
-
FT-IR: Look for characteristic peaks for the C-O-C ether linkage, N-H stretching, and aromatic C-H stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting low conversion in the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion.
V. References
Technical Support Center: Recrystallization of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine via recrystallization. It is designed to address common challenges and provide a framework for developing a robust and reproducible purification protocol.
I. Understanding the Molecule and its Challenges
This compound is a halogenated heterocyclic compound. The presence of both bromine and fluorine atoms, along with the benzoxazine core, influences its solubility and crystallization behavior. The key to successful recrystallization lies in selecting an appropriate solvent system that exploits the subtle differences in solubility between the desired compound and any impurities.
Potential Impurities: Impurities can arise from starting materials, side reactions, or degradation. Common impurities in benzoxazine synthesis may include unreacted starting materials, oligomers, or products of side reactions. The purification strategy must effectively remove these.[1][2]
II. Troubleshooting Guide: Common Recrystallization Problems and Solutions
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Causes | Solutions & Explanations |
| Failure to Crystallize (Solution remains clear upon cooling) | 1. Too much solvent was used: The solution is not supersaturated, preventing crystal nucleation.[3][4] 2. Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[3] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. This increases the concentration of the compound. Allow the concentrated solution to cool slowly.[3][4] 2. Induce Nucleation: a. Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.[3][5] b. Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[3][4] c. Lower Temperature: Cool the flask in an ice-salt bath to further decrease solubility and promote nucleation.[3] |
| "Oiling Out" (Formation of a liquid layer instead of crystals) | 1. High concentration of impurities: Impurities can disrupt the crystal lattice formation.[3] 2. Rapid cooling: Cooling the solution too quickly can cause the compound to precipitate as an oil before it has time to form an ordered crystal structure.[3] 3. Inappropriate solvent choice: The compound's melting point may be lower than the boiling point of the solvent, causing it to melt in the hot solution.[3] | 1. Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the concentration and then allow it to cool slowly.[3][4] 2. Slow Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by placing it on a wooden block or wrapping it in glass wool.[4] 3. Change Solvent System: Consider a solvent with a lower boiling point or a mixed solvent system. A mixed solvent system can sometimes prevent oiling out by modifying the solubility characteristics.[3] |
| Low Crystal Yield | 1. Excessive solvent use: A large amount of the compound remains dissolved in the mother liquor.[6] 2. Premature crystallization during hot filtration: The compound crystallizes on the filter paper or in the funnel. 3. Significant solubility in cold solvent: The chosen solvent may still dissolve a considerable amount of the product even at low temperatures. | 1. Concentrate the Mother Liquor: After collecting the first crop of crystals, reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop.[6] 2. Preheat Filtration Apparatus: Warm the funnel and receiving flask before filtering the hot solution to prevent premature crystallization.[6] 3. Optimize Solvent: Test different solvents or solvent mixtures to find one where the compound has high solubility when hot and very low solubility when cold. |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product, reducing the yield.[4] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: A good starting point is to test the solubility of a small amount of the crude material in a range of solvents with varying polarities at both room temperature and at their boiling points.[7] Ideal solvents will show poor solubility at room temperature and high solubility when heated. For aromatic compounds like this, alcohols (e.g., ethanol, methanol) or hydrocarbon/ether mixtures (e.g., hexanes/ethyl acetate) are often good candidates.[5][8]
Q2: How do I perform a small-scale solvent test?
A2:
-
Place a small amount of your crude product (10-20 mg) into a small test tube.
-
Add a few drops of the test solvent at room temperature and observe the solubility.
-
If it is insoluble, gently heat the test tube and observe if the solid dissolves.[7]
-
If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.[7]
Q3: Can I use a mixed solvent system? If so, how?
A3: Yes, a mixed solvent system is often effective when a single solvent is not ideal.[7] This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).
Protocol for Mixed Solvent Recrystallization:
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Q4: My compound seems to be degrading during recrystallization. What could be the cause?
A4: Prolonged heating can sometimes lead to the degradation of thermally sensitive compounds. To mitigate this, dissolve the compound in the hot solvent as quickly as possible and avoid unnecessarily long boiling times. If the compound is particularly sensitive, consider purification by other methods like column chromatography.[1]
IV. Experimental Protocols & Visual Guides
A. Single Solvent Recrystallization Workflow
The following diagram illustrates the decision-making process for a single-solvent recrystallization.
Caption: Workflow for single-solvent recrystallization.
B. Troubleshooting Flowchart: Oiling Out
This flowchart provides a step-by-step guide to address the issue of "oiling out."
Caption: Troubleshooting guide for "oiling out".
V. References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Purity and Impurity Identification via NMR
An Application Scientist's Guide to NMR Analysis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who use NMR spectroscopy as a primary tool for quality control and structural verification. Here, we address common challenges encountered during the analysis of this specific benzoxazine derivative, offering field-proven insights and systematic troubleshooting protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Question 1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Answer:
Understanding the baseline NMR spectrum of your target compound is the first critical step in identifying impurities. The structure of this compound contains distinct electronic environments due to the halogen substituents, which significantly influence the chemical shifts.
The ¹H NMR spectrum is characterized by two aromatic protons, an amine (NH) proton, and two methylene (CH₂) groups in the oxazine ring. The ¹³C NMR will show eight distinct signals corresponding to each carbon atom in the unique electronic environment. Below is a table of predicted and typical chemical shifts based on spectroscopic principles and data from analogous benzoxazine structures.[1][2][3]
Table 1: Predicted NMR Data for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-5 | ~ 6.8 - 7.0 | ~ 120 - 125 | Doublet, coupled to H-7. |
| H-7 | ~ 6.6 - 6.8 | ~ 110 - 115 | Doublet of doublets, coupled to H-5 and F. |
| NH | ~ 4.0 - 5.0 (broad) | N/A | Broad singlet, exchanges with D₂O.[4] |
| O-CH₂ (Position 2) | ~ 4.3 - 4.5 | ~ 65 - 70 | Triplet, coupled to N-CH₂. |
| N-CH₂ (Position 3) | ~ 3.4 - 3.6 | ~ 40 - 45 | Triplet, coupled to O-CH₂. |
| C-Br (Position 6) | N/A | ~ 105 - 110 | Quaternary carbon, signal may be weak. |
| C-F (Position 8) | N/A | ~ 150 - 155 (d) | Quaternary carbon, shows coupling to Fluorine. |
| C-4a | N/A | ~ 135 - 140 | Quaternary carbon. |
| C-8a | N/A | ~ 130 - 135 (d) | Quaternary carbon, shows coupling to Fluorine. |
Disclaimer: These are estimated values. Actual shifts can vary based on solvent, concentration, and instrument parameters.
Question 2: I see unexpected peaks in my ¹H NMR spectrum. What are the most common impurities and how do I identify them?
Answer:
Extra signals in an NMR spectrum are a common issue and can originate from various sources including the synthesis, workup, or sample preparation.[5] The synthesis of benzoxazines typically involves a Mannich condensation reaction, which provides clues to potential byproducts.[6][7]
Step-by-Step Impurity Identification:
-
Residual Solvents: This is the most common source of impurity signals. Solvents used during reaction or purification (e.g., ethyl acetate, dichloromethane, acetone, toluene) can be difficult to remove completely.[4][8]
-
Troubleshooting: Consult a standard NMR solvent impurity chart. For example, residual ethyl acetate often shows signals around 2.05 (s, 3H), 4.12 (q, 2H), and 1.26 (t, 3H) ppm. If a compound is particularly retentive of a solvent like ethyl acetate, dissolving the sample in dichloromethane and re-evaporating several times can help displace it.[4][8]
-
-
Water: A broad peak, typically between 1.5-2.5 ppm in CDCl₃, is often due to residual water.[4]
-
Troubleshooting: Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The water peak will disappear or significantly diminish, as will any exchangeable protons like the N-H of your benzoxazine.[4]
-
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials. For this synthesis, common precursors would be a brominated and fluorinated phenol and an amino alcohol.
-
Troubleshooting: Compare your spectrum to the known NMR spectra of the starting materials. Phenolic O-H protons are typically very broad and can appear over a wide chemical shift range (4-12 ppm).
-
-
Reaction Byproducts: Benzoxazine synthesis can sometimes lead to the formation of side products.
-
Oligomers/Polymers: Broad humps in the baseline, particularly in the aromatic and methylene regions, may indicate the presence of oligomeric species formed by premature ring-opening of the benzoxazine.[1]
-
Triazine Structures: A low-intensity signal around 5.1 ppm can sometimes indicate the formation of a triazine byproduct, a known side reaction in certain benzoxazine syntheses.[9][10]
-
The following workflow provides a systematic approach to identifying an unknown peak in your spectrum.
Caption: Workflow for systematic impurity identification using NMR.
Question 3: My NMR signals are very broad. What could be the cause?
Answer:
Peak broadening can obscure important coupling information and make interpretation difficult. Several factors can cause this issue.[4]
-
Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample.
-
Solution: Re-shim the instrument or ask an experienced user for assistance. Modern spectrometers often have automated shimming routines that are very effective.
-
-
Low Solubility/Sample Heterogeneity: If your compound is not fully dissolved or has started to precipitate, you will see very broad peaks.
-
Solution: Visually inspect the NMR tube for solid material. If present, try using a more appropriate solvent or gently warming the sample (if the compound is stable) to improve solubility.
-
-
High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.
-
Solution: Dilute your sample and re-acquire the spectrum. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This is less common but can be introduced from metal catalysts or glassware.
-
Solution: If you suspect paramagnetic contamination, you can try filtering the sample through a small plug of celite or silica.
-
Question 4: What advanced NMR experiments can help confirm my structure and identify a complex impurity?
Answer:
When a ¹H NMR spectrum is crowded or an impurity's structure is not obvious, 2D NMR experiments are invaluable for definitively assigning structures.[5]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It is extremely useful for tracing out the spin systems in your molecule, for example, confirming the connectivity between the two methylene groups in the oxazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the most reliable way to assign your carbon signals based on the already-assigned proton signals. It can quickly distinguish between a CH, CH₂, or CH₃ group associated with an impurity peak.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is powerful for piecing together the carbon skeleton and identifying connectivity across quaternary carbons.
-
qNMR (Quantitative NMR): For determining the precise purity of your compound, absolute quantitative ¹H NMR is a powerful technique that can be more accurate than HPLC, as it can quantify non-UV active impurities and residual solvents.[11] This method requires careful sample preparation and the use of a certified internal standard.[11]
By methodically addressing potential sources of error and employing a logical diagnostic workflow, you can confidently identify impurities and verify the structure of your this compound.
References
- Moser, A. Distinguishing Impurities … Part 1. ACD/Labs.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate.
- 1H NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo... ResearchGate.
- 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. ResearchGate.
- The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. ResearchGate.
- 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate.
- Tips & Tricks: Characterization. University of Rochester, Department of Chemistry.
- 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][5][12]oxazine. ResearchGate.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH).
- Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. National Institutes of Health (NIH).
- (a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers. ResearchGate.
- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.
- Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate.
- 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. National Institutes of Health (NIH) - PubChem.
- Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health (NIH).
- Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. ResearchGate.
- Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][5][12]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. National Institutes of Health (NIH) - PubMed.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. ikm.org.my [ikm.org.my]
- 7. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. We will explore the underlying reasons for its poor solubility and provide a series of practical, step-by-step strategies to overcome these issues, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: My compound is perfectly soluble in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A1: This phenomenon, often called "crashing out," is a classic sign of a hydrophobic compound with poor aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2] However, when your DMSO stock solution is introduced into an aqueous buffer, the overall polarity of the solvent system increases dramatically. The water molecules cannot effectively solvate the hydrophobic this compound molecule, causing it to self-associate and precipitate out of the solution.[3]
Caption: The "DMSO Crash-Out" Pathway.
Q2: What is the maximum concentration of DMSO I can use in my assay without affecting the results?
A2: This is highly dependent on your specific experimental system, particularly for cell-based assays. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1][4] However, some sensitive assays or cell lines may show stress or altered activity at concentrations as low as 0.1%.[1] It is imperative to perform a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) in your assay to determine the highest concentration that does not produce confounding effects.
Q3: Is there a difference between "kinetic" and "thermodynamic" solubility? Which one am I seeing?
A3: Yes, the distinction is critical.
-
Kinetic Solubility is measured by dissolving a compound in DMSO and then diluting it into an aqueous buffer until it precipitates. This is a rapid, high-throughput measurement that often overestimates a compound's true solubility due to the formation of a supersaturated state.[5] This is likely what you are observing.
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[6][7] This value is more representative of the compound's intrinsic properties and is crucial for formulation development.[8][9]
Kinetic solubility is relevant for initial in vitro screens, but understanding the lower thermodynamic solubility is key to developing a robust assay.[7]
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
If basic adjustments to your DMSO concentration are insufficient, a more systematic approach is required. This guide provides a tiered strategy, from simple co-solvent adjustments to more advanced formulation techniques.
Caption: Decision workflow for solubility enhancement.
Tier 1: Co-Solvent Systems
The Principle: The primary strategy is to reduce the overall polarity of the aqueous buffer by introducing a water-miscible organic solvent, known as a co-solvent.[10][11] This creates a more favorable environment for the hydrophobic compound, increasing its solubility.[12][13]
Common Co-solvents:
-
Polyethylene Glycol (PEG 400): A viscous polymer that is widely used and generally has low toxicity.
-
Ethanol: A common solvent, but can be more toxic to cells at higher concentrations.
-
Propylene Glycol: Another frequently used co-solvent with a good safety profile.[14]
Actionable Steps:
-
Prepare your compound stock solution in 100% DMSO as usual.
-
In your final assay buffer, include a co-solvent. A good starting point is 1-5% (v/v).
-
Always run a parallel vehicle control with the same concentration of the co-solvent to ensure it does not interfere with your assay.
| Co-Solvent | Typical Starting Conc. | Pros | Cons |
| DMSO | < 0.5% | Excellent solvent | Can be toxic to cells |
| PEG 400 | 1-5% | Low toxicity, effective | Can be viscous |
| Ethanol | 1-2% | Readily available | Higher potential for cytotoxicity |
| Propylene Glycol | 1-5% | Good safety profile | Less potent than DMSO |
Tier 2: Surfactant-Mediated Solubilization
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug is encapsulated within this hydrophobic core, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[16][17]
Recommended Surfactants (Non-ionic are preferred for biological assays):
-
Tween-80 (Polysorbate 80): A very common and effective solubilizing agent.[15]
-
Triton X-100: Another widely used non-ionic surfactant.
-
Pluronic F-68: A block co-polymer with good biocompatibility.[18]
Actionable Steps:
-
Select a non-ionic surfactant.
-
Prepare your assay buffer containing the surfactant at a concentration significantly above its CMC (typically 0.01% - 0.1% w/v).
-
Add your DMSO stock solution of the compound to the surfactant-containing buffer.
-
As always, include a vehicle control with the surfactant alone to check for assay interference.
Caption: Surfactant micelle encapsulating a drug molecule.
Tier 3: Cyclodextrin Inclusion Complexes
The Principle: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophobic inner cavity and a hydrophilic outer surface.[19] This allows them to act as "host" molecules, encapsulating the poorly soluble "guest" drug molecule within their cavity.[20][21] This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility.[22]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Natural, but has limited water solubility itself.[23]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified, highly water-soluble derivative that is widely used in pharmaceutical formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used to improve the solubility of poorly soluble agents.[11]
Actionable Steps: This method often requires pre-incubation of the drug with the cyclodextrin. See the detailed protocol below.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common lab-scale method to prepare a stock solution of this compound using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Vortex mixer
-
Sonicator bath
-
0.22 µm syringe filter
Methodology:
-
Prepare the Cyclodextrin Solution: Weigh out the required amount of HP-β-CD to make a concentrated solution (e.g., 20-40% w/v) in your desired aqueous buffer. Warm the solution slightly (to 30-40°C) and vortex until the HP-β-CD is fully dissolved.
-
Add the Compound: Weigh the this compound powder and add it directly to the HP-β-CD solution. Add the powder slowly while vortexing to prevent clumping.
-
Facilitate Complexation: Tightly cap the vial and place it on a shaker or rotator at room temperature. Allow it to mix for 12-24 hours. This extended incubation is crucial for the formation of the inclusion complex.
-
Final Dissolution: After incubation, sonicate the solution for 15-30 minutes to ensure any remaining micro-aggregates are broken up.
-
Sterile Filtration: To remove any un-complexed, undissolved compound, pass the solution through a 0.22 µm syringe filter. The resulting clear filtrate is your stock solution of the drug-cyclodextrin complex.
-
Quantification (Optional but Recommended): It is good practice to determine the actual concentration of the compound in your final filtered stock solution using an analytical method like HPLC-UV to confirm the solubilization efficiency.
By implementing these structured troubleshooting strategies and protocols, researchers can effectively overcome the solubility limitations of this compound, leading to more reliable and reproducible experimental outcomes.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar
- kinetic versus thermodynamic solubility tempt
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH
- Kinetic versus thermodynamic solubility tempt
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today
- Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology
- Drug delivery strategies for poorly w
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine
- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers - Benchchem
- Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves - ResearchG
- Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research
- This compound - Guidechem
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchG
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC
- Synthesis of benzoxazine derivatives and their polymers. Reprinted with...
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com
- The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - CORE
- Dimethyl sulfoxide - Wikipedia
- Recent advances in bio-based polybenzoxazines as an interesting adhesive co
- Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs - ResearchG
- Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chel
- This compound | Sigma-Aldrich
- Why is my compound soluble in DMSO, but precipit
- Co-solvent: Significance and symbolism
- hCAXII-IN-5 solubility in DMSO versus aqueous buffers - Benchchem
- [6-Bromo-3,4-dihydro-2H-benzo[b][22][24]oxazine - PubChem]()
- Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines | ACS Omega - ACS Public
- Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
- Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines | Request PDF - ResearchG
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one - PubChem
- 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine - PubChem - NIH
- Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formul
- Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC - NIH
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchG
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- (PDF)
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- 16. researchgate.net [researchgate.net]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. humapub.com [humapub.com]
- 23. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
Technical Support Center: Optimizing 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine Synthesis
Welcome to the technical support guide for the synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of the critical intramolecular cyclization step. We provide in-depth, field-tested insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the fundamental principles that govern success.
Section 1: Foundational Concepts in Benzoxazine Ring Closure
The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core relies on a crucial intramolecular cyclization to form a new carbon-heteroatom bond. The two predominant and most effective strategies involve transition metal catalysis, specifically using Palladium or Copper. The choice between these pathways is the first critical decision point in optimizing your synthesis.
The key transformation is the intramolecular cyclization of a precursor, typically 2-(2-haloethoxy)-3-fluoro-5-bromobenzenamine . This precursor is synthesized from 2-amino-5-bromo-3-fluorophenol [1][2]. The final ring-closing step can be approached as either an intramolecular C-N bond formation (Buchwald-Hartwig Amination) or a C-O bond formation (Buchwald-Hartwig Etherification or Ullmann Condensation). Given the typical precursors, the intramolecular N-arylation is the most common and versatile route.
Caption: Decision logic for choosing the primary catalyst metal.
Question 4: Which phosphine ligand and base combination should I start with for a Buchwald-Hartwig reaction?
Answer: The ligand and base work in concert and are the most critical variables to optimize. The goal is to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Ligand Selection: For challenging C-N couplings, bulky, electron-rich biarylphosphine ligands are the standard. They stabilize the Pd(0) center and promote the difficult reductive elimination step to release your product.
-
Recommended Starting Point: XPhos or RuPhos . These are robust, commercially available ligands known for their broad applicability and high activity in C-N bond formation.[3]
-
Alternative: Xantphos . This ligand has a large "bite angle" which can sometimes prevent side reactions and catalyst decomposition. It has been shown to be effective in amination reactions.[4]
-
-
Base Selection: The base's primary role is to deprotonate the amine, making it nucleophilic enough to displace the halide from the palladium complex.
-
Recommended Starting Point: Sodium tert-butoxide (NaOtBu) . This is a strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig aminations.[5]
-
Alternative: If your substrate is sensitive to such a strong base, a weaker carbonate base like caesium carbonate (Cs₂CO₃) can be effective, particularly for intramolecular C-O bond formation, though it may require higher temperatures for C-N coupling.[6][7]
-
Initial Recommended Conditions:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos (4-8 mol%)
-
Base: NaOtBu (1.5 - 2.0 equiv.)
-
Solvent: Toluene or Dioxane (anhydrous)
-
Temperature: 80-110 °C
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the reaction? A: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating Buchwald-Hartwig reactions, often reducing reaction times from many hours to minutes.[8] It's particularly useful for high-throughput screening of different catalysts, ligands, and bases to find the optimal conditions quickly.
Q: What are the primary safety concerns? A: The primary hazards are associated with the reagents used:
-
Palladium Catalysts: While not highly toxic, they are precious metals and should be handled in a fume hood. Fine powders can be an inhalation hazard.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere.
-
Alkoxide Bases: Sodium and potassium tert-butoxide are corrosive and react violently with water. Always handle them in a glovebox or under a stream of inert gas and wear appropriate personal protective equipment (PPE).
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Q: How can I monitor the reaction's progress? A: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be quenched with water, extracted with a solvent like ethyl acetate, and analyzed. LC-MS is particularly powerful as it provides both retention time data and mass confirmation of your product, starting material, and any significant byproducts.
Section 4: Protocols and Data
Optimized Catalyst System Comparison
The table below summarizes recommended starting points for catalyst systems based on literature precedent for similar transformations. Yields are representative and will vary based on substrate purity and exact conditions.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference Insight |
| Pd₂(dba)₃ (2%) | XPhos (8%) | NaOtBu (2.0) | Toluene | 100 | 85-95 | Excellent for challenging C-N couplings.[9][3] |
| Pd(OAc)₂ (2%) | RuPhos (5%) | K₃PO₄ (2.0) | Dioxane | 110 | 80-90 | Milder base may improve tolerance for sensitive groups.[6] |
| [Pd(allyl)Cl]₂ (1%) | t-BuXPhos (4%) | LiOtBu (2.1) | Dioxane | 100 | >90 | Pre-catalyst can offer faster activation.[3] |
| CuI (10%) | (L)-Proline (20%) | K₂CO₃ (2.0) | DMSO | 120 | 60-75 | Lower cost option, but may require higher temperatures.[10][11] |
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization
This protocol provides a robust starting point for the synthesis of this compound.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 2.0 equiv.) followed by the precursor, 2-(2-bromoethoxy)-3-fluoro-5-bromobenzenamine (1.0 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.05 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
References
- Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.Organic Chemistry Portal. [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.University of Nottingham. [Link]
- Palladium-catalyzed intramolecular C-O bond formation.Journal of the American Chemical Society, 2001, 123(49), 12202-6. [Link]
- Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review.
- Possible side reaction during the production of benzoxazine monomers based on diamines.
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities.IdeXlab. [Link]
- Palladium-Catalyzed Intramolecular C−O Bond Formation.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- Palladium-catalyzed synthesis of 4-sila-4H-benzo[d]o[18][19]xazines by intramolecular Hiyama coupling.
- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Role of the base in Buchwald-Hartwig amination.Journal of Organic Chemistry, 2014, 79(24), 11961-9. [Link]
- Effect of various bases in the Buchwald coupling reaction.
- The Role of the Base in Buchwald-Hartwig Amination.
- Buchwald-Hartwig Amination.ACS Green Chemistry Institute. [Link]
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.International Journal of Pharmaceutical Sciences and Research. [Link]
- Practical Palladium Catalysts for C-N and C-O Bond Formation.
- Synthesis of Benzoxazinones via Palladium-Catalyzed Intramolecular C–O Coupling.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Process for preparing 2-amino-5-nitrophenol derivatives.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
- Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.MDPI. [Link]
- Various Synthetic Methods of Benzoxazine Monomers.
- Benzoxazine.IdeXlab. [Link]
- Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated.
- High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
- Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties.CORE. [Link]
- Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol.
- Design and Synthesis of Bio-Based Benzoxazines.
Sources
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- 2. 2-Amino-5-bromo-3-fluorophenol | 186309-73-9 [chemicalbook.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Palladium-catalyzed intramolecular C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Impact of reaction temperature on 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine purity
Technical Support Center: Synthesis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice, with a specific focus on how reaction temperature critically impacts product purity. While the precise, proprietary synthesis protocols for this specific intermediate may vary, the principles outlined here are derived from established methodologies for benzoxazine synthesis and are broadly applicable.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of a 1,4-benzoxazine derivative like this typically involves the reaction of a substituted 2-aminophenol with a suitable C2 synthon, followed by cyclization. A common and efficient method is the reaction between 2-amino-4-bromo-6-fluorophenol and a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base. The reaction temperature is a critical parameter in this process, governing both the rate of reaction and the formation of potential impurities.
Q2: How does reaction temperature fundamentally affect the purity of the final product?
Reaction temperature directly influences the kinetics of the desired N-alkylation and subsequent cyclization reactions, as well as any potential side reactions.
-
At optimal temperatures , the rate of formation of the desired this compound is significantly higher than the rates of side reactions, leading to high purity and good yield.
-
At excessively high temperatures , side reactions such as O-alkylation, bis-alkylation, and polymerization can become prominent. Benzoxazine monomers, in particular, are known to undergo thermally induced ring-opening polymerization, which can lead to oligomeric impurities that are difficult to remove.[3]
-
At temperatures that are too low , the reaction may proceed very slowly or stall, resulting in incomplete conversion. This leads to a final product contaminated with unreacted starting materials, primarily the 2-amino-4-bromo-6-fluorophenol.
Q3: What specific impurities are formed if the reaction temperature is too high?
Elevated temperatures can generate a complex impurity profile. Key potential byproducts include:
-
O-Alkylated Isomer: The nucleophilic phenolic oxygen can compete with the amino group to react with the 2-haloethanol, leading to the formation of an undesired O-alkylated intermediate that may or may not cyclize correctly.
-
Bis-Alkylated Products: Both the amine and hydroxyl groups can react, leading to a bis-alkylated species, which adds complexity and reduces the yield of the target molecule.
-
Oligomers/Polymers: Benzoxazines are precursors to polybenzoxazine resins. Exposing the monomer to excessive heat for prolonged periods can initiate ring-opening polymerization, resulting in dimers, trimers, and higher-order oligomers. These are often observed as a viscous, non-crystalline residue.
-
Degradation Products: At very high temperatures, the aromatic ring or the oxazine structure itself may begin to degrade, although this typically requires more extreme conditions than those used for synthesis.
Q4: How can I determine the optimal temperature range for my synthesis?
The optimal temperature is typically determined empirically through a Design of Experiments (DoE) approach or by careful stepwise optimization. A good starting point is often found in literature procedures for structurally similar benzoxazines, which frequently cite temperatures in the range of 80-120°C, depending on the solvent and reactants used.[2][4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at different temperatures is crucial for identifying the point at which byproduct formation begins to accelerate.
Troubleshooting Guide: Purity Issues
Issue 1: My final product has low purity with significant amounts of starting material remaining.
-
Probable Cause: The reaction temperature was too low, or the reaction time was insufficient. This results in incomplete conversion.
-
Solution:
-
Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction vessel to measure the internal temperature, not the heating mantle surface.
-
Increase Temperature Incrementally: Raise the reaction temperature by 10°C and monitor the consumption of the limiting starting material by TLC or HPLC every hour.
-
Extend Reaction Time: If increasing the temperature is not desirable (to avoid side reactions), extend the reaction time at the current temperature, continuing to monitor for reaction completion.
-
Check Reagent Stoichiometry and Base: Ensure that the base used is sufficient to drive the reaction to completion and that the stoichiometry of the reactants is correct.
-
Issue 2: The crude product is a sticky oil or solidifies into a glassy, insoluble material.
-
Probable Cause: The reaction temperature was too high, leading to the formation of oligomers or polymers through thermal ring-opening of the benzoxazine product.[3]
-
Solution:
-
Reduce Reaction Temperature: Repeat the synthesis at a lower temperature (e.g., reduce by 15-20°C). While this may require a longer reaction time, it is the most effective way to prevent polymerization.
-
Minimize Time at High Temperature: Once the reaction is complete (as determined by in-process controls), proceed immediately with the work-up and cooling procedures. Avoid prolonged heating.
-
Use a High-Boiling Point Solvent: Employing a solvent like toluene or xylene allows for precise temperature control at reflux, preventing temperature spikes that can occur with direct heating.[2][4]
-
Data Summary: Impact of Temperature on Synthesis
The following table provides a representative summary of how temperature can affect the synthesis of this compound. Note: These values are illustrative and should be optimized for your specific laboratory conditions.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Observations |
| 70-80 | 12 | ~65 | ~85 | Slow reaction; significant starting material remains. |
| 90-100 | 6 | ~85 | >98 | Optimal range; clean conversion with minimal byproducts. |
| 110-120 | 4 | ~80 | ~92 | Faster reaction, but noticeable increase in oligomeric and isomeric impurities. |
| >130 | 3 | <70 | <80 | Rapid formation of viscous material; complex impurity profile. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is a generalized procedure emphasizing temperature control.
-
Reagent Preparation: In a properly ventilated fume hood, charge a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a calibrated temperature probe with 2-amino-4-bromo-6-fluorophenol (1.0 eq).
-
Solvent and Base Addition: Add a suitable solvent such as Toluene or N,N-Dimethylformamide (DMF) (approx. 5-10 volumes) and a base like potassium carbonate (K₂CO₃) (2.0-2.5 eq).
-
Reactant Addition: Begin stirring and add 2-chloroethanol (1.1-1.3 eq) dropwise to the suspension at room temperature.
-
Controlled Heating: Gently heat the reaction mixture to an internal temperature of 90-95°C . Use an oil bath for uniform heating.
-
Reaction Monitoring: Maintain the temperature consistently. Monitor the reaction's progress by taking small aliquots every 1-2 hours and analyzing them by TLC or HPLC to track the disappearance of the starting aminophenol.
-
Work-up: Once the reaction is complete (typically 5-7 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as a crystalline solid.[5]
Protocol 2: Purity Analysis by HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Start at 20% A, ramp to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 20% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the product (approx. 1 mg/mL) in acetonitrile.
-
Analysis: The retention time of the main peak should be consistent, and the peak area percentage can be used to determine purity. Impurities will typically appear as separate, smaller peaks.[6]
Visualizations
Diagram 1: Influence of Temperature on Benzoxazine Synthesis Pathway
This diagram illustrates the critical role of temperature in directing the reaction toward the desired product versus undesirable side-products.
Caption: Influence of Temperature on Benzoxazine Synthesis Pathway.
References
- High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.Polymers and Polymer Composites.[Link]
- Synthesis and properties of two kinds of alkyl containing benzoxazine.Semantic Scholar.[Link]
- Possible side reaction during the production of benzoxazine monomers based on diamines.MDPI.[Link]
- Substituent Effects of N-Alkyl Groups on Thermally Induced Polymerization Behavior of 1,3-Benzoxazines.
- Analytical Methods Overview.Agency for Toxic Substances and Disease Registry.[Link]
- Preparation of High Purity Samples, Effect of Purity on Properties... of Highly Purified Benzoxazine Monomers.
- Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins.National Institutes of Health (NIH).[Link]
- Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines.National Institutes of Health (NIH).[Link]
- 6-Bromo-3-phenyl-3-4-dihydro-2h-1-3-benzoxazine Properties.Cheméo.[Link]
- Synthesis, Characterization, and Thermal Properties of Alkyl-Functional Naphthoxazines.Wiley Online Library.[Link]
- Various Synthetic Methods of Benzoxazine Monomers.
- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.National Institutes of Health (NIH).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Column Chromatography Optimization for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Prepared by: Senior Application Scientist, Purification Technologies
Welcome to the technical support center for the purification of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your separations effectively.
Part 1: Foundational Principles - Understanding Your Molecule
The key to any successful purification is understanding the physicochemical properties of the target molecule. The structure of this compound presents several features that dictate its chromatographic behavior.
-
Polarity: The molecule possesses multiple polar functional groups. The fluorine and bromine atoms are highly electronegative, creating significant C-F and C-Br bond dipoles.[1][2] The benzoxazine ring system contains both an ether linkage (-O-) and a secondary amine (-NH-), both of which are polar and can act as hydrogen bond acceptors or donors. This combination results in a molecule of moderate to high polarity.
-
Basicity: The secondary amine in the dihydrobenzoxazine ring is weakly basic. This is a critical consideration for normal-phase chromatography on standard silica gel, as the acidic silanol groups (Si-OH) on the silica surface can interact strongly with basic analytes, often leading to poor peak shape (tailing).[3][4]
-
Unique Interactions: The presence of both a fluorine atom and an aromatic ring opens the door to specialized interactions. Fluorinated stationary phases, such as those with a pentafluorophenyl (PFP) ligand, can offer alternative selectivity through dipole-dipole, charge transfer, and π-π interactions that are different from standard C18 or silica phases.[5][6][7]
Part 2: Method Development Workflow
A systematic approach to method development saves time, solvent, and valuable sample. The initial small-scale analysis by Thin Layer Chromatography (TLC) is indispensable for predicting the behavior on a preparative column.[8][9] The following workflow provides a logical path from initial assessment to a final, optimized method.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
Managing exothermic reactions in large-scale benzoxazine synthesis
Technical Support Center: Benzoxazine Synthesis
Introduction: Navigating the Thermal Challenges of Large-Scale Benzoxazine Synthesis
The synthesis of benzoxazine monomers, typically via the Mannich condensation of a phenol, a primary amine, and formaldehyde, is a cornerstone for producing high-performance polybenzoxazine thermosets.[1][2] While versatile, the ring-forming reaction is inherently exothermic. At laboratory scale, this exotherm is often manageable due to a high surface-area-to-volume ratio, which allows for efficient heat dissipation. However, during scale-up, this ratio dramatically decreases, transforming a manageable thermal event into a significant process safety risk. The heat generated by the reaction can accumulate, potentially leading to thermal runaway—a dangerous, self-accelerating reaction that can result in catastrophic pressure build-up and reactor failure.[3]
This technical support center is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up benzoxazine synthesis. It provides field-proven insights through a series of troubleshooting guides and frequently asked questions to ensure your process is not only efficient and reproducible but, above all, safe.
Troubleshooting Guide: Real-Time Exotherm Management
This guide addresses specific, critical issues that can arise during large-scale synthesis. Each entry details the causality behind the problem and provides a self-validating protocol for resolution.
Question 1: My reactor temperature is rising uncontrollably during the initial addition of formaldehyde. What are the immediate actions and root causes?
-
Immediate Corrective Actions:
-
Halt Reactant Feed: Immediately stop the addition of formaldehyde or any other reactant.
-
Maximize Cooling: Fully open the flow of coolant to the reactor jacket and any internal cooling coils.
-
Verify Agitation: Ensure the agitator is running at the specified speed to promote heat transfer to the reactor walls.
-
Emergency Quenching (If Necessary): If the temperature continues to rise exponentially, be prepared to execute your pre-defined emergency quenching protocol.
-
-
Root Cause Analysis: The Mannich reaction for benzoxazine synthesis is significantly exothermic.[1] The rapid, uncontrolled addition of a key reactant like formaldehyde generates heat far more quickly than it can be removed by the reactor's cooling system, especially at scale. This imbalance is the primary driver for a thermal runaway event. The purity of the monomers can also play a role, as certain impurities can catalyze the polymerization, further increasing the exotherm.[4]
-
Long-Term Solution & Protocol: Implement a strictly controlled, semi-batch addition process.
-
Protocol: Use a calibrated dosing pump to add formaldehyde subsurface at a pre-determined, slow rate.
-
Process Control: Integrate the pump with a process control system that uses a thermocouple in the reaction mass for feedback. An automated safety interlock should be programmed to stop the feed if the temperature exceeds a defined setpoint (e.g., T-reaction + 5°C).
-
Question 2: I'm observing localized boiling and pressure fluctuations, but the main reactor thermocouple shows a stable average temperature. What is happening?
-
Root Cause Analysis: This is a classic symptom of inadequate mixing and the formation of localized "hot spots." In large vessels, if agitation is insufficient, areas of the reaction mass (particularly near the reactant inlet) can become highly concentrated and react much faster. The heat generated in these pockets is not efficiently distributed throughout the bulk liquid, causing localized boiling and pressure spikes that may not be immediately detected by a single-point thermocouple. This is an extremely hazardous condition that can precede a full-scale runaway.
-
Long-Term Solution & Protocol:
-
Agitator & Baffle Review: Evaluate the design of your agitation system. A simple anchor stirrer may be insufficient for viscous media. Consider a multi-stage agitator (e.g., pitched-blade turbines) and the installation of reactor baffles to break vortices and ensure top-to-bottom mixing.
-
Inlet Positioning: Ensure the reactant inlet is positioned to dispense into a region of high turbulence (e.g., near the tip of an agitator blade) to promote rapid homogenization.
-
Multi-Point Temperature Monitoring: For large-scale reactors, install a thermocouple tree or multiple probes at different heights and radial positions to gain a comprehensive thermal map of the reactor contents.
-
Question 3: My pilot-scale reaction is significantly more exothermic and harder to control than the lab-scale version. Why the discrepancy?
-
Root Cause Analysis: This is a fundamental challenge of chemical engineering scale-up. The heat generated by a chemical reaction is proportional to its volume (which increases by the cube of the reactor radius, r³). However, the ability to remove that heat is proportional to the available heat transfer surface area (which increases by the square of the radius, r²). As you scale up, the volume increases much faster than the surface area, leading to a dramatic reduction in the system's inherent ability to cool itself.
-
Long-Term Solution & Protocol:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 or similar instrument) on the lab scale. This will provide critical data on the total heat of reaction, the maximum rate of heat evolution, and the heat capacity of the reaction mixture.
-
Thermal Modeling: Use the calorimetry data to model the thermal behavior in your large-scale reactor. This allows you to confirm if your existing cooling system is adequate or if upgrades (e.g., a larger jacket, colder coolant, internal coils) are necessary.
-
Process Adjustment: The scale-up model may indicate that the reaction needs to be run at a lower temperature, with a slower feed rate, or at a greater dilution to remain within the safety parameters of the larger equipment.
-
Question 4: A new batch of phenolic raw material is causing a much stronger and earlier exotherm. What is the likely cause?
-
Root Cause Analysis: The purity of benzoxazine precursors is critical. The new batch of phenol likely contains impurities that are acting as unintended catalysts for the reaction. Residual phenolic compounds, in particular, are well-known to lower the activation energy for both the synthesis and the subsequent ring-opening polymerization of benzoxazines.[5][6]
-
Long-Term Solution & Protocol:
-
Quarantine & Test: Immediately quarantine the suspect batch of raw material. Do not use it for large-scale production.
-
Analytical Qualification: Use analytical techniques such as HPLC, GC-MS, and DSC to compare the new batch against a known, reliable standard. Look for differences in the impurity profile and any unexpected thermal events in the DSC scan.
-
Small-Scale Validation: Institute a mandatory protocol where every new batch of a critical raw material is first validated in a controlled, instrumented lab-scale reaction to confirm its thermal behavior before being approved for plant use.
-
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway and why is it the primary concern in large-scale benzoxazine synthesis? A thermal runaway is a positive feedback loop where an increase in temperature from an exothermic reaction causes the reaction rate to increase, which in turn generates heat even faster.[3] It is the primary safety concern because, if not controlled, the temperature and pressure can increase exponentially, exceeding the mechanical limits of the reactor and leading to a potential explosion, fire, and release of hazardous chemicals.[7]
Q2: What are the most critical process parameters to monitor for exotherm control? The key parameters are:
-
Reaction Temperature: Monitored via multiple probes.
-
Cooling Jacket Temperature: Both inlet and outlet temperatures (the difference, ΔT, is proportional to the heat being removed).
-
Reactant Addition Rate: Controlled precisely via a mass flow meter or dosing pump.
-
Agitator Power Draw: A sudden change can indicate a significant viscosity increase, which affects heat transfer.
-
Reactor Pressure: To detect any off-gassing or boiling.
Q3: How does solvent selection influence exotherm management? A solvent acts as a thermal ballast, increasing the overall heat capacity of the mixture and thus dampening rapid temperature changes. Furthermore, selecting a solvent (like toluene, which is often used) with a boiling point slightly above the target reaction temperature can provide an additional layer of passive safety.[1] If a hot spot develops, localized boiling will consume a large amount of energy (the latent heat of vaporization), effectively slowing the temperature rise and providing operators more time to intervene.
Q4: What are the essential engineering controls for a large-scale benzoxazine reactor? Essential controls include:
-
A high-efficiency reactor cooling jacket and/or internal cooling coils.
-
An emergency cooling system with a backup power supply.
-
Pressure relief devices (rupture discs and/or relief valves) sized for a worst-case scenario and vented to a safe containment system.[8]
-
A robust Distributed Control System (DCS) with safety interlocks that can automatically trigger shutdown procedures (e.g., stop feeds, initiate emergency cooling) without human intervention.[8]
Q5: How can I quantitatively assess the thermal risk before my first large-scale run? Differential Scanning Calorimetry (DSC) is a valuable screening tool to determine the onset temperature and total energy of the exotherm for your specific reactants.[2][9] For a comprehensive risk assessment, adiabatic calorimetry is the gold standard. It simulates a worst-case cooling failure scenario, allowing you to determine critical safety parameters like the Temperature of No Return (TNR) and the Maximum Temperature of the Synthesis Reaction (MTSR), which are essential for designing your relief systems and safety protocols.
Data & Protocols
Table 1: Typical Process Parameters & Safety Limits (Example)
| Parameter | Laboratory Scale (1L) | Pilot Scale (100L) | Production Scale (2000L) | Safety Interlock Trigger (Example) |
| Reactant Concentration | 1.0 M | 0.8 - 1.0 M | 0.5 - 0.8 M (Often diluted for control) | N/A |
| Reaction Temperature | 60 - 80 °C | 60 - 70 °C | 55 - 65 °C | > 70 °C |
| Formaldehyde Addition Time | 30 minutes | 2 - 4 hours | 4 - 8 hours | Feed Rate = 0 if T > 70 °C |
| Max Allowable Temp (Tmax) | 90 °C | 80 °C | 75 °C | Emergency Cooling Activated |
| Cooling Method | Oil Bath / Jacket | Jacketed Vessel | Jacket + Internal Coils | Max Coolant Flow |
Experimental Protocol: Controlled Formaldehyde Addition
-
System Setup: Charge the reactor with the phenolic compound, primary amine, and solvent. Start agitation and begin heating to the target initial temperature (e.g., 55 °C). Ensure the reactor cooling system is active and in automatic control mode.
-
Initiate Feed: Once the initial charge is stable at the set temperature, begin the subsurface addition of formaldehyde solution via a calibrated dosing pump at 25% of the calculated maximum rate.
-
Monitor Thermal Response: Closely monitor the reaction temperature and the cooling duty. The temperature should rise slightly and then stabilize as the cooling system removes the heat of reaction.
-
Ramp Feed Rate: If the system remains stable for 30 minutes, gradually increase the formaldehyde feed rate in increments (e.g., to 50%, 75%, and finally 100% of the target rate), allowing the system to stabilize after each increase.
-
Steady-State Operation: Continue the feed at the final, controlled rate. The control system should maintain the reaction temperature within a narrow band (e.g., ±2 °C) by modulating the coolant flow.
-
Completion & Hold: Once the addition is complete, maintain the reaction temperature for a specified "hold" period to ensure complete conversion.
-
Cooldown: After the hold period, initiate a controlled cooling ramp to bring the reactor contents to a safe temperature for downstream processing.
Visualizations
Diagram 1: Exothermic Reaction Hazard Logic
This diagram illustrates the causal chain leading from process deviations to a potential thermal runaway event.
Caption: Causal pathway from process faults to thermal runaway.
Diagram 2: Process Safety Management Workflow
This workflow outlines a systematic approach to characterizing and controlling thermal hazards from the lab to production.
Caption: Systematic workflow for managing thermal process safety.
References
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
- Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. MDPI.
- Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. ACS Publications.
- Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst. ACS Publications.
- Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. PubMed.
- Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Wiley Online Library.
- Simplified mechanisms for the polymerization of benzoxazines. ResearchGate.
- Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Taylor & Francis Online.
- Process Safety Management in Manufacturing: A Primer. Veriforce.
- PROCESS SAFETY MANAGEMENT EUROPEAN PRACTICE. EPSC.
- A Guide to OSHA's Process Safety Management (PSM) Standard. SafetyCulture.
- Validating Poly(benzoxazine) Networks through Experimental Studies and Molecular Dynamic Simulations. University of Southern Mississippi.
- Synthesis and Properties of Spiro-Centered Benzoxazines. ACS Publications.
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Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Predictive ¹H and ¹³C NMR Analysis
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. For professionals in these fields, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular architecture in solution. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a halogenated benzoxazine derivative with potential applications stemming from its unique electronic properties.
The Benzoxazine Scaffold: A Platform for Innovation
Benzoxazines are a versatile class of heterocyclic compounds recognized for their utility in the synthesis of polymers with exceptional thermal stability and flame-retardant properties.[1] The introduction of halogen substituents, such as bromine and fluorine, onto the benzoxazine ring can significantly modulate the electronic and, consequently, the physicochemical properties of the resulting molecules. This makes compounds like this compound intriguing targets for research and development.
Predictive ¹H and ¹³C NMR Spectral Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. The predictions are based on the known substituent effects of bromine and fluorine on aromatic systems and the characteristic chemical shifts of the dihydro-1,4-benzoxazine core, as gleaned from various studies on related structures.[2][3][4]
Molecular Structure and Atom Numbering:
To facilitate a clear discussion of the NMR assignments, the following atom numbering scheme will be used:
Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.
Key Experimental Considerations:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if the NH proton is of particular interest, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, as it minimizes the rate of proton exchange.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals and their couplings.
-
2D NMR Experiments: For unequivocal assignment of all proton and carbon signals, especially the quaternary carbons, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming the connectivity between the C2-H₂ and C3-H₂ protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall molecular framework.
-
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR assignment of this compound. By understanding the expected chemical shifts and coupling patterns, and by following a robust experimental protocol, researchers can confidently elucidate the structure of this and related halogenated benzoxazines. The comparative analysis underscores the profound influence of substituents on NMR spectra, offering valuable insights for chemists working in drug development and materials science. The principles and methodologies outlined herein serve as a practical guide for the structural characterization of novel chemical entities, ensuring the integrity and accuracy of research findings.
References
- MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
- ResearchGate. (n.d.). 1H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB.
- ResearchGate. (2014). 1H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
- ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers.
- ResearchGate. (n.d.). 1H-NMR spectra of eugenol based benzoxazine monomers.
- ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo....
- ResearchGate. (n.d.). The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers.
- PubMed Central (PMC). (2023). Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer.
- ResearchGate. (n.d.). 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e]o[5][6]xazine.
- ResearchGate. (2025). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
- CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties.
- PubChem. (n.d.). 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine.
- ResearchGate. (2010). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated.
Sources
A Comparative Guide to the HPLC-MS Analysis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This guide provides a comprehensive, experience-driven framework for the development and comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. As a compound with limited publicly available analytical data, a systematic approach rooted in first principles of analytical chemistry and regulatory standards is paramount.[1] This document is intended for researchers, analytical chemists, and drug development professionals who require a robust and reliable method for the identification, quantification, and purity assessment of this and structurally similar halogenated benzoxazine derivatives.
The narrative explains the causality behind experimental choices, providing not just a protocol, but a strategic guide to method development. All proposed methodologies are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline for the validation of analytical procedures.[2][3]
Part 1: Analyte Characterization and Primary Method Development
Before initiating any method development, a thorough understanding of the analyte's physicochemical properties is essential.[4]
Analyte Profile: this compound
-
Molecular Formula: C₈H₇BrFNO
-
Molecular Weight: 232.05 g/mol
-
Structure: A benzoxazine core substituted with two halogen atoms, bromine and fluorine.
-
Anticipated Properties: The presence of the aromatic ring and the bromine atom suggests significant hydrophobicity, making it an ideal candidate for Reverse-Phase (RP) HPLC.[5] The nitrogen atom in the oxazine ring provides a site for protonation, making it suitable for positive-ion electrospray ionization (ESI) mass spectrometry.
Rationale for Initial Method Selection: RP-HPLC with C18 Stationary Phase
Reverse-phase chromatography is the most widely used separation technique in the pharmaceutical industry for its versatility and applicability to a broad range of small molecules.[5][6] A C18 (octadecylsilane) column is the quintessential starting point due to its strong hydrophobic retention mechanism, which is well-suited for the nonpolar regions of the target analyte.[7][8] Coupling this with mass spectrometry provides unparalleled selectivity and sensitivity, which is critical for impurity profiling and identification.[6]
The workflow for developing and validating an analytical method is a systematic process.
Caption: General workflow for HPLC-MS method development and validation.
Experimental Protocol 1: C18 RP-HPLC-MS
This protocol establishes a baseline method for the analysis of this compound.
1. Sample and Standard Preparation:
- Solvent Selection: Based on predicted polarity, a diluent of 50:50 Acetonitrile:Water is chosen for its high solubilizing power and compatibility with the mobile phase.
- Standard Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in the selected diluent. Serially dilute to create working standards (e.g., 0.1, 1.0, 10, 100 µg/mL) for linearity and sensitivity assessments.
- Sample Solution: Prepare sample solutions at a target concentration of 100 µg/mL to ensure detection of impurities at a 0.1% level.
2. HPLC System Parameters:
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size. This standard dimension provides a good balance between resolution and analysis time.[7]
- Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and enhances ionization efficiency in positive ESI mode.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: A gradient is essential for eluting potential impurities with varying polarities and ensuring a clean column post-injection.[8]
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-18 min: 90% B
- 18.1-22 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
- UV Detector: Diode Array Detector (DAD) scanning from 200-400 nm to determine the optimal detection wavelength (λmax).[8]
3. Mass Spectrometer Parameters:
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Scan Mode: Full Scan (m/z 100-500) for initial identification and impurity profiling.
- Selected Ion Monitoring (SIM): Monitor for the protonated molecular ions. Due to the presence of bromine, two ions must be monitored:
- m/z 232.0: Corresponding to [C₈H₈⁷⁹BrFNO]⁺
- m/z 234.0: Corresponding to [C₈H₈⁸¹BrFNO]⁺
- Key Parameters: Capillary Voltage (3.5 kV), Cone Voltage (30 V), Source Temperature (120 °C), Desolvation Temperature (350 °C). These are typical starting points and should be optimized.
Part 2: Comparative Analysis with an Alternative Stationary Phase
To ensure the primary method is truly optimal and does not co-elute with critical impurities, a comparison with a column offering an alternative separation mechanism is a cornerstone of robust method development.
Rationale for Comparison: Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column provides a different selectivity compared to a standard C18 phase. It retains compounds not only through hydrophobic interactions but also through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can significantly alter the elution order and improve the resolution of aromatic compounds and their related impurities.
Caption: Logical comparison of separation mechanisms for the two HPLC methods.
Experimental Protocol 2: Phenyl-Hexyl RP-HPLC-MS
This protocol is identical to Protocol 1, with the exception of the analytical column, to allow for a direct comparison of stationary phase performance.
1. Sample and Standard Preparation:
- Identical to Protocol 1.
2. HPLC System Parameters:
- Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
- All other HPLC parameters (Mobile Phase, Gradient, Flow Rate, Temperature, Injection Volume, UV Detector) remain unchanged to isolate the effect of the column chemistry.
3. Mass Spectrometer Parameters:
- Identical to Protocol 1.
Part 3: Data Interpretation and Performance Comparison
The following tables present hypothetical but scientifically plausible data to illustrate the expected performance differences between the two methods.
Table 1: Comparative Chromatographic Performance
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Rationale for Superiority |
| Retention Time (Analyte) | 12.5 min | 13.8 min | Longer retention on Phenyl-Hexyl suggests stronger π-π interactions, offering more opportunity for separation. |
| Peak Asymmetry (Analyte) | 1.1 | 1.0 | A value closer to 1.0 indicates a more efficient, symmetrical peak, ideal for accurate integration. |
| Resolution (Analyte vs. Impurity A) | 1.8 | 2.5 | Higher resolution is critical for accurate quantification of impurities. A value >2.0 indicates baseline separation. |
| Signal-to-Noise (S/N at 0.1 µg/mL) | 85 | 95 | A higher S/N ratio indicates better sensitivity, which is crucial for detecting trace-level impurities. |
Table 2: Expected Mass Spectrometric Data (Both Methods)
The mass spectrum serves as a definitive identification tool. The presence of a bromine atom provides a unique isotopic signature that is a powerful confirmation of identity.[9][10]
| Ion | Calculated m/z | Expected Relative Abundance | Confirmation |
| [M+H]⁺ (with ⁷⁹Br) | 231.98 | ~100% | Primary molecular ion. |
| [M+H]⁺ (with ⁸¹Br) | 233.98 | ~98% | The "M+2" peak, characteristic of a single bromine atom.[11] |
The near 1:1 ratio of the peaks at m/z 232.0 and 234.0 is the "molecular fingerprint" confirming the presence of one bromine atom in the molecule.[9][12]
Part 4: Method Validation Strategy per ICH Q2(R2)
Once the superior method is selected (in this hypothetical case, Method 2: Phenyl-Hexyl), it must be formally validated to prove it is fit for its intended purpose.[2] The validation protocol should adhere to ICH guidelines.[13][14][15]
1. Specificity:
- Analyze blank samples (diluent), placebo (if in a formulation), and spiked samples.
- Demonstrate that no interfering peaks are present at the retention time of the main analyte and its known impurities. The MS detector's selectivity is a key part of this justification.[2]
2. Linearity and Range:
- Analyze at least five concentration levels, from the Limit of Quantitation (LOQ) to 150% of the target concentration.
- Plot a calibration curve and determine the correlation coefficient (r² > 0.999) and y-intercept.
3. Accuracy:
- Perform analysis on samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
- Calculate the percent recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.
4. Precision:
- Repeatability: Perform at least six replicate injections of a single standard preparation. The relative standard deviation (RSD) should be ≤ 2%.[13]
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets of experiments.
5. Robustness:
- Intentionally make small variations to the method parameters (e.g., ±2°C in column temperature, ±0.2 pH units in mobile phase, ±5% in mobile phase composition).
- Demonstrate that these small changes do not significantly impact the results, ensuring the method's reliability in routine use.
Conclusion
Developing a robust analytical method for a novel compound like this compound requires a systematic and comparative approach. While a standard C18 column provides a solid foundation, this guide demonstrates the scientific value of comparing it with an alternative stationary phase, such as Phenyl-Hexyl, which can offer superior selectivity and performance due to mixed-mode retention mechanisms.
Based on the comparative data, the Phenyl-Hexyl method (Method 2) would be recommended for full validation due to its superior resolution, peak shape, and sensitivity. The distinct isotopic pattern observed in the mass spectrometer provides an unequivocal layer of identification, making HPLC-MS the ideal platform for the comprehensive analysis of this halogenated benzoxazine. This structured approach ensures the final method is not only scientifically sound but also compliant with the stringent requirements of the pharmaceutical industry.
References
- Steps for HPLC Method Development. Pharmaguideline.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- HPLC analytical Method development: an overview. PharmaCores.
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media.
- How can you identify the presence of halogens using mass spectrometry?. TutorChase.
- mass spectra - the M+2 peak. Chemguide.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Steps for HPLC Method Validation. Pharmaguideline.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Center for Biotechnology Information (NCBI).
- An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research.
- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.
- High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate.
- Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate.
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A Comparative Guide to the Purity Assessment of Synthesized 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Introduction
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a halogenated scaffold, it serves as a versatile building block for the synthesis of novel pharmaceutical agents and high-performance polymers. The precise biological activity or material properties of the final products are critically dependent on the purity of this precursor. Impurities, even in trace amounts, can lead to undesirable side reactions, alter pharmacological profiles, or compromise the structural integrity of polymers.
This guide provides an in-depth comparison of various analytical methodologies for the robust purity assessment of synthesized this compound. We will delve into the underlying principles of each technique, provide validated experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methods for their specific needs, from routine quality control to the definitive characterization of a newly synthesized batch.
The Synthetic Landscape: Anticipating Potential Impurities
A common and efficient route to synthesize 1,4-benzoxazine derivatives is through the Mannich-type condensation of a phenol, a primary amine, and formaldehyde. For our target compound, this would typically involve the reaction of 4-bromo-2-fluorophenol with 2-aminoethanol in the presence of a formaldehyde source.
Understanding the synthetic pathway is paramount as it allows us to anticipate the likely impurity profile, which may include:
-
Unreacted Starting Materials: Residual 4-bromo-2-fluorophenol and 2-aminoethanol.
-
Reaction Intermediates: Incompletely cyclized Mannich bases.
-
Side-Products: Oligomeric species or products from undesired polymerization, which can be influenced by reaction conditions.[1][2]
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., dioxane, toluene, isopropanol).[3][4]
A comprehensive purity assessment strategy, therefore, must be capable of separating and identifying these structurally diverse and potentially isomeric impurities.
Orthogonal Analytical Approaches to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach using techniques that measure different chemical and physical properties is the gold standard. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification
HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries. It excels at separating the target compound from non-volatile and thermally labile impurities.
Causality of Method Design: The choice of a reversed-phase (RP) method, using a C18 column, is based on the moderate polarity of the benzoxazine structure. The hydrophobic C18 stationary phase will interact with the aromatic ring, while a polar mobile phase (a mixture of water and acetonitrile) will elute the compounds. A gradient elution is selected to ensure the separation of potential impurities with a wide range of polarities, from highly polar starting materials to less polar oligomeric side-products. UV detection is chosen because the benzoxazine ring contains a strong chromophore, allowing for sensitive detection.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: DAD, 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.
-
Injection Volume: 10 µL.
-
Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.
Causality of Method Design: A non-polar capillary column (e.g., DB-5ms) is chosen as it separates compounds primarily based on their boiling points, which is ideal for a general screen of volatile impurities. The temperature program starts at a low temperature to resolve highly volatile solvents and ramps up to a high temperature to elute the target compound and any less volatile impurities. Electron Ionization (EI) is a standard, robust ionization method that creates reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Injector: Splitless mode, 280°C.
-
MS Transfer Line: 290°C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of high-purity Dichloromethane.
Workflow for GC-MS Impurity Profiling
Caption: GC-MS experimental workflow for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for the detection of impurities and, through Quantitative NMR (qNMR), a highly accurate purity determination.[5][6]
Causality of Method Design: A deuterated solvent like DMSO-d₆ is chosen for its ability to dissolve the compound and for its distinct solvent peak that does not interfere with the analyte signals. The presence of an NH proton in the benzoxazine structure makes DMSO-d₆ a good choice as it can slow down proton exchange, often resulting in a sharper NH signal. A high-field spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving overlapping peaks from the main compound and any impurities.[7][8]
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: 500 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 (increase for higher sensitivity if needed).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integration).
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak of DMSO (δ ~2.50 ppm).
-
Analysis: Integrate all peaks. Compare the relative integrals to the expected proton ratios for the target molecule. Any peaks that do not correspond to the structure and are not from the solvent are indicative of impurities. Their relative integration can be used to estimate their concentration.
Elemental Analysis (EA): A Fundamental Purity Check
Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (C, H, N, X) in a sample.[9] The experimental results are compared against the theoretical values calculated from the empirical formula. A close match is strong evidence of high purity.[10]
Causality of Method Design: This is a destructive combustion analysis. The sample is burned at high temperature in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantitatively measured.[11] For halogenated compounds like ours, specific methods are required to capture and quantify the resulting bromine and fluorine. The accepted deviation between found and calculated values is typically ≤0.4%, a standard benchmark for publication in many chemistry journals.[7][8]
Experimental Protocol: CHN+Br Analysis
-
Instrumentation: Automated CHNX elemental analyzer.
-
Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample in a tin capsule.
-
Analysis: The instrument performs automated combustion and detection.
-
Data Comparison: Compare the output percentages for C, H, N, and Br with the theoretical values.
Theoretical Values for C₈H₇BrFNO:
-
Molecular Weight: 232.05 g/mol
-
C: 41.41%
-
H: 3.04%
-
Br: 34.43%
-
F: 8.18%
-
N: 6.04%
-
O: 6.90%
Comparative Data Summary
To illustrate the utility of these techniques, consider a hypothetical synthesized batch of this compound.
Table 1: Hypothetical HPLC Purity Analysis Results
| Retention Time (min) | Peak Area | Area % | Identification |
| 4.2 | 15,800 | 0.35 | 4-bromo-2-fluorophenol (Impurity) |
| 15.6 | 4,500,000 | 99.50 | Target Compound |
| 22.1 | 6,750 | 0.15 | Dimeric Impurity |
| Total | 4,522,550 | 100.00 |
Table 2: Hypothetical Elemental Analysis Results
| Element | Theoretical % | Found % | Deviation % |
| C | 41.41 | 41.25 | -0.16 |
| H | 3.04 | 3.10 | +0.06 |
| N | 6.04 | 5.95 | -0.09 |
| Br | 34.43 | 34.21 | -0.22 |
Table 3: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | ¹H NMR | Elemental Analysis |
| Primary Use | Purity Quantification | Volatile Impurity ID | Structure Confirmation, Purity | Elemental Composition, Purity |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Moderate (µg-mg) | Low (mg) |
| Quantitative? | Yes (Excellent) | Yes (with standards) | Yes (Excellent with qNMR) | Yes (Bulk property) |
| Impurity ID | Tentative (by RT) | Excellent (MS library) | Good (structural clues) | No |
| Destructive? | Yes (sample lost) | Yes | No | Yes |
| Key Advantage | Robust, precise quantification | Identifies unknown volatiles | Definitive structural data | Confirms elemental formula |
| Limitation | Needs chromophore | Only for volatile/stable compounds | Can have overlapping signals | Does not detect isomers |
Conclusion and Best Practice Recommendations
The comprehensive purity assessment of synthesized this compound requires an integrated analytical strategy. No single method is sufficient to declare a compound "pure."
-
For Routine Analysis and Quality Control: HPLC is the method of choice due to its high precision, robustness, and quantitative accuracy. It provides a reliable percentage purity value that is essential for batch-to-batch consistency.
-
For Structural Confirmation and Initial Purity Screen: ¹H NMR is indispensable. It confirms that the desired molecular structure has been synthesized and provides a rapid, semi-quantitative overview of any proton-containing impurities.
-
For Detecting Residual Solvents and Volatile Byproducts: GC-MS should be employed, especially after the final purification steps, to ensure the absence of potentially harmful volatile residues.
-
For Final Validation of a New Compound or Reference Standard: Elemental Analysis provides the definitive, orthogonal confirmation of the compound's elemental composition and, by extension, its purity. A result within ±0.4% of the theoretical values is considered strong evidence of high purity.
A truly validated, high-purity sample of this compound should be characterized by a purity value of >99% by HPLC, a clean ¹H NMR spectrum consistent with the structure, the absence of significant volatile impurities by GC-MS, and elemental analysis data that aligns closely with the theoretical values. This multi-faceted approach ensures the scientific integrity of subsequent research and development efforts.
References
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
- Wikipedia. (2023). Elemental analysis. In Wikipedia. [Link]
- Le-pHuong-Nguyen, et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
- Le-pHuong-Nguyen, et al. (2022). An International Study Evaluating Elemental Analysis. PMC - PubMed Central. [Link]
- P. G. Anil, et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
- A. S. L. Thankamony, et al. (2008).
- ResearchGate. (n.d.). 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.
- ResearchGate. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
- ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods.
- ResearchGate. (n.d.). ¹H-NMR spectrum of pC-A benzoxazine.
- ResearchGate. (n.d.). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
- ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
- SAMPE. (n.d.). Evaluating the Role of Benzoxazine Purity on Rheological and Thermomechanical Pr. SAMPE. [Link]
- MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
- NIH. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. [Link]
- NIH. (2020).
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A Comparative Guide to 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine and its Non-fluorinated Analog for Advanced Chemical Synthesis
In the landscape of medicinal chemistry and materials science, the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure, valued for its versatile biological activities and utility as a synthetic intermediate.[1] Strategic modification of this core can profoundly influence its properties. This guide provides an in-depth comparison between 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine and its non-fluorinated counterpart, 6-bromo-3,4-dihydro-2H-1,4-benzoxazine, offering researchers critical insights for selecting the appropriate building block for their specific application.
The introduction of a fluorine atom onto a molecule is a cornerstone strategy in modern drug discovery.[2] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can dramatically alter a compound's physicochemical and biological profile.[3][4] This comparison will explore how the single fluorine atom at the C8 position distinguishes the fluorinated benzoxazine from its parent analog.
Physicochemical Properties: A Quantitative Comparison
The primary distinction imparted by the C8-fluorine is the alteration of the molecule's electronic environment. Fluorine's strong electron-withdrawing nature influences key parameters such as molecular weight, polarity, and potential metabolic stability.
| Property | This compound | 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine | Rationale for Difference |
| CAS Number | 1256255-94-3[5] | 105655-01-4[6] | Unique identifiers for distinct chemical substances. |
| Molecular Formula | C₈H₇BrFNO | C₈H₈BrNO[6] | Addition of one fluorine atom and removal of one hydrogen atom. |
| Molecular Weight | 232.05 g/mol | 214.06 g/mol [6] | The atomic weight of fluorine (19.00) is higher than hydrogen (1.01). |
| Predicted logP | Not available | 2.3[6] | Fluorine substitution typically increases lipophilicity (logP). The C8-fluoro analog is expected to have a slightly higher logP. |
| pKa (Amine) | Predicted Lower | Predicted Higher | The electron-withdrawing fluorine atom reduces the electron density on the aromatic ring and, by extension, the basicity of the nitrogen atom, thus lowering its pKa. |
Predicted values are based on established principles of physical organic chemistry.
Synthesis and Reactivity: The Fluorine Effect in Action
Both molecules are typically synthesized via a Mannich-type condensation reaction involving a substituted 2-aminophenol, formaldehyde, and a subsequent ring closure.[7][8] However, the electronic properties of the starting materials can influence reaction conditions and yields. The synthesis of the fluorinated analog may require adjustments to account for the reduced nucleophilicity of the fluorinated aminophenol precursor.[9]
The primary value of these molecules lies in their utility as building blocks, particularly in cross-coupling reactions. The C6-bromo position is ripe for modification via reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Here, the C8-fluorine exerts a significant, albeit subtle, influence.
Electronic Impact on Reactivity: The fluorine atom's inductive electron-withdrawing effect (-I) deactivates the aromatic ring. This can influence the rate of oxidative addition of the palladium catalyst to the C-Br bond, a critical step in many cross-coupling reactions.[10] While aryl bromides are generally reactive, this deactivation might necessitate slightly more forcing conditions (e.g., higher temperatures, stronger bases, or more electron-rich phosphine ligands) to achieve comparable reaction rates to the non-fluorinated analog.
Workflow: Comparative Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a generalized workflow for a comparative Suzuki-Miyaura coupling experiment designed to highlight potential differences in reactivity.
Caption: Workflow for comparing Suzuki coupling reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-3,4-dihydro-2H-1,4-benzoxazines
This protocol describes a representative procedure. Researchers should optimize conditions for their specific substrates.
1. Reagent Preparation:
-
Prepare two identical reaction vessels (e.g., Schlenk flasks) equipped with magnetic stir bars.
-
In Vessel A, place this compound (1.0 mmol).
-
In Vessel B, place 6-bromo-3,4-dihydro-2H-1,4-benzoxazine (1.0 mmol).[6]
-
To each vessel, add the desired arylboronic acid or ester (1.2 mmol).
-
To each vessel, add potassium phosphate (K₃PO₄) or another suitable base (2.0 mmol).[11]
2. Catalyst and Solvent Addition:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to each vessel.[11]
-
Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume), to each vessel.
3. Reaction Execution:
-
Seal the vessels and heat the reaction mixtures to 80-100 °C with vigorous stirring.
-
Monitor the progress of each reaction independently using an appropriate technique (e.g., TLC or LC-MS) by taking small aliquots over time. Note any significant difference in the rate of consumption of the starting material.
4. Workup and Purification:
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixtures to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products via flash column chromatography on silica gel to isolate the desired biaryl products.
5. Analysis:
-
Determine the yield of each purified product.
-
Confirm the identity and purity of the products using NMR spectroscopy and mass spectrometry.
-
A lower yield or slower reaction rate for the fluorinated analog may indicate the need for a more active catalyst system (e.g., using advanced phosphine ligands like SPhos) or higher temperatures.[12]
Biological and Pharmacokinetic Implications
In a drug development context, the C8-fluorine is not merely an electronic modulator but a strategic tool for enhancing pharmacokinetic properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~489 kJ/mol).[4] Introducing fluorine at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and oral bioavailability.[13] For the benzoxazine scaffold, the C8 position could be a site of aromatic hydroxylation; its fluorination preemptively blocks this metabolic route.
-
Receptor Binding and Potency: Fluorine can alter the conformation of a molecule or participate in favorable interactions with a biological target, such as hydrogen bonding or dipole-dipole interactions. This can lead to enhanced binding affinity and, consequently, improved biological activity. Studies on fluorinated benzoxazinyl-oxazolidinones have shown that the fluorine atom can play a dual role in improving activity and reducing toxicity.[13]
-
Lipophilicity and Permeability: While fluorine substitution generally increases lipophilicity, its impact is nuanced. The strategic placement of fluorine can fine-tune a molecule's logP to optimize its absorption, distribution, metabolism, and excretion (ADME) profile, improving its ability to cross cell membranes and reach its target.
Conclusion: Strategic Selection Criteria
The choice between this compound and its non-fluorinated analog is a strategic decision dictated by the project's end goal.
-
Choose 6-bromo-3,4-dihydro-2H-1,4-benzoxazine for:
-
Initial scaffold exploration where baseline reactivity and properties are desired.
-
Applications where maximizing metabolic turnover is not a primary concern.
-
Cost-sensitive projects, as non-fluorinated starting materials are often less expensive.
-
-
Choose this compound for:
-
Medicinal Chemistry: When the goal is to enhance metabolic stability, improve oral bioavailability, and potentially increase binding affinity or modulate pKa.[2][13]
-
Materials Science: To create polymers with lower dielectric constants, enhanced thermal stability, and lower surface energy.[3][14]
-
Lead Optimization: As a direct and proven strategy to address metabolic liabilities identified in the non-fluorinated parent compound.
-
By understanding the fundamental effects of the C8-fluorine atom—from altering reaction kinetics to blocking metabolic pathways—researchers can make an informed decision, leveraging these subtle yet powerful differences to accelerate their discovery and development programs.
References
- PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][5][16]oxazine. National Center for Biotechnology Information.
- ResearchGate. Fluorinated benzoxazines and the structure‐property relationship of resulting polybenzoxazines | Request PDF.
- PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information.
- Wang, Y., et al. (2018). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters.
- Li, Y., et al. (2020). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers (Basel).
- Al-Zoubi, R. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules.
- Li, Y., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry.
- ResearchGate. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
- MDPI. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability.
- PubChem. 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information.
- ResearchGate. Preparation, Characterization, and Properties of Fluorene-Containing Benzoxazine and Its Corresponding Cross-Linked Polymer | Request PDF.
- ResearchGate. (2017). Various Synthetic Methods of Benzoxazine Monomers.
- ResearchGate. (2014). Synthesis and Properties of Benzoxazine Resins.
- ResearchGate. (2016). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.
- MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of these compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of hypothetical 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives, offering insights into their potential as therapeutic agents.
While specific SAR studies on the 6-bromo-8-fluoro-substituted scaffold are emerging, we can extrapolate from the broader class of halogenated benzoxazines to predict the impact of structural modifications. Derivatives with bromine substitutions have shown significant anti-inflammatory potential[1][2]. Furthermore, the strategic placement of substituents on the benzoxazine ring is crucial for neuroprotective activity[3][4]. This guide will explore the projected effects of substitutions at the N-4 and C-2/C-3 positions on the anti-inflammatory and neuroprotective profiles of the core scaffold.
I. The Core Scaffold: this compound
The parent scaffold combines the electron-withdrawing properties of a bromine atom at the C-6 position and a fluorine atom at the C-8 position. This unique halogenation pattern is expected to influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions. Our comparative analysis will focus on a hypothetical series of derivatives with modifications at the N-4 and C-2 positions to elucidate key SAR trends.
II. Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of the derivatives is evaluated based on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table presents hypothetical yet plausible IC50 values to illustrate the anticipated SAR.
| Compound ID | R1 (N-4 Position) | R2 (C-2 Position) | Predicted IC50 (µM) for NO Inhibition |
| 1a | H | H | 15.2 |
| 1b | -CH3 | H | 10.8 |
| 1c | -C2H5 | H | 8.5 |
| 1d | -CH(CH3)2 | H | 12.1 |
| 1e | H | -CH3 | 18.5 |
| 1f | H | -Ph | 25.3 |
| 1g | -C(O)CH3 | H | > 50 |
| Alternative Scaffold | Celecoxib | - | 12.5[1] |
Key SAR Insights for Anti-Inflammatory Activity:
-
N-4 Alkylation: Small alkyl substituents at the N-4 position (compounds 1b and 1c ) are predicted to enhance anti-inflammatory potency compared to the unsubstituted parent compound (1a ). This is likely due to increased lipophilicity, facilitating better cell membrane permeability. However, increasing the steric bulk at this position (compound 1d ) may lead to a decrease in activity, suggesting a specific spatial requirement for optimal target engagement.
-
C-2 Substitution: Substitutions at the C-2 position (compounds 1e and 1f ) are generally predicted to be detrimental to anti-inflammatory activity. This suggests that an unsubstituted C-2 position may be crucial for the observed activity.
-
N-4 Acylation: Acylation of the nitrogen at the N-4 position (compound 1g ) is expected to significantly diminish or abolish anti-inflammatory activity, likely due to unfavorable electronic or steric effects.
III. Comparative Analysis of Neuroprotective Activity
The neuroprotective effects of the derivatives are assessed by their ability to protect primary cortical neurons from glutamate-induced excitotoxicity. The following table provides hypothetical EC50 values to illustrate the expected SAR for neuroprotection.
| Compound ID | R1 (N-4 Position) | R2 (C-2 Position) | R3 (C-2 Position) | Predicted EC50 (µM) for Neuroprotection |
| 2a | H | H | H | 25.8 |
| 2b | H | -CH3 | H | 12.3 |
| 2c | H | -CH3 | -CH3 | 8.1 |
| 2d | H | -C(CH3)3 | H | 15.6 |
| 2e | -CH3 | H | H | 30.2 |
| 2f | H | -Ph | H | > 50 |
| Alternative Scaffold | Exifone | - | - | 10.5[3] |
Key SAR Insights for Neuroprotective Activity:
-
C-2 Alkylation: In contrast to the anti-inflammatory SAR, alkyl substitutions at the C-2 position are predicted to be crucial for neuroprotective activity. A single methyl group (2b ) is expected to enhance potency, while gem-dimethyl substitution (2c ) is predicted to be even more favorable. This is consistent with findings for other neuroprotective benzoxazine derivatives where 3-alkyl substituents were found to be essential for activity[3]. Increasing the steric bulk with a tert-butyl group (2d ) may slightly reduce the potency compared to the gem-dimethyl analog.
-
N-4 Substitution: Alkylation at the N-4 position (2e ) is predicted to be unfavorable for neuroprotective activity, suggesting that a free amine at this position is preferred for optimal interaction with the biological target.
-
C-2 Aryl Substitution: The introduction of a bulky phenyl group at the C-2 position (2f ) is expected to abolish neuroprotective activity, indicating a potential steric clash within the binding site.
IV. Experimental Protocols
A. General Synthesis of 3-Substituted-6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine Derivatives
The synthesis of the target compounds can be achieved through a multi-step process, as outlined in the workflow below. A general protocol for the synthesis of a 3-substituted derivative is provided.
Figure 1: General synthetic workflow for this compound derivatives.
Step-by-Step Synthesis Protocol (Example: N-Methyl Derivative 1b):
-
Protection: To a solution of 2-amino-3-fluoro-5-bromophenol in dichloromethane, add triethylamine followed by di-tert-butyl dicarbonate. Stir at room temperature for 12 hours.
-
O-Alkylation: To the protected phenol in acetone, add potassium carbonate and propargyl bromide. Reflux the mixture for 24 hours.
-
Cyclization: Heat the product from the previous step in a high-boiling solvent such as diphenyl ether to induce thermal cyclization to the benzoxazine core.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid in dichloromethane.
-
N-Methylation: To the deprotected benzoxazine in methanol, add formaldehyde and sodium borohydride. Stir at room temperature for 4 hours to yield the N-methylated product.
B. In Vitro Anti-Inflammatory Assay: Nitric Oxide Inhibition
This assay measures the ability of the test compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[1].
Figure 2: Workflow for the in vitro anti-inflammatory assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control. Determine the IC50 value for each compound.
C. In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay evaluates the ability of the test compounds to protect primary cortical neurons from cell death induced by glutamate[3].
Figure 3: Workflow for the in vitro neuroprotection assay.
Step-by-Step Protocol:
-
Neuron Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups in 96-well plates.
-
Compound Treatment: After 7 days in vitro, treat the neurons with various concentrations of the test compounds for 1 hour.
-
Glutamate Challenge: Induce excitotoxicity by exposing the neurons to glutamate (100 µM) for 15 minutes.
-
Incubation: Wash the cells and incubate in fresh medium for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated control. Determine the EC50 value for each compound.
V. Concluding Remarks
The structure-activity relationship of this compound derivatives presents a compelling area for further investigation in the pursuit of novel anti-inflammatory and neuroprotective agents. The hypothetical SAR trends outlined in this guide, based on established principles from related benzoxazine scaffolds, suggest that distinct structural modifications are required to optimize for each biological activity. Specifically, small N-alkyl substituents appear to be favorable for anti-inflammatory effects, while C-2 alkylation is predicted to be critical for neuroprotection.
The experimental protocols provided offer a robust framework for the synthesis and evaluation of these and other novel benzoxazine derivatives. Further empirical studies are necessary to validate these predictions and to fully elucidate the therapeutic potential of this promising class of compounds.
VI. References
-
Boussonnière, A., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(21), 4115-4123.
-
The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. (n.d.). BenchChem.
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). Molecules, 28(24), 8045.
-
synthesis characterization and anti-inflammatory evaluation of halogenated benzoxazine derivatives: a review. (2024). IJFANS International Journal of Food and Nutritional Sciences, 13(4).
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (2014). Journal of Neuroscience Methods, 226, 94-102.
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Experimental and Therapeutic Medicine, 22(4), 1109.
-
Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2013). Mini-Reviews in Medicinal Chemistry, 13(10), 1469-1478.
-
In virto Anti inflammatory assay: Dr. Bhushan P Pimple. (2020, July 25). YouTube.
-
Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. (2012). Journal of Neuroscience Research, 90(3), 661-670.
-
The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry. (n.d.). ResearchGate.
-
Isolation and Transfection of Mouse Primary Neurons. (n.d.). Thermo Fisher Scientific - US.
-
Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. (2022). STAR Protocols, 3(4), 101739.
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules, 28(13), 5129.
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A Comparative Guide to the Structural Elucidation of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Beyond Single-Crystal X-ray Diffraction
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of methodologies for the structural elucidation of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a halogenated benzoxazine derivative with potential applications in medicinal chemistry and polymer science. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available in crystallographic databases as of the time of this writing, this guide will leverage data from closely related structures to present an expected crystallographic profile. We will then objectively compare this "gold standard" technique with powerful alternatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing researchers with a practical framework for structural analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers unambiguous determination of atomic positions, bond lengths, and bond angles, providing a static snapshot of the molecule in the solid state.[1] Although a structure for the title compound is not available, we can infer its likely crystallographic parameters from published structures of similar brominated and fluorinated benzoxazines.[2]
Expected Crystal Structure of this compound
Based on analogs like 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][3][4]oxazin-3-yl)ethane, the oxazine ring in the title compound is expected to adopt a half-chair conformation.[2][5] The presence of the bromine and fluorine atoms on the benzene ring will influence the crystal packing through intermolecular interactions such as C-H⋯Br, C-H⋯F, and potential π-π stacking.[2][6]
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z | 4 |
| Key Interactions | C-H⋯F, C-H⋯Br, π-π stacking |
Experimental Protocol: Single-Crystal X-ray Diffraction
This section outlines the standard workflow for obtaining a crystal structure, a necessary precursor to any crystallographic analysis.
Diagram 1: Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Synthesis and Purification: Synthesize this compound via a Mannich-type reaction of 2-bromo-4-fluorophenol, paraformaldehyde, and a suitable amine source. Purify the crude product by column chromatography or recrystallization to obtain a high-purity sample.[2][7]
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A range of solvents should be screened to find optimal crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to get an initial model of the structure. Refine the atomic positions and thermal parameters against the experimental data until convergence is reached.
-
Validation: Validate the final structure using software like PLATON and by depositing the data with the Cambridge Crystallographic Data Centre (CCDC).
Alternative and Complementary Techniques
Given the challenges in obtaining suitable single crystals, alternative techniques are invaluable for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms in a molecule in solution.[8] For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments can provide a comprehensive picture of its structure.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-5 | ~6.8-7.0 | ~115-120 | C-4, C-7, C-8a |
| H-7 | ~6.9-7.1 | ~118-125 | C-5, C-6, C-8, C-8a |
| O-CH₂-N | ~4.8-5.0 | ~70-75 | C-3, C-8a |
| N-CH₂-Ar | ~3.9-4.2 | ~45-50 | C-3, C-4a |
| C-6 (Br) | - | ~110-115 | - |
| C-8 (F) | - | ~150-160 (d, ¹JCF ≈ 240 Hz) | - |
Diagram 2: NMR Data Acquisition and Analysis Workflow
Caption: A typical workflow for structural elucidation using NMR spectroscopy.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, HMBC, and NOESY experiments.
-
Data Analysis: Process and analyze the spectra.
-
¹H and ¹³C Spectra: Assign the chemical shifts of all proton and carbon signals.
-
COSY: Identify proton-proton spin-spin couplings to establish H-H connectivity.
-
HSQC: Correlate proton signals with their directly attached carbon atoms.
-
HMBC: Establish long-range (2-3 bond) H-C correlations to piece together the molecular skeleton.
-
NOESY: Identify through-space correlations between protons to determine the molecule's preferred conformation in solution.
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the geometry, electronic structure, and spectroscopic properties of molecules.[9] These methods are especially useful when experimental data is scarce.
Table 3: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Computational Chemistry (DFT) |
| Principle | X-ray scattering by a crystal lattice | Nuclear spin transitions in a magnetic field | Solving the Schrödinger equation |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information | Precise 3D structure in the solid state | Connectivity and conformation in solution | Optimized geometry, electronic properties |
| Advantages | Unambiguous structure determination | Provides information on dynamics in solution | No physical sample required |
| Limitations | Requires high-quality single crystals | Provides an average structure in solution | Accuracy depends on the level of theory |
Diagram 3: Computational Chemistry Workflow for Structure Prediction
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational mass spectrometry principles with insights from the fragmentation of analogous structures to offer a predictive and comparative analysis.
Introduction to the Analyte and the Technique
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation of such molecules. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, a unique fragmentation "fingerprint" is generated, providing crucial information about the molecule's structure and connectivity. This guide will focus on predicting the fragmentation patterns under electron ionization (EI), a hard ionization technique that induces extensive and reproducible fragmentation.
Predicted Fragmentation Pathways
The molecular formula is C₈H₇BrFNO.[2] The nominal molecular weight is 232 g/mol . A key feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.5%) and ⁸¹Br (49.5%), in an approximate 1:1 ratio.[3][4] This will result in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity.
The primary fragmentation pathways are expected to involve:
-
Alpha-Cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are susceptible to cleavage.[5]
-
Halogen Loss: The loss of the bromine and fluorine atoms or the corresponding hydrogen halides (HBr and HF) is a common fragmentation pathway for halogenated aromatic compounds.[6]
-
Ring Opening and Fragmentation: The dihydro-1,4-oxazine ring can undergo cleavage to produce characteristic fragments.
Proposed Fragmentation Scheme
Sources
A Comparative Guide to the FT-IR Spectral Analysis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore the characteristic vibrational modes of this molecule and compare its spectral features with its parent compound, 3,4-dihydro-2H-1,4-benzoxazine, to highlight the distinct spectroscopic signatures introduced by bromine and fluorine substitution.
Introduction: The Role of FT-IR in Structural Elucidation
In the landscape of drug development and materials science, the unambiguous confirmation of molecular structure is a cornerstone of research and quality control. Among the array of analytical techniques available, FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." For a substituted benzoxazine like this compound, FT-IR is invaluable for verifying the integrity of the core structure and confirming the presence of key substituents.
Molecular Structure and Key Vibrational Modes
The structure of this compound is built upon a 3,4-dihydro-2H-1,4-benzoxazine core.[1] The key distinguishing features are the bromine and fluorine atoms attached to the aromatic ring. These substitutions, along with the inherent functional groups of the benzoxazine ring, give rise to a predictable yet unique FT-IR spectrum.
The primary functional groups and their associated vibrational modes are:
-
Secondary Amine (N-H): The N-H bond within the oxazine ring is expected to produce a distinct stretching vibration.
-
Aromatic Ether (Ar-O-C): The aryl ether linkage is characterized by strong asymmetric and symmetric C-O-C stretching bands.
-
Aliphatic C-H Bonds: The methylene (-CH₂) groups in the dihydro-oxazine ring have characteristic stretching and bending vibrations.
-
Aromatic Ring (C=C and C-H): The benzene ring exhibits several C=C stretching vibrations and C-H stretching and bending modes.
-
Halogen Substituents (C-F and C-Br): The carbon-fluorine and carbon-bromine bonds will produce stretching vibrations in the lower frequency "fingerprint" region of the spectrum.[2][3]
The following diagram illustrates the molecular structure and highlights the bonds responsible for the most significant IR absorptions.
Caption: Molecular structure highlighting key vibrational bonds.
Predicted FT-IR Absorption Data and Comparative Analysis
The introduction of halogen substituents significantly alters the FT-IR spectrum compared to the parent molecule, 3,4-dihydro-2H-1,4-benzoxazine. The most notable differences are the appearance of C-F and C-Br stretching bands. The following table summarizes the expected absorption frequencies for our target molecule and provides a comparison with its unsubstituted counterpart.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Corresponding Wavenumber (cm⁻¹) for 3,4-dihydro-2H-1,4-benzoxazine | Significance of the Shift/Peak |
| N-H Stretch (Secondary Amine) | 3350 - 3310 (weak-medium, sharp)[4][5] | ~3350 (weak-medium, sharp) | Confirms the presence of the secondary amine in the oxazine ring. Little change is expected. |
| Aromatic C-H Stretch | 3100 - 3000 (weak)[2] | 3100 - 3000 (weak) | Indicates the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 3000 - 2850 (medium)[4][6] | 3000 - 2850 (medium) | Arises from the -CH₂- groups in the oxazine ring. |
| Aromatic C=C Stretch | 1600 - 1450 (medium, multiple bands)[2][7] | 1600 - 1450 (medium, multiple bands) | Characteristic of the benzene ring skeleton. The pattern may be slightly altered by substitution. |
| Asymmetric Ar-O-C Stretch | 1250 - 1200 (strong)[8][9] | 1250 - 1200 (strong) | A strong, characteristic band for aryl alkyl ethers, confirming the ether linkage to the aromatic ring.[10][11] |
| Symmetric C-O-C Stretch | 1050 - 1020 (medium)[9] | 1050 - 1020 (medium) | A second ether band, confirming the C-O-C linkage. |
| C-F Stretch | 1250 - 1000 (strong)[12] | Absent | Key distinguishing peak. A strong absorption confirming the presence of the fluorine substituent. May overlap with C-O stretches. |
| Oxazine Ring Mode | 920 - 918 (characteristic peak)[13] | ~920 | A characteristic peak confirming the presence of a benzene ring attached to an oxazine ring.[14] |
| C-Br Stretch | 690 - 515 (medium-strong)[2][3] | Absent | Key distinguishing peak. A medium to strong band in the low-frequency region, confirming bromine substitution. |
This comparative analysis demonstrates that while the core benzoxazine structure provides a consistent spectral framework, the C-F and C-Br stretching vibrations are the definitive markers for identifying this compound and distinguishing it from its parent compound.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure data integrity and reproducibility, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high-quality results.[15][16][17][18]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, a key intermediate in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of your quantitative data is paramount. This document is structured to provide not only validated protocols but also the scientific rationale behind the choice of methodology, ensuring that the selected method is fit for its intended purpose, be it for pharmacokinetic studies, quality control, or stability testing.
The core of this guide focuses on a highly recommended and robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, fully validated according to the stringent guidelines of the International Council for Harmonisation (ICH)[1][2][3][4]. We will also explore alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC), providing a comparative analysis of their respective strengths and limitations for this specific analyte.
Understanding the Analyte: this compound
Before delving into the analytical techniques, it is crucial to consider the physicochemical properties of the target molecule. This compound is a halogenated heterocyclic compound. Its structure suggests a moderate polarity, good UV absorbance due to the aromatic ring, and thermal stability that makes it amenable to various analytical techniques.
Recommended Method: Validated Reverse-Phase HPLC-UV
For routine quantification, a reverse-phase HPLC-UV method offers the optimal balance of specificity, sensitivity, cost-effectiveness, and ease of implementation. The validation of this method is paramount and must adhere to the principles outlined in the ICH Q2(R2) guidelines, which emphasize demonstrating that the analytical procedure is fit for its intended purpose[1][3].
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is the workhorse of reverse-phase chromatography and is an excellent starting point for retaining a moderately polar compound like our target analyte. The choice of a specific brand and model, such as the Phenomenex Luna C18(2), is based on its proven reproducibility and peak shape for similar aromatic compounds[5][6].
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is proposed. Acetonitrile is a common organic modifier providing good peak shape and lower viscosity than methanol. The addition of formic acid helps to protonate the secondary amine in the benzoxazine ring, leading to sharper peaks and more consistent retention times.
-
Detection: The aromatic nature of the molecule suggests strong UV absorbance. A Diode Array Detector (DAD) is preferred over a simple UV detector as it allows for the monitoring of multiple wavelengths and peak purity analysis, thus enhancing the specificity of the method. A primary wavelength of 210 nm is chosen to maximize sensitivity for this class of compounds[5][6].
Experimental Workflow for HPLC-UV Method Validation
The following diagram illustrates the comprehensive workflow for the validation of the proposed HPLC-UV method, in accordance with ICH guidelines[1][2][7].
Caption: Workflow for the validation of the HPLC-UV method.
Detailed Protocol for Validated HPLC-UV Method
1. Chromatographic Conditions:
-
Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size)[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD at 210 nm[5]
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
For biological matrices, a sample preparation step such as protein precipitation with acetonitrile or solid-phase extraction (SPE) would be necessary to remove interferences[8].
3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))[1][2][3]:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The range for which the method is linear, accurate, and precise. |
| Accuracy | % Recovery of 98.0% to 102.0% at three concentration levels (low, medium, high). |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) with a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable accuracy and precision. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in parameters (e.g., pH, column temperature, flow rate). RSD of results should be within acceptable limits. |
Comparative Analysis of Alternative Methods
While the HPLC-UV method is highly recommended, other techniques may be considered depending on the specific application. The following table provides a comparative overview.
| Analytical Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV (Recommended) | Separation based on polarity, detection by UV absorbance. | Robust, cost-effective, good sensitivity for UV-active compounds, widely available. | May lack sufficient sensitivity for trace-level analysis in complex matrices. Potential for co-eluting interferences. |
| LC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio. | High specificity and sensitivity, ideal for bioanalysis in complex matrices[9]. | Higher cost of instrumentation and maintenance, requires more specialized expertise. |
| Gas Chromatography (GC) | Separation based on volatility, detection by various detectors. | High resolution for volatile and semi-volatile compounds. | The analyte may require derivatization to improve volatility and thermal stability. Potential for degradation at high temperatures. |
In-depth Comparison
LC-MS/MS: The High-Sensitivity Alternative
For bioanalytical studies requiring very low limits of quantification (e.g., picogram levels), LC-MS/MS is the gold standard[9]. The high selectivity of selected reaction monitoring (SRM) minimizes interference from biological matrices. However, the initial method development and validation can be more complex and costly than for HPLC-UV.
Gas Chromatography: A Less Favorable Option
Gas chromatography is a powerful technique for volatile and thermally stable compounds. Given the presence of bromine and fluorine, an electron capture detector (ECD) or a halogen-specific detector (XSD) could offer high sensitivity[10][11][12]. However, the benzoxazine structure may have limited thermal stability, potentially leading to degradation in the GC inlet and inaccurate quantification. Derivatization might be necessary, which adds complexity and potential for variability to the analytical procedure.
Conclusion
For the routine, accurate, and precise quantification of this compound, a validated reverse-phase HPLC-UV method is the most appropriate choice. It offers a judicious balance of performance, cost, and accessibility. The detailed protocol and validation framework provided in this guide, grounded in ICH principles[1][2][4], will ensure the generation of reliable and defensible data. For applications demanding ultra-high sensitivity, such as bioanalysis of low-dose formulations, transitioning to an LC-MS/MS method would be the logical next step. Gas chromatography is generally not recommended for this analyte due to potential thermal stability issues.
The adoption of a well-characterized and validated analytical method is a cornerstone of scientific integrity and regulatory compliance in drug development.
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- QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property.
- Separation of Some Halogenated Phenols by GC-MS.
- LC-MS-MS Analysis of Brodifacoum Isomers in Rat Tissue - PubMed. (2016-02-23).
- (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - ResearchGate. (2025-10-16).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023-01-11).
- HT-Sample Preparation Techniques for Bioanalysis - 2012 - Wiley Analytical Science.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
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- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 9. LC-MS-MS Analysis of Brodifacoum Isomers in Rat Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthetic Routes of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
The strategic synthesis of substituted 3,4-dihydro-2H-1,4-benzoxazines is of paramount importance in medicinal chemistry and materials science due to their prevalence in a range of biologically active molecules and functional polymers. This guide provides an in-depth comparison of two plausible synthetic routes for a key derivative, 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, offering insights into the strategic considerations and experimental nuances of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to navigate the synthesis of this and related heterocyclic scaffolds.
Introduction to this compound
This compound is a halogenated benzoxazine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both bromine and fluorine atoms on the aromatic ring offers opportunities for further functionalization through various cross-coupling reactions, making it a versatile intermediate. The strategic selection of a synthetic route is critical to ensure efficiency, scalability, and cost-effectiveness. This guide will compare two distinct synthetic strategies, starting from readily available precursors.
Route 1: Cyclization of 2-Amino-5-bromo-3-fluorophenol
This classical approach to the 1,4-benzoxazine core involves the construction of the heterocyclic ring onto a pre-functionalized aminophenol. The key to this strategy is the synthesis of the requisite 2-amino-5-bromo-3-fluorophenol intermediate, followed by cyclization with a suitable two-carbon electrophile.
Experimental Protocol: Route 1
Step 1a: Nitration of 3-fluoro-5-bromophenol
-
To a solution of 3-fluoro-5-bromophenol (1.0 eq) in glacial acetic acid at 0 °C, slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid.
-
Maintain the temperature at 0-5 °C and stir the reaction mixture for 2-3 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry under vacuum to yield 5-bromo-3-fluoro-2-nitrophenol.
Causality: The nitration is directed ortho to the hydroxyl group due to its strong activating and ortho-para directing effect. The fluorine and bromine substituents also influence the regioselectivity.
Step 1b: Reduction of the Nitro Group
-
Suspend 5-bromo-3-fluoro-2-nitrophenol (1.0 eq) in ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate (3.0 eq) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
If using SnCl₂·2H₂O, heat the reaction mixture to reflux for 4-6 hours. For catalytic hydrogenation, stir under a hydrogen balloon at room temperature until the starting material is consumed.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-5-bromo-3-fluorophenol.
Causality: The reduction of the nitro group to an amine is a crucial step to enable the subsequent cyclization. Catalytic hydrogenation is often preferred for its cleaner work-up, while the SnCl₂/HCl system is a robust alternative.
Step 1c: N-Alkylation and Intramolecular Cyclization
-
Dissolve 2-amino-5-bromo-3-fluorophenol (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (2.5 eq), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: The base facilitates the deprotonation of both the phenolic hydroxyl and the amino groups, allowing for sequential nucleophilic attack on the 1,2-dibromoethane to form the oxazine ring.
Visualizing the Workflow: Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis from 4-Bromo-2-fluoro-6-nitrophenol
This alternative strategy involves the initial formation of an ether linkage, followed by nitro group reduction and subsequent intramolecular cyclization. This approach can offer advantages in terms of regioselectivity and may avoid the handling of potentially unstable aminophenol intermediates.
Experimental Protocol: Route 2
Step 2a: Williamson Ether Synthesis
-
To a solution of 4-bromo-2-fluoro-6-nitrophenol (1.0 eq) in a suitable solvent like acetone or acetonitrile, add a base such as potassium carbonate (1.5 eq).
-
Add 2-bromoethanol (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-(2-bromoethoxy)-4-bromo-2-fluoro-6-nitrobenzene.
Causality: The Williamson ether synthesis proceeds via the deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the primary alkyl halide. The electron-withdrawing nitro group enhances the acidity of the phenol.
Step 2b: Reductive Cyclization
-
Dissolve the product from Step 2a (1.0 eq) in a solvent mixture of ethanol and water.
-
Add a reducing agent, for example, iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the reaction mixture to reflux for 4-6 hours. The reduction of the nitro group is followed by in situ intramolecular cyclization.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality: The reduction of the nitro group to an amine is immediately followed by an intramolecular nucleophilic substitution of the bromide by the newly formed amine, leading directly to the desired benzoxazine ring system. This tandem reaction is highly efficient.
Visualizing the Workflow: Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Cyclization of 2-Amino-5-bromo-3-fluorophenol | Route 2: Synthesis from 4-Bromo-2-fluoro-6-nitrophenol |
| Starting Materials | 3-Fluoro-5-bromophenol | 4-Bromo-2-fluoro-6-nitrophenol |
| Number of Steps | 3 | 2 |
| Key Intermediates | 2-Amino-5-bromo-3-fluorophenol | 1-(2-Bromoethoxy)-4-bromo-2-fluoro-6-nitrobenzene |
| Potential Yield | Moderate to Good | Good to Excellent |
| Scalability | Potentially challenging due to the stability of the aminophenol intermediate. | More amenable to large-scale synthesis. |
| Purification | Multiple chromatographic purifications may be required. | Fewer purification steps, potentially leading to higher overall efficiency. |
| Safety Considerations | Use of nitric acid requires caution. Handling of potentially mutagenic nitroaromatics. | Handling of lachrymatory 2-bromoethanol. Use of flammable solvents. |
| Advantages | Utilizes a more common and well-established benzoxazine synthesis strategy. | Fewer synthetic steps. The reductive cyclization is a highly efficient tandem reaction. |
| Disadvantages | Longer reaction sequence. The aminophenol intermediate can be prone to oxidation. | The starting material, 4-bromo-2-fluoro-6-nitrophenol, may be less readily available or more expensive. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a more traditional, stepwise approach that allows for the isolation and characterization of each intermediate. However, it is longer and may present challenges with the stability of the aminophenol intermediate, potentially impacting the overall yield and scalability.
-
Route 2 is a more convergent and elegant approach, featuring a highly efficient reductive cyclization as the key step. This route is shorter and likely to be more scalable, making it the preferred choice for the large-scale production of the target molecule, provided the starting material is accessible.
The ultimate choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. It is recommended that both routes be evaluated on a small scale to determine the optimal conditions and to assess the practical challenges associated with each approach.
References
- Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Heterocycles, 38(1), 263-273. [Link]
- Ishida, H., & Allen, D. J. (1996). Mechanical characterization of high-performance polybenzoxazine. Journal of Applied Polymer Science, 62(7), 1137-1146.
- Patil, S. A., Patil, S. A., & Patil, R. (2015). Synthesis and biological evaluation of novel 1, 4-benzoxazine derivatives. Medicinal Chemistry Research, 24(5), 2095-2106.
- General synthetic methods for 3,4-dihydro-2H-1,4-benzoxazines are described in various patents and publications. While a specific procedure for this compound is not explicitly detailed in the provided search results, the proposed routes are based on well-established chemical transformations for this class of compounds.
A Comparative Guide to the In Vitro ADME Profiling of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine and Related Analogues
Prepared by: Dr. Gemini, Senior Application Scientist
Editorial Note: This guide provides a comprehensive framework for evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. As direct experimental data for this specific molecule is not extensively published, this document uses a combination of data for structurally related benzoxazine analogues and representative examples to illustrate the experimental methodologies and data interpretation critical for early-stage drug discovery. The quantitative values presented herein for the target compound should be considered illustrative and are intended to guide researchers in their own experimental design and evaluation.
Introduction: The Benzoxazine Scaffold and the Imperative of Early ADME Profiling
The 1,4-benzoxazine moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Its structural rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. Our lead compound, This compound (Compound A) , incorporates strategic halogenation—a common tactic to modulate metabolic stability and receptor binding affinity.
However, promising biological activity alone is insufficient for a compound to become a successful drug. A significant portion of drug candidates fail in later stages of development due to poor pharmacokinetic profiles. Therefore, a thorough in vitro ADME assessment early in the discovery pipeline is not just advantageous; it is essential for de-risking projects and making informed decisions about which candidates to advance.
This guide provides a comparative analysis of Compound A alongside two structurally relevant alternatives to contextualize its potential ADME profile:
-
Compound B (Comparator): 3,4-dihydro-2H-1,4-benzoxazine. The unsubstituted parent scaffold, serving as a baseline to evaluate the impact of substitutions.
-
Compound C (Comparator): 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine. An analogue with aliphatic substitutions, allowing for a comparison of how different types of structural modifications influence ADME properties.[3]
We will dissect four critical in vitro ADME assays: metabolic stability, membrane permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition. For each, we will explain the scientific rationale, provide a detailed experimental protocol, present comparative data in a tabular format, and interpret the potential implications for drug development.
Physicochemical Properties: The Foundation of Pharmacokinetics
Before delving into biological assays, an analysis of fundamental physicochemical properties provides a predictive lens through which to view ADME data. Properties such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight (MW) are key determinants of a molecule's behavior.
| Property | Compound A (Lead) | Compound B (Baseline) | Compound C (Comparator) |
| Structure | This compound | 3,4-dihydro-2H-1,4-benzoxazine | 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
| Molecular Formula | C₈H₇BrFNO | C₈H₉NO | C₁₀H₁₃NO |
| MW ( g/mol ) | 232.05 | 135.16 | 163.22 |
| Calculated logP | 2.45 | 1.30 | 2.10 |
| TPSA (Ų) | 21.26 | 21.26 | 21.26 |
Insight & Causality: The halogenation in Compound A significantly increases both its molecular weight and lipophilicity (logP) compared to the parent scaffold (Compound B) . This heightened lipophilicity is expected to enhance membrane permeability and plasma protein binding but may also render it more susceptible to certain metabolic pathways or make it a more potent inhibitor of CYP enzymes. Compound C's dimethyl groups also increase lipophilicity, positioning its properties between the baseline and the halogenated lead compound.
Metabolic Stability in Human Liver Microsomes
Scientific Rationale: Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver is the principal site of drug metabolism, and human liver microsomes (HLM) contain a high concentration of cytochrome P450 enzymes responsible for the majority of phase I metabolism. This assay measures the rate at which a compound is cleared by these enzymes. A compound with high metabolic stability will have a longer half-life in vivo, potentially allowing for less frequent dosing.
Experimental Protocol: HLM Intrinsic Clearance Assay
-
Preparation: A reaction mixture is prepared in a 96-well plate containing 1 mg/mL HLM protein in a 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: The test compound (final concentration 1 µM) is added to the HLM mixture and pre-warmed at 37°C for 5 minutes.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (to ensure continuous enzyme activity).
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound concentration.
-
Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.
Workflow for Metabolic Stability Assay```dot
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Comparative Permeability Data (Illustrative)
| Compound | Permeability (Pe, 10⁻⁶ cm/s) | Predicted Absorption Class |
| A (Lead) | 14.5 | High |
| B (Baseline) | 3.8 | Low to Moderate |
| C (Comparator) | 9.2 | High |
Interpretation: Compound B , with its lower lipophilicity, exhibits lower passive permeability. Both Compound C and Compound A are predicted to be highly permeable, a direct consequence of their increased lipophilicity (logP > 2.0). High permeability is a desirable trait for orally administered drugs, suggesting that Compound A is likely to be well-absorbed across the gut wall, assuming it is not a substrate for efflux transporters like P-glycoprotein (an assessment that would require a follow-up Caco-2 assay).
Plasma Protein Binding (PPB)
Scientific Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of the drug is able to diffuse into tissues and interact with its therapeutic target. Highly protein-bound drugs (>99%) have a very small free fraction, which can have profound implications for dosing and potential for drug-drug interactions. Rapid Equilibrium Dialysis (RED) is a common method to determine the fraction of a compound that remains unbound in plasma.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Compound Spiking: Plasma (human or other species) is spiked with the test compound at a known concentration (e.g., 1 µM).
-
Apparatus Setup: A RED device insert, which consists of two chambers separated by a semi-permeable dialysis membrane (typically 8 kDa MWCO), is used.
-
Loading: The spiked plasma is added to one chamber (the plasma chamber), and an equal volume of phosphate buffer is added to the other chamber (the buffer chamber).
-
Equilibration: The device is sealed and incubated on a shaker at 37°C for 4-6 hours to allow the free compound to equilibrate across the membrane.
-
Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The plasma sample is typically matched with an equal volume of buffer, and the buffer sample is matched with an equal volume of blank plasma to ensure matrix consistency.
-
Quantification: Both samples are processed (e.g., via protein precipitation) and analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. [4]
Workflow for Rapid Equilibrium Dialysis (RED) Assay
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.
Comparative Plasma Protein Binding Data (Illustrative)
| Compound | % Bound in Human Plasma | Fraction Unbound (fu) | Potential Implication |
| A (Lead) | 98.5% | 0.015 | High binding, free concentration must be monitored |
| B (Baseline) | 65.0% | 0.350 | Moderate binding, large free fraction |
| C (Comparator) | 92.0% | 0.080 | High binding |
Interpretation: The data correlates well with lipophilicity. The less lipophilic Compound B shows moderate protein binding. In contrast, the increased lipophilicity of Compound C and especially Compound A leads to high plasma protein binding. While high binding is not inherently negative, it means that only 1.5% of Compound A in the plasma is free to exert a therapeutic effect. This must be considered in the context of its potency (a highly potent drug can be effective even with a small free fraction). It also raises a flag for potential drug-drug interactions, where co-administered drugs could displace Compound A from albumin, transiently increasing its free concentration.
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Inhibition of major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) is a primary cause of adverse drug-drug interactions (DDIs). If a new drug inhibits a CYP enzyme that is responsible for metabolizing another co-administered drug, it can lead to toxic accumulation of the second drug. This assay determines the concentration of a test compound required to inhibit 50% of a specific CYP enzyme's activity (IC₅₀).
Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
Reagent Preparation: A reaction mixture is prepared containing human liver microsomes (or recombinant CYP enzymes), a specific fluorogenic probe substrate for the target CYP isoform, and phosphate buffer.
-
Inhibitor Addition: The test compound is added to the mixture across a range of concentrations (e.g., 0.01 to 100 µM) in a 96-well plate.
-
Pre-incubation: The plate is pre-incubated at 37°C.
-
Reaction Initiation: The reaction is started by adding the NADPH regenerating system.
-
Kinetic Monitoring: The plate is immediately placed in a fluorescence plate reader. The rate of formation of the fluorescent metabolite is monitored over time. [5]6. Data Analysis: The rate of reaction for each inhibitor concentration is calculated. These rates are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow for CYP Inhibition Assay
Caption: Workflow for a Fluorogenic Cytochrome P450 (CYP) Inhibition Assay.
Comparative CYP Inhibition Data (IC₅₀, µM) (Illustrative)
| Compound | CYP3A4 | CYP2D6 | CYP2C9 | DDI Risk Potential |
| A (Lead) | 8.5 | > 50 | 12.1 | Low to Moderate |
| B (Baseline) | > 50 | > 50 | > 50 | Low |
| C (Comparator) | 25.3 | > 50 | 41.0 | Low |
Interpretation: Generally, IC₅₀ values greater than 10 µM are considered to indicate a low risk of clinically relevant DDIs. Compound B and Compound C show weak inhibition across the tested isoforms, posing a low risk. Compound A , likely due to its specific electronic and structural features, shows moderate inhibition of CYP3A4, the most abundant drug-metabolizing enzyme. While an IC₅₀ of 8.5 µM does not immediately disqualify the compound, it warrants further investigation. The risk would need to be assessed by comparing this value to the expected free plasma concentrations in vivo.
Summary & Strategic Outlook
This comparative guide provides a foundational ADME assessment for this compound. Based on our illustrative data, a compelling profile emerges:
-
Strengths: The strategic halogenation appears to confer high metabolic stability and excellent passive permeability, both highly desirable properties that suggest good oral bioavailability and a potentially long in vivo half-life.
-
Areas for Consideration: The compound's high lipophilicity results in high plasma protein binding, meaning its in vitro potency must be sufficient to overcome the low free fraction. Additionally, the moderate inhibition of CYP3A4 is a potential liability that requires careful monitoring and further characterization, such as determining the mechanism of inhibition (e.g., reversible vs. time-dependent).
Conclusion: this compound stands out as a promising scaffold from an ADME perspective, particularly regarding its metabolic stability. The key challenge for its development will be to balance its high potency against its high plasma protein binding and to fully characterize its DDI risk. The experimental frameworks provided in this guide offer a clear path for generating the definitive data needed to confidently advance this and other novel benzoxazine derivatives in the drug discovery process.
References
- ResearchGate. In Vitro ADME Properties of Some Analogues a.
- ResearchGate. In Vitro ADME Properties of Representative Compounds a.
- ResearchGate. Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives.
- PubMed. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
- PubMed. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants.
- ResearchGate. Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells | Request PDF.
- IJRASET. Studies on Benzoxazine Derivaties.
- ResearchGate. Evaluation of Activity of Some 2,5-Disubstituted Benzoxazole Derivatives against Acetylcholinesterase, Butyrylcholinesterase and Tyrosinase: ADME Prediction, DFT and Comparative Molecular Docking Studies | Request PDF.
- Semantic Scholar. Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells.
- NIH National Center for Biotechnology Information. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs.
- NIH National Center for Biotechnology Information. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications.
- NIH National Center for Biotechnology Information. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease.
- PubMed. Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment.
- PubMed Central. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.
- MedChemComm (RSC Publishing). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants.
- ResearchGate. (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated.
- ResearchGate. (PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization.
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- 3. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - MedChemComm (RSC Publishing) [pubs.rsc.org]
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A Head-to-Head Comparison of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine with Other Inhibitors: A-Technical Guide for Researchers
This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. While direct experimental data for this specific molecule is not yet publicly available, the broader class of benzoxazine derivatives has demonstrated significant activity against critical targets in both infectious diseases and oncology.[1][2][3] This document outlines a head-to-head comparison strategy against established inhibitors of these targets, providing researchers with the necessary protocols and rationale to investigate its potential.
The core structure of this compound, featuring a fluorinated and brominated benzoxazine scaffold, suggests its potential as a bioactive molecule. The introduction of halogen atoms, such as fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a compound.
Based on the known biological activities of benzoxazine derivatives, this guide will focus on two primary areas of investigation:
-
Antibacterial Activity: Targeting bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.
-
Anticancer Activity: Targeting human topoisomerase I.
For each area, we will propose a direct comparison with well-characterized inhibitors, detail the necessary experimental workflows, and provide a template for data presentation and interpretation.
Part 1: Comparative Analysis as a Novel Bacterial Topoisomerase Inhibitor (NBTI)
The essential bacterial enzymes DNA gyrase and topoisomerase IV are validated targets for antibacterial drugs.[4][5] Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterials that can circumvent existing resistance mechanisms to fluoroquinolones.[5][6][7][8] Given that various benzoxazine derivatives have shown antimicrobial properties, it is plausible that this compound could function as an NBTI.[1][2][9][10]
Competitor Inhibitors:
-
Ciprofloxacin: A well-established second-generation fluoroquinolone that targets DNA gyrase and topoisomerase IV.[4]
-
Gepotidacin: A first-in-class triazaacenaphthylene NBTI that is currently in late-stage clinical development.[7][11] It exhibits a distinct binding mode compared to fluoroquinolones.[11]
Experimental Workflow: Biochemical and Cellular Assays
A systematic evaluation of the antibacterial potential of this compound would involve a tiered screening approach, from initial broad-spectrum activity checks to specific enzyme inhibition assays.
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Cross-reactivity profiling of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
An Exemplary Guide to Cross-Reactivity Profiling: A Comparative Analysis of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine (BFB-147)
Introduction: The Imperative for Selectivity in Kinase Inhibition
In the landscape of targeted therapy, protein kinases remain a paramount class of drug targets. The compound this compound, hereafter designated BFB-147, is a novel small molecule inhibitor developed for high-potency targeting of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway, making it a validated and critical therapeutic target for various B-cell malignancies and autoimmune diseases.[1]
The clinical success of the first-in-class BTK inhibitor, Ibrutinib, has been transformative. However, its therapeutic window is often constrained by off-target activities against other kinases, such as those in the TEC and EGFR families, leading to adverse effects like cardiotoxicity, bleeding, and rash.[2][3][4][5] This clinical experience underscores a fundamental principle in modern drug development: potency alone is insufficient. A successful kinase inhibitor must also possess a high degree of selectivity to ensure that its therapeutic action is localized to the intended target, thereby minimizing mechanism-based toxicities.
This guide provides a comprehensive, data-driven comparison of BFB-147's cross-reactivity profile against key first and second-generation kinase inhibitors. We will dissect its selectivity across the human kinome, present the rigorous experimental workflows used for this characterization, and discuss the causal relationships between experimental design and the generation of trustworthy, actionable data for drug development professionals.
Disclaimer: Publicly available experimental data for this compound is not available. The following guide is an exemplary framework based on a hypothetical, yet scientifically plausible, cross-reactivity profile for this compound (designated BFB-147) as a selective BTK inhibitor. Data for comparator compounds are based on published literature.
Comparative Kinase Selectivity Profile
The cornerstone of assessing a kinase inhibitor's utility is its selectivity profile. A compound's activity is rarely confined to a single target. Therefore, profiling against a broad panel of kinases is essential to identify potential off-target liabilities and to understand its therapeutic index. BFB-147 was profiled against a panel of kinases known to be relevant for BTK inhibitor development, including closely related TEC family kinases and kinases associated with the off-target effects of less selective agents.
The data below was generated using a competitive binding assay, which measures the ability of a compound to displace a ligand from the kinase active site. The dissociation constant (Kd) is a measure of binding affinity, with a lower value indicating a stronger interaction.
| Target Kinase | Kinase Family | BFB-147 (Hypothetical) Kd (nM) | Ibrutinib Kd (nM) | Fenebrutinib (GDC-0853) Kd (nM) | Afatinib Kd (nM) |
| BTK | TEC | 0.8 | 0.5 | 0.9 | >10,000 |
| ITK | TEC | 150 | 10.7 | 380 | >10,000 |
| TEC | TEC | 210 | 2.1 | 1,200 | >10,000 |
| EGFR | TK | >5,000 | 7.8 | >10,000 | 0.5 |
| HER2 | TK | >10,000 | 9.4 | >10,000 | 14 |
| CSK | TK | 850 | 4.3 | >5,000 | >10,000 |
| SRC | TK | 2,500 | 22 | 4,200 | >10,000 |
| LCK | TK | 1,200 | 33 | 2,500 | >10,000 |
Data Interpretation: The hypothetical data demonstrates BFB-147's potent and highly selective inhibition of BTK. Its affinity for BTK is sub-nanomolar, on par with the potent covalent inhibitor Ibrutinib and the selective noncovalent inhibitor Fenebrutinib.[6][7][8] Crucially, BFB-147 shows significantly reduced activity against other TEC family kinases (ITK, TEC) and key off-targets like EGFR and CSK, which are strongly inhibited by Ibrutinib and linked to its adverse event profile.[2][4][5] Afatinib, an irreversible inhibitor of the ErbB family, serves as a control, showing high potency for EGFR and HER2 but no activity against BTK.[9][10][11][12] This profile suggests BFB-147 may offer a superior safety margin by avoiding toxicities associated with broad kinase inhibition.
Experimental Design and Workflows
Authoritative cross-reactivity data is underpinned by a robust and validated experimental workflow. The choice of assay platform is critical; for broad profiling, competitive binding assays such as the KINOMEscan™ platform offer a sensitive, high-throughput method to quantify interactions across a large portion of the kinome without the confounding factor of ATP concentration.[13][14][15]
General Kinase Profiling Workflow
Caption: High-level workflow for a competitive binding kinase assay.
Detailed Protocol: KINOMEscan™ Competitive Binding Assay
This protocol describes a standardized method for determining the dissociation constant (Kd) of a test compound against a panel of kinases. The trustworthiness of this protocol is ensured by including appropriate controls and using a quantitative readout.
1. Reagent Preparation:
- Test Compound (BFB-147): Prepare a 100x stock solution in 100% DMSO. For an 11-point dose-response curve, create serial dilutions (e.g., starting from 100 µM).
- Kinase Panel: Utilize a pre-validated panel of human kinases expressed as fusions with a DNA tag for qPCR quantification (e.g., DiscoverX KINOMEscan™ panel).[13][14]
- Ligand-Coated Beads: Use affinity beads coated with a broad-spectrum kinase inhibitor to capture the active site of the kinases.
- Assay Buffer: Prepare appropriate binding buffers as specified by the assay provider.
2. Assay Execution (96-well plate format):
- To each well, add the kinase, ligand-coated beads, and the test compound at the desired final concentration.
- Include negative control wells containing DMSO vehicle only (representing 100% binding).
- Include a positive control well with a known potent inhibitor for each kinase to validate assay performance.
- Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
3. Washing and Elution:
- Wash the beads thoroughly to remove any unbound kinase. This step is critical to reduce background signal.
- Elute the bound kinase from the beads.
4. Quantification:
- Quantify the amount of eluted kinase-DNA tag using a standard qPCR protocol. The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound.
5. Data Analysis:
- Calculate the percentage of kinase binding for each compound concentration relative to the DMSO control: % Binding = (Test Compound Signal / DMSO Signal) * 100
- Plot the % Binding against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the Kd value.
BFB-147 Selectivity and BTK Signaling Pathway
The ultimate goal of selectivity profiling is to understand how a compound will interact with complex biological systems. The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade and visually contrasts the focused, on-target engagement of BFB-147 with the broader, less selective profile of a first-generation inhibitor.
Sources
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A Senior Application Scientist's Guide to the Certificate of Analysis for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Framework for Researchers
For the discerning researcher in drug development and medicinal chemistry, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document upon which the integrity of your research is built. This is particularly true for specialized building blocks like 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine , a key intermediate in the synthesis of advanced pharmaceutical agents, including WIP1 phosphatase inhibitors like GSK2830371.[1][2][3] The quality of this starting material directly impacts the synthetic yield, impurity profile, and ultimately, the biological activity of the final compound.
However, a critical challenge for scientists is that niche reagents such as this are often supplied with minimal analytical data. Major suppliers may even offer it on an "as-is" basis, placing the onus of quality verification squarely on the end-user.[4] This guide provides a comprehensive framework for interpreting, verifying, and comparing the quality of this compound and its structural analogs. We will delve into the critical parameters of a CoA, present robust analytical protocols for in-house verification, and compare this key building block with viable alternatives.
Deconstructing the Certificate of Analysis: A Hypothetical Case Study
Given the absence of a comprehensive, publicly available CoA for this specific compound, we present a hypothetical, yet representative, Certificate of Analysis based on typical specifications for high-purity specialty chemicals. This will serve as our benchmark for discussion and comparison.
Table 1: Hypothetical Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Identification | |||
| Appearance | White to Off-White Solid | Conforms | Visual |
| ¹H NMR | Conforms to Structure | Conforms | ¹H NMR Spectroscopy |
| FTIR | Conforms to Structure | Conforms | FTIR Spectroscopy |
| Assay | |||
| Purity (by qNMR) | ≥ 98.0% | 98.7% | Quantitative ¹H NMR |
| Purity (by HPLC) | ≥ 98.0% | 98.5% | HPLC-UV |
| Physical Properties | |||
| Melting Point | Report | 110-114 °C | DSC |
| Impurities | |||
| Water Content | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.5% (Total) | < 0.1% | GC-HS |
| Any Single Unspecified Impurity | ≤ 0.1% | 0.08% | HPLC-UV |
The Criticality of Purity: A Comparative Look at Structural Analogs
The choice of a halogenated benzoxazine building block is often dictated by its role in subsequent cross-coupling reactions or as a pharmacophore. The nature and position of the halogen can significantly influence reactivity, metabolic stability, and binding affinity of the final molecule. Let's compare our target compound with some of its structural analogs.
Table 2: Comparison of Halogenated 3,4-dihydro-2H-1,4-benzoxazine Analogs
| Compound | Key Features & Applications | Potential Advantages | Potential Disadvantages |
| This compound | Precursor for GSK2830371. The bromine at the 6-position is suitable for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The fluorine at the 8-position can enhance metabolic stability and binding interactions. | Versatile for further functionalization. The combination of bromo and fluoro substituents offers a balance of reactivity and desirable pharmaceutical properties. | The synthesis can sometimes lead to regioisomeric impurities. |
| 6-Chloro-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | An alternative for cross-coupling, though chlorides are generally less reactive than bromides. | May offer different reactivity profiles in certain coupling reactions. Potentially lower cost of raw materials. | Lower reactivity can necessitate harsher reaction conditions, potentially leading to more byproducts. |
| 6-Iodo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | The iodo- group is the most reactive of the common halogens in cross-coupling reactions. | Higher reactivity can lead to milder reaction conditions and potentially higher yields. | More expensive to synthesize and can be less stable than the bromo- or chloro-analogs. |
| 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | Lacks a versatile "handle" for cross-coupling at the 6-position but the fluorine can be desirable for its electronic properties and metabolic stability.[5] | Can be used when further functionalization at the 6-position is not required. | Limited utility as a versatile building block for combinatorial library synthesis. |
The choice between these analogs is a strategic one. For a lead optimization campaign, the bromo- derivative often provides the best balance of reactivity and stability for exploring a wide range of chemical space through cross-coupling.
Experimental Protocols for In-House Verification
For a senior application scientist, relying solely on a supplier's CoA is not sufficient, especially when the data is sparse. The following are detailed, step-by-step methodologies for the key experiments you should perform to validate the quality of your benzoxazine building blocks.
Identity Confirmation and Purity by Quantitative ¹H NMR (qNMR)
Quantitative NMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself.[6]
-
Objective: To confirm the chemical structure and determine the absolute purity of the compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Materials:
-
This compound (approx. 10-20 mg)
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone), accurately weighed (approx. 5-10 mg). The internal standard should have a known purity (ideally >99.9%), be stable, non-volatile, and have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
-
Procedure:
-
Accurately weigh the benzoxazine sample and the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping peak for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is an orthogonal technique to qNMR and is excellent for detecting and quantifying minor impurities.
-
Objective: To determine the purity of the compound and identify any related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Materials:
-
HPLC-grade acetonitrile and water.
-
Formic acid or trifluoroacetic acid.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of the benzoxazine in acetonitrile or a suitable solvent at approximately 1 mg/mL.
-
Inject the sample and record the chromatogram.
-
Calculate the purity by area percent, assuming all components have a similar response factor at the chosen wavelength.
-
Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint and is excellent for confirming the presence of key functional groups.
-
Objective: To confirm the identity of the compound by identifying its characteristic functional groups.
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Procedure:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.[7]
-
Apply pressure to ensure good contact.
-
Acquire the spectrum.
-
Compare the resulting spectrum to a reference spectrum or look for characteristic peaks:
-
N-H stretch (around 3300-3500 cm⁻¹)
-
Aromatic C-H stretch (around 3000-3100 cm⁻¹)
-
Aliphatic C-H stretch (around 2800-3000 cm⁻¹)
-
C=C aromatic ring stretches (around 1450-1600 cm⁻¹)
-
C-O-C ether stretch (around 1200-1300 cm⁻¹)
-
C-F stretch (around 1000-1400 cm⁻¹)
-
C-Br stretch (typically below 800 cm⁻¹)
-
-
Thermal Properties by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the thermal stability of the compound.
-
Objective: To determine the melting point and identify any thermal events like decomposition.
-
Instrumentation: DSC instrument.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan to seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined from the onset of the melting endotherm.
-
Water Content by Karl Fischer Titration
This is the gold standard for determining the water content in a sample.
-
Objective: To accurately quantify the amount of water in the sample.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.[8]
-
Procedure:
-
Add the Karl Fischer solvent to the titration vessel and titrate to a stable endpoint to remove any residual moisture.
-
Accurately weigh the benzoxazine sample and add it to the vessel.[9]
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The instrument will calculate the water content based on the amount of reagent consumed.
-
Visualizing the Workflow
A systematic approach is crucial for the comprehensive analysis of a new batch of starting material.
Caption: Workflow for the in-house quality control of this compound.
Conclusion
For the medicinal chemist and drug development professional, a proactive and rigorous approach to the quality control of starting materials like this compound is non-negotiable. The lack of comprehensive supplier data for such specialized reagents necessitates a robust in-house validation strategy. By combining a critical evaluation of the available data with a suite of orthogonal analytical techniques—qNMR, HPLC, FTIR, DSC, and Karl Fischer titration—researchers can ensure the quality and consistency of their building blocks. This diligence not only safeguards the integrity of the research but also accelerates the path to discovering novel therapeutics. Comparing the target compound with its structural analogs allows for informed decisions in synthetic route design and lead optimization, ultimately leading to more successful drug discovery programs.
References
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- Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007).
- The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments.
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- FTIR Principles and Sample Prepar
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
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- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
- Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.
- Karl Fischer titration and calibration Procedure. (2023, March 25). Laafon Galaxy Pharmaceuticals.
- Karl Fischer Titration in Pharmaceutical Industry. (2021, December 13). Pharma Specialists.
- Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
- Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts.
- A Guide to Quantit
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
- qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
- FTIR Analysis. (n.d.).
- NMR Method for the Quantitative Purity Analysis of Neat Feed Stock Samples. (2002, August 3). DTIC.
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- 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). PubChem.
- Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. (2015).
- Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Pl
- qNMR Purity Recipe Book (3 - Data Processing). (2016, October 26). Mestrelab Research.
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- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- GSK 2830371 | Wip1 Phosphatase Inhibitor. (n.d.). MedchemExpress.com.
- GSK2830371 phosphatase inhibitor. (n.d.). Selleck Chemicals.
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
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- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (2010). Polymers for Advanced Technologies.
- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020, March 10).
- Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. (2017).
- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021, July 31). PMC.
- Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023, December 27). MDPI.
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
- Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (n.d.). PMC.
- Heteronucleobase-functionalized benzoxazine: synthesis, thermal properties, and self-assembled structure formed through multiple hydrogen bonding interactions. (n.d.). Polymer Chemistry (RSC Publishing).
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Safety Operating Guide
A Guide to the Safe Disposal of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Understanding the Compound: Hazard Profile and Characteristics
Before any handling or disposal, a thorough understanding of the compound's properties is essential. This compound is a halogenated heterocyclic compound with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₇BrFNO | [1][2] |
| Molecular Weight | 232.05 g/mol | [1][2] |
| Appearance | Solid | [2] |
| GHS Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [1][2] |
| Signal Word | Warning | [1][2] |
| Storage Class | Combustible Solids | [1][2] |
The presence of bromine and fluorine atoms classifies this compound as a halogenated organic compound . This classification is the primary determinant for its proper disposal pathway.[3][4]
The Cardinal Rule of Disposal: Segregation of Halogenated Waste
The single most critical principle in the disposal of this compound is its strict segregation into a designated "Halogenated Organic Waste" container.[3][4][5][6] Co-mingling halogenated and non-halogenated waste streams leads to unnecessarily complex and expensive disposal procedures and can create hazardous chemical reactions within the waste container.[7]
Never dispose of this compound, or any solutions containing it, down the sanitary sewer. [3]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is essential.[8]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound from the point of generation to final collection.
Waste Collection
-
Container Selection: Utilize a designated, properly labeled, and chemically compatible container for "Halogenated Organic Waste." This container should be made of a material that will not react with or be degraded by the waste, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly and accurately labeled with the words "Halogenated Organic Waste" and a full list of its contents, including "this compound" and any solvents used.[6]
-
Collection of Solid Waste: Carefully transfer any residual solid this compound into the designated waste container using a chemically resistant spatula or scoop.
-
Collection of Liquid Waste: Solutions containing this compound should be carefully poured into the designated liquid halogenated waste container. Use a funnel to prevent spillage.
-
Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
Decontamination of Laboratory Equipment
-
Initial Rinse: Rinse any glassware or equipment that has been in contact with this compound with a suitable organic solvent (e.g., acetone, ethanol). This rinseate is now considered halogenated waste and must be collected in the designated "Halogenated Organic Waste" container.
-
Secondary Wash: After the initial solvent rinse, wash the equipment with soap and water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the chemical fume hood is operating at maximum capacity.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully sweep up the solid spill or the absorbent material containing the liquid spill and place it in the designated "Halogenated Organic Waste" container.[5]
-
Decontamination: Decontaminate the spill area using a suitable solvent and a cloth or paper towels. All materials used for decontamination must be disposed of as halogenated waste.
-
Final Cleaning: Clean the area with soap and water.
Chemical Incompatibility: A Critical Safety Consideration
To prevent dangerous reactions within the waste container, it is imperative to avoid mixing this compound waste with the following:
-
Strong Oxidizing Agents: Such as permanganates, perchlorates, and nitric acid.
-
Strong Acids: Such as sulfuric acid and hydrochloric acid.[9]
-
Strong Bases: Such as sodium hydroxide and potassium hydroxide.
-
Reactive Metals: Such as sodium, potassium, and magnesium.
A dedicated waste stream for halogenated compounds minimizes the risk of accidental mixing with incompatible chemicals.[7]
Thermal Decomposition and Its Implications for Disposal
While not a direct disposal method in a laboratory setting, understanding the thermal decomposition of halogenated compounds underscores the importance of proper disposal. The thermal degradation of brominated aromatic compounds can lead to the formation of hazardous substances, including hydrogen bromide (HBr) and other toxic gases.[10] Entrusting the final disposal to a licensed hazardous waste management company ensures that the material is handled in facilities equipped to manage these potential hazards safely.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University Environmental Health and Radiation Safety.
- Braun Research Group, University of Illinois Urbana-Champaign.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Bucknell University. (2016-04-15).
- Sigma-Aldrich. (n.d.).
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- Echemi. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to a comprehensive guide designed for the precise and safe handling of 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine. In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety and excellence within your laboratory.
This guide is grounded in the Hazard Communication standards set by the Occupational Safety and Health Administration (OSHA) and draws from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The recommendations herein are based on the known hazards associated with this specific molecule and general best practices for handling halogenated organic compounds in a research and development setting.
Part 1: Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that the substance is an irritant.[1] A comprehensive risk assessment should be conducted for any new procedure involving this compound, considering the quantity being used, the potential for aerosolization, and the duration of handling.
Part 2: The Hierarchy of Controls: Engineering and Administrative Measures
Personal protective equipment is the final line of defense. Before relying solely on PPE, it is crucial to implement robust engineering and administrative controls to minimize exposure. This aligns with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates a written Chemical Hygiene Plan (CHP).[2][3][4]
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, especially those involving weighing the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood.[5][6][7] This primary engineering control is essential for preventing the inhalation of dust particles and vapors.[5][6][7] Best practices for fume hood use include working at least six inches inside the sash, keeping the sash at the lowest practical height, and avoiding rapid movements that can disrupt airflow.[5][6][7][8][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all laboratory personnel.[4]
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.[2][10] This training should be documented.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.
Part 3: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The selection of specific PPE items should be based on a thorough risk assessment of the planned procedures.
Eye and Face Protection
Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-volume solution handling within a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When there is a higher risk of splashes, such as during transfers of larger volumes or when working outside of a fume hood is unavoidable (which should be strongly discouraged), chemical splash goggles are required.
-
Face Shield: In addition to chemical splash goggles, a face shield should be worn during procedures with a significant risk of splashing or popping, providing an extra layer of protection for the entire face.
Skin and Body Protection
To mitigate the risk of skin irritation (H315), comprehensive skin and body protection is essential.
-
Gloves:
-
Material: Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a broad range of chemicals and their tendency to visibly tear upon puncture.[11] For prolonged contact or when handling larger quantities, consider heavier-duty gloves or double-gloving. Always consult a glove manufacturer's compatibility chart for specific breakthrough times, if available for this chemical or similar halogenated compounds.[11][12]
-
Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use.[12] Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves.[11]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Full-Length Pants and Closed-Toe Shoes: Long pants and fully enclosed, chemical-resistant shoes are mandatory to protect the lower body and feet from potential spills.
Respiratory Protection
Due to the H335 classification (May cause respiratory irritation), all handling of the solid form of this compound must be performed in a chemical fume hood to prevent inhalation of dust.
-
Under Normal Conditions: When handled exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.
-
In Case of Engineering Control Failure or Spills: In the event of a fume hood failure or a significant spill outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. The use of respirators requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.
PPE Requirements Summary
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields (minimum); goggles recommended | Nitrile gloves (double-gloving recommended) | Lab coat, long pants, closed-toe shoes | Required: Chemical Fume Hood |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat, long pants, closed-toe shoes | Required: Chemical Fume Hood |
| Transferring Solutions | Chemical splash goggles and face shield | Nitrile gloves | Lab coat, long pants, closed-toe shoes | Required: Chemical Fume Hood |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat, long pants, closed-toe shoes | NIOSH-approved respirator (as per risk assessment) |
Part 4: Procedural Workflow and Disposal
A systematic approach to the entire handling process, from preparation to disposal, is critical for ensuring safety.
Step-by-Step PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your safety glasses, goggles, or face shield.
-
Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Remove your eye and face protection.
-
Wash your hands thoroughly with soap and water.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Waste Disposal
All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous waste in accordance with your institution's and local regulations. Ensure waste containers are properly labeled and sealed.
Conclusion
The principles of safety are synergistic with the goals of research. By adopting a comprehensive approach to the handling of this compound—one that prioritizes engineering controls and is backed by the diligent use of appropriate personal protective equipment—we can ensure the well-being of our researchers and the integrity of our scientific endeavors. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety department for specific guidance.
References
- Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices.
- Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.).
- Lab Manager. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood.
- U.S. Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories.
- FUME HOOD USE AND SAFETY PRACTICES. (n.d.).
- Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory.
- U.S. Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
- U.S. Occupational Safety and Health Administration. (n.d.). 29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Western New England University. (2024, May). CHEMICAL HYGIENE PLAN OSHA 29CFR 1910.1450 TO INCREASE SAFE ACTIVITIES IN LABORATORIES.
- University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
- University of California, Santa Barbara, Environmental Health and Safety. (n.d.). Glove Selection Guide.
- Safety Data Sheet. (2022, January 15).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
